molecular formula C24H50NO7P B122882 1-Palmitoyl-sn-glycero-3-phosphocholine CAS No. 17364-16-8

1-Palmitoyl-sn-glycero-3-phosphocholine

货号: B122882
CAS 编号: 17364-16-8
分子量: 495.6 g/mol
InChI 键: ASWBNKHCZGQVJV-HSZRJFAPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-hexadecanoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine 16:0 in which a hexadecanoyl (palmitoyl) group is attached to the glycero moiety at position 1. It has a role as a mouse metabolite. It is a lysophosphatidylcholine 16:0 and a 1-O-acyl-sn-glycero-3-phosphocholine.
1-Palmitoyl-sn-glycero-3-phosphocholine has been reported in Drosophila melanogaster, Lysiphlebia japonica, and other organisms with data available.
PC(16:0/0:0) is a metabolite found in or produced by Saccharomyces cerevisiae.

属性

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWBNKHCZGQVJV-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30914020
Record name 3-(Hexadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LysoPC(16:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010382
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17364-16-8, 97281-38-4
Record name 1-Palmitoyl-sn-glycero-3-phosphocholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17364-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Hexadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LysoPC(16:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010382
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Biological Role of 1-Palmitoyl-sn-glycero-3-phosphocholine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Palmitoyl-sn-glycero-3-phosphocholine, also known as LysoPC(16:0), is a bioactive lysophospholipid that plays a pivotal role in a myriad of physiological and pathological processes. Arising from the hydrolysis of phosphatidylcholine, this molecule is not merely a metabolic intermediate but a potent signaling entity implicated in inflammation, atherosclerosis, and cellular stress responses. This technical guide provides an in-depth exploration of the biological functions of LysoPC(16:0), with a focus on its molecular mechanisms of action. We present a comprehensive overview of the signaling pathways it modulates, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the multifaceted roles of this critical lipid mediator.

Introduction

This compound (LysoPC(16:0)) is a species of lysophosphatidylcholine, a class of lipids derived from the enzymatic cleavage of phosphatidylcholine by phospholipase A2 (PLA2).[1][2] It is a major component of oxidized low-density lipoprotein (oxLDL) and is increasingly recognized for its pro-inflammatory properties and its significant role in the pathogenesis of inflammatory diseases and atherosclerosis.[1][2] Beyond its pathological implications, LysoPC(16:0) is also involved in fundamental cellular processes such as cell motility and signaling.[1] This guide will delve into the core biological functions of LysoPC(16:0), providing a technical overview of its signaling pathways, quantitative effects, and the experimental methodologies used to elucidate its roles.

Core Biological Functions and Signaling Pathways

LysoPC(16:0) exerts its diverse biological effects primarily through the activation of specific cell surface receptors, namely G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).[3] These interactions trigger a cascade of intracellular signaling events that ultimately modulate gene expression and cellular function.

G Protein-Coupled Receptor (GPCR) Signaling

LysoPC(16:0) has been identified as a ligand for several GPCRs, including G2A and GPR119.[3][4][5] The coupling of LysoPC(16:0) to these receptors can initiate multiple downstream signaling cascades, depending on the specific G protein subunits involved (Gαs, Gαq, Gαi, Gα13).[5][6]

  • G2A Receptor: The G2A receptor, predominantly expressed in immune cells, is a key mediator of LysoPC(16:0)'s effects on cell migration and apoptosis.[5][7] Upon binding LysoPC(16:0), G2A can couple to Gαs, Gαq, and Gα13, leading to the activation of adenylyl cyclase, phospholipase C, and RhoGEF pathways, respectively.[5]

  • GPR119 Receptor: GPR119, primarily found in pancreatic β-cells and intestinal enteroendocrine L-cells, is implicated in glucose homeostasis.[4][8] Activation of GPR119 by LysoPC(16:0) is predominantly coupled to Gαs, leading to increased intracellular cyclic AMP (cAMP) levels and subsequent potentiation of glucose-stimulated insulin (B600854) secretion.[4][8]

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LysoPC(16:0) LysoPC(16:0) G2A G2A LysoPC(16:0)->G2A GPR119 GPR119 LysoPC(16:0)->GPR119 G_protein_s Gαs G2A->G_protein_s G_protein_q Gαq G2A->G_protein_q G_protein_13 Gα13 G2A->G_protein_13 GPR119->G_protein_s AC Adenylyl Cyclase G_protein_s->AC PLC Phospholipase C (PLC) G_protein_q->PLC RhoGEF RhoGEF G_protein_13->RhoGEF cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA RhoGEF->RhoA PKA PKA cAMP->PKA Cellular_Responses_GPCR Cellular Responses (e.g., Migration, Apoptosis, Insulin Secretion) PKA->Cellular_Responses_GPCR Ca2_release Ca2+ Release IP3->Ca2_release PKC PKC DAG->PKC Ca2_release->Cellular_Responses_GPCR PKC->Cellular_Responses_GPCR RhoA->Cellular_Responses_GPCR

LysoPC(16:0) GPCR Signaling Pathways
Toll-Like Receptor (TLR) Signaling

LysoPC(16:0) is also recognized as a ligand for TLR2 and TLR4, key receptors of the innate immune system.[3] This interaction is central to its pro-inflammatory effects, leading to the activation of downstream signaling pathways that culminate in the production of inflammatory cytokines and chemokines.

  • MyD88-Dependent Pathway: Upon binding to TLR2 or TLR4, LysoPC(16:0) can initiate the MyD88-dependent signaling cascade. This involves the recruitment of adaptor proteins like MyD88 and IRAKs, leading to the activation of TRAF6 and subsequently TAK1. TAK1, in turn, activates both the IKK complex and the MAPK pathway.

  • NF-κB Activation: The IKK complex phosphorylates IκBα, leading to its ubiquitination and degradation. This releases the transcription factor NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes.

  • MAPK Pathway Activation: The activation of the MAPK pathway, including ERK, JNK, and p38, leads to the activation of other transcription factors such as AP-1, which also contributes to the inflammatory response.

TLR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LysoPC(16:0) LysoPC(16:0) TLR2 TLR2 LysoPC(16:0)->TLR2 TLR4 TLR4 LysoPC(16:0)->TLR4 MyD88 MyD88 TLR2->MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway (ERK, JNK, p38) TAK1->MAPK_pathway IκBα IκBα IKK_complex->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to AP1 AP-1 MAPK_pathway->AP1 AP1->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Western_Blot_Workflow start Start: Cultured Cells treatment LysoPC(16:0) Treatment start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-phospho-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection stripping Stripping detection->stripping analysis Data Analysis detection->analysis reprobing Re-probing (anti-total-ERK) stripping->reprobing reprobing->detection EMSA_Workflow start Start: Cultured Cells treatment LysoPC(16:0) Treatment start->treatment nuclear_extraction Nuclear Extraction treatment->nuclear_extraction binding_reaction Binding Reaction: Nuclear Extract + Labeled Probe nuclear_extraction->binding_reaction probe_labeling NF-κB Probe Labeling probe_labeling->binding_reaction electrophoresis Native Polyacrylamide Gel Electrophoresis binding_reaction->electrophoresis detection Detection of Shifted Bands electrophoresis->detection analysis Data Analysis detection->analysis

References

An In-depth Technical Guide to the 1-Palmitoyl-sn-glycero-3-phosphocholine Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0) is a bioactive lysophospholipid that plays a significant role in a multitude of cellular processes. Once considered merely a structural component of cell membranes and a precursor for lipid mediators, LPC 16:0 is now recognized as a crucial signaling molecule. It is involved in diverse physiological and pathophysiological conditions, including metabolic diseases, inflammation, cancer, and neurological disorders.[1][2] This technical guide provides a comprehensive overview of the LPC 16:0 signaling pathway, its receptors, downstream effectors, and the experimental methodologies used to investigate its functions.

LPC 16:0 Synthesis and Metabolism

LPC 16:0 is primarily generated through the enzymatic hydrolysis of phosphatidylcholine (PC) by phospholipase A2 (PLA2), which removes the fatty acid at the sn-2 position. Another significant source of plasma LPC is the activity of lecithin-cholesterol acyltransferase (LCAT), which transfers a fatty acid from PC to cholesterol.[3] Conversely, LPC 16:0 can be acylated by lysophosphatidylcholine (B164491) acyltransferase (LPCAT) to reform PC, a process known as the Lands cycle.[4] LPC 16:0 can also be metabolized by autotaxin (ATX), a lysophospholipase D, to produce lysophosphatidic acid (LPA), another potent signaling lipid.[1][5]

Core Signaling Pathways

LPC 16:0 exerts its effects by interacting with a variety of cell surface and intracellular receptors. The downstream signaling cascades are complex and often cell-type specific, leading to a wide range of cellular responses.

G-Protein Coupled Receptor (GPCR) Signaling

Several G-protein coupled receptors have been identified as receptors for LPCs, including LPC 16:0. These include GPR119, GPR40, GPR55, and GPR4.

  • GPR119: Primarily coupled to Gαs, activation of GPR119 by LPC 16:0 leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[1][6] This pathway is particularly important in the regulation of insulin (B600854) secretion from pancreatic β-cells.[1][6]

  • GPR40 and GPR55: Activation of these receptors by LPCs can lead to an increase in intracellular calcium concentration ([Ca2+]i).

  • GPR4: This receptor has been implicated in angiogenesis and cellular migration.[1]

Below is a diagram illustrating the GPCR-mediated signaling pathways of LPC 16:0.

LPC_GPCR_Signaling LPC 16:0 GPCR Signaling Pathways cluster_membrane Plasma Membrane LPC_16_0 LPC 16:0 GPR119 GPR119 LPC_16_0->GPR119 GPR40_55 GPR40/GPR55 LPC_16_0->GPR40_55 GPR4 GPR4 LPC_16_0->GPR4 Gas Gαs GPR119->Gas Gaq Gαq GPR40_55->Gaq Angiogenesis Angiogenesis & Migration GPR4->Angiogenesis AC Adenylyl Cyclase Gas->AC PLC Phospholipase C Gaq->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 [Ca2+]i IP3->Ca2 PKC PKC DAG->PKC LPC_TLR_Signaling LPC 16:0 TLR Signaling Pathway cluster_membrane Plasma Membrane LPC_16_0 LPC 16:0 TLR4 TLR4 LPC_16_0->TLR4 TLR2 TLR2 LPC_16_0->TLR2 MyD88 MyD88 TLR4->MyD88 TLR2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 NFkB NF-κB IKK->NFkB AP1 AP-1 p38->AP1 Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines AP1->Cytokines Experimental_Workflow General Experimental Workflow for LPC 16:0 Signaling cluster_in_vitro In Vitro / Ex Vivo cluster_in_vivo In Vivo Cell_Culture Cell Culture (Receptor Overexpression or Endogenous) LPC_Treatment LPC 16:0 Treatment Cell_Culture->LPC_Treatment Isolated_Tissues Isolated Tissues (e.g., Pancreatic Islets) Isolated_Tissues->LPC_Treatment Biochemical_Assays Biochemical Assays (cAMP, Ca2+, Western Blot) LPC_Treatment->Biochemical_Assays Functional_Assays Functional Assays (Insulin Secretion, Cytokine Release) LPC_Treatment->Functional_Assays Animal_Model Animal Model of Disease LPC_Administration LPC 16:0 Administration Animal_Model->LPC_Administration Physiological_Measurement Physiological & Behavioral Measurements LPC_Administration->Physiological_Measurement Tissue_Analysis Tissue Collection & Analysis (Histology, Molecular Biology) LPC_Administration->Tissue_Analysis

References

The Pivotal Role of Lysophosphatidylcholine in Cell Membrane Dynamics and Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysophosphatidylcholine (B164491) (LPC), a seemingly simple lysophospholipid, plays a profoundly complex and critical role in the function and integrity of cell membranes. Far from being a mere metabolic intermediate of phosphatidylcholine, LPC acts as a potent signaling molecule and a modulator of membrane biophysical properties. Its influence extends from altering membrane fluidity and curvature to activating intricate intracellular signaling cascades, thereby impacting a wide array of physiological and pathological processes. This technical guide provides an in-depth exploration of the multifaceted functions of LPC in cell membranes, offering insights into its mechanism of action, its role in disease, and the experimental approaches used to elucidate its functions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting LPC-mediated pathways.

Introduction: The Dual Personality of a Key Lysophospholipid

Lysophosphatidylcholine is a glycerophospholipid characterized by a glycerol (B35011) backbone, a phosphate (B84403) group, a choline (B1196258) headgroup, and a single acyl chain. It is primarily generated through the hydrolysis of phosphatidylcholine by phospholipase A2 (PLA2) or by the action of lecithin-cholesterol acyltransferase (LCAT).[1][2] While present at low concentrations (≤ 3%) in most cell membranes under normal physiological conditions, its levels can significantly increase in pathological states, such as inflammation and atherosclerosis.[3][4] LPC's functions are concentration-dependent, exhibiting both beneficial and detrimental effects. It is this dual nature that makes LPC a fascinating molecule of study and a potential target for therapeutic intervention.

Biophysical Impact of LPC on Cell Membrane Structure

The insertion of LPC into the lipid bilayer directly influences the physical properties of the cell membrane, primarily by altering its fluidity and curvature. These changes have significant consequences for the function of membrane-embedded proteins and the overall behavior of the cell.

Modulation of Membrane Fluidity

The cone-like shape of LPC, with its large hydrophilic head and single acyl chain, disrupts the ordered packing of cylindrical phospholipids (B1166683) within the membrane. This disruption increases the rotational and lateral diffusion of lipids and proteins, thereby enhancing membrane fluidity.[5][6] However, the effect of LPC on membrane fluidity is not straightforward and can depend on the specific lipid composition of the membrane. For instance, in synthetic dimyristoyl-phosphatidylcholine (DMPC) membranes, LPC induces disorder, while in egg yolk phosphatidylcholine (Egg-PC) membranes, it can slightly increase order.[7]

Induction of Membrane Curvature

The asymmetric incorporation of LPC into one leaflet of the lipid bilayer can induce significant membrane curvature.[8][9] This is a direct consequence of its inverted-cone shape, which favors positive curvature.[6] This property is crucial in various cellular processes that involve membrane bending, such as vesicle formation, endocytosis, and exocytosis. The ability of LPC to modulate membrane curvature also influences the activity of mechanosensitive ion channels.[8]

LPC as a Signaling Molecule: Orchestrating Cellular Responses

Beyond its structural effects, LPC is a potent signaling molecule that can elicit a wide range of cellular responses by activating specific receptors and intracellular signaling pathways.

G-Protein Coupled Receptor (GPCR) Activation

LPC is known to activate several G-protein coupled receptors (GPCRs), which are a large family of transmembrane receptors that play a central role in signal transduction.[3][10][11][12][13] While the precise identity of all LPC receptors is still under investigation, several orphan GPCRs have been implicated in mediating its effects.[1][3] Activation of these receptors by LPC can trigger downstream signaling cascades involving various G-protein subtypes (Gαs, Gαi, Gαq, Gα12/13), leading to the modulation of second messengers like cyclic AMP (cAMP), inositol (B14025) triphosphate (IP3), and intracellular calcium (Ca2+).[3][14][15]

Protein Kinase C (PKC) Modulation

LPC can directly influence the activity of Protein Kinase C (PKC), a key enzyme in many signal transduction pathways.[16] The effect of LPC on PKC is concentration-dependent; low concentrations (<20 µM) tend to activate PKC, while higher concentrations (>30 µM) can be inhibitory.[16] This modulation of PKC activity by LPC can have far-reaching consequences on cell proliferation, differentiation, and apoptosis.[16]

Physiological and Pathological Roles of Lysophosphatidylcholine

The diverse functions of LPC in cell membranes underpin its involvement in a multitude of physiological and pathological conditions.

Atherosclerosis

LPC is a major component of oxidized low-density lipoprotein (Ox-LDL) and is considered a critical factor in the development of atherosclerosis.[1][3][17][18] It promotes inflammation in the arterial wall by inducing the expression of adhesion molecules on endothelial cells, stimulating the migration of monocytes, and promoting the proliferation of smooth muscle cells.[1][3]

Demyelinating Diseases

LPC is widely used experimentally to induce demyelination, mimicking the pathology of diseases like multiple sclerosis.[19][20][21][22] It causes demyelination by directly disrupting the myelin sheath and inducing apoptosis in oligodendrocytes, the myelin-producing cells of the central nervous system.[19][20][23] This toxicity is attributed to its ability to increase membrane permeability and disrupt lipid integrity.[19][20]

Cancer

The role of LPC in cancer is complex and appears to be context-dependent. Some studies suggest that LPC can have anti-tumor effects by inhibiting cancer cell proliferation.[24][25] For instance, it has been shown to inhibit lung cancer cell proliferation by regulating fatty acid metabolism.[24][25] Conversely, other studies indicate that elevated levels of certain LPC species may be associated with an increased risk of common cancers.[26] Furthermore, alterations in LPC metabolism have been linked to cisplatin (B142131) resistance in some cancers.[27]

Quantitative Data on LPC's Effects

The following tables summarize key quantitative data regarding the effects of lysophosphatidylcholine on various cellular and membrane parameters.

ParameterCell/SystemLPC ConcentrationObserved EffectReference
PKC Activity -< 20 µMActivation[16]
-> 30 µMInhibition[16]
Membrane Incorporation Dipalmitoylphosphatidylcholine (DPPC) liquid crystalline bilayersUp to 30 mol%Incorporation without micellization[28]
Dioleoylphosphatidylcholine (DOPC) bilayersUp to 35 mol%Incorporation without micellization[28]
DPPC gel state bilayers1 mol% (1-oleoyl-LPC)Destabilization and increased K+ permeability[28]
Demyelination Rat and mouse brain spheroid culturesRepeated exposure30% loss of Myelin Basic Protein (MBP)[29]
56% loss in the number of myelin sheets[29]
Gramicidin Channel Dimerization Diphytanoylphosphatidylcholine planar bilayers2 µMUp to 500-fold increase in dimerization constant[30]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of lysophosphatidylcholine.

Measurement of Membrane Fluidity

Method: Fluorescence Anisotropy using 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH)

  • Cell/Liposome (B1194612) Preparation: Prepare a suspension of cells or liposomes at a desired concentration in a suitable buffer (e.g., PBS).

  • DPH Labeling: Add DPH (from a stock solution in tetrahydrofuran) to the cell/liposome suspension to a final concentration of 1-2 µM. Incubate in the dark at room temperature for 30-60 minutes to allow the probe to incorporate into the membranes.

  • LPC Treatment: Add the desired concentration of LPC to the labeled suspension and incubate for the desired time.

  • Fluorescence Anisotropy Measurement: Measure the fluorescence anisotropy using a fluorometer equipped with polarizers. Excite the sample at ~360 nm and measure the emission at ~430 nm. The anisotropy (r) is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is the grating correction factor.

  • Data Analysis: A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.

Reference: [31][32][33][34][35]

GPCR Activation Assay

Method: Calcium Flux Assay for Gq-coupled GPCRs

  • Cell Culture: Culture cells expressing the GPCR of interest in a multi-well plate.

  • Fluorescent Calcium Indicator Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or a microscope.

  • LPC Stimulation: Add a solution of LPC at the desired concentration to the wells.

  • Real-time Fluorescence Monitoring: Immediately begin monitoring the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying GPCR activation.

  • Data Analysis: Quantify the response by measuring the peak fluorescence intensity or the area under the curve.

Reference: [15][36][37][38][39]

LPC-Induced Demyelination in Organotypic Brain Slice Cultures
  • Slice Culture Preparation: Prepare organotypic brain slice cultures from postnatal rodent brains (e.g., cerebellum or corpus callosum) and maintain them in culture for a period to allow for myelination.

  • LPC Treatment: Add LPC to the culture medium at a concentration known to induce demyelination (e.g., 0.1-1 mg/mL) for a specific duration (e.g., 18-24 hours).

  • Washout and Recovery: After the treatment period, replace the LPC-containing medium with fresh culture medium and allow the slices to recover for several days to weeks to observe potential remyelination.

  • Immunohistochemistry: Fix the slice cultures and perform immunohistochemistry for myelin markers (e.g., Myelin Basic Protein - MBP) and oligodendrocyte markers (e.g., Olig2) to assess the extent of demyelination and remyelination.

  • Microscopy and Image Analysis: Acquire images using a fluorescence or confocal microscope and quantify the myelinated area or the number of oligodendrocytes.

Reference: [21][22][29]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to LPC function.

LPC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LPC Lysophosphatidylcholine GPCR G-Protein Coupled Receptor (GPCR) LPC->GPCR Binds G_protein G-Protein (αβγ) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) AC Adenylyl Cyclase (AC) G_protein->AC Activates/Inhibits (Gαs/Gαi) IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates cAMP cyclic AMP (cAMP) AC->cAMP Generates Ca2 Ca²⁺ IP3->Ca2 Releases from ER PKC Protein Kinase C (PKC) DAG->PKC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca2->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream PKA->Downstream

Caption: LPC signaling through GPCRs.

Membrane_Fluidity_Workflow A Prepare Cell or Liposome Suspension B Label with DPH (Fluorescent Probe) A->B C Treat with Lysophosphatidylcholine B->C D Measure Fluorescence Anisotropy C->D E Analyze Data: Lower Anisotropy = Higher Fluidity D->E

Caption: Experimental workflow for membrane fluidity measurement.

Conclusion and Future Directions

Lysophosphatidylcholine is a multifaceted lipid that exerts profound effects on cell membrane structure and function. Its ability to modulate membrane fluidity and curvature, coupled with its role as a signaling molecule, positions it as a key player in a wide range of biological processes. The pathological implications of aberrant LPC levels, particularly in atherosclerosis and demyelinating diseases, highlight the potential of targeting LPC-mediated pathways for therapeutic benefit.

Future research should focus on several key areas:

  • Receptor Deorphanization: Identifying and characterizing the full complement of GPCRs that are activated by LPC will be crucial for understanding its diverse signaling actions.

  • Species-Specific Effects: A deeper understanding of how the acyl chain composition of LPC influences its biological activity is needed.

  • Therapeutic Targeting: The development of specific inhibitors of LPC synthesis or antagonists of its receptors holds promise for the treatment of inflammatory and neurodegenerative diseases.

By continuing to unravel the complexities of LPC's function, the scientific community can pave the way for novel therapeutic strategies aimed at modulating the delicate balance of this potent lipid mediator in health and disease.

References

Unraveling the Proinflammatory Cascade of 1-Palmitoyl-sn-glycero-3-phosphocholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0), a prominent lysophosphatidylcholine (B164491) species, has emerged as a critical mediator in a spectrum of inflammatory diseases, most notably atherosclerosis. As a major component of oxidized low-density lipoprotein (oxLDL), LPC 16:0 orchestrates a complex inflammatory response in the vasculature by activating endothelial cells and immune cells such as macrophages. This technical guide provides an in-depth analysis of the proinflammatory activities of LPC 16:0, detailing the underlying signaling pathways, experimental methodologies to investigate its effects, and a summary of quantitative data from key studies.

Quantitative Effects of this compound on Inflammatory Responses

The following tables summarize the dose- and time-dependent effects of LPC 16:0 on various cell types, providing a quantitative overview of its proinflammatory potency.

Table 1: Effect of LPC 16:0 on Cytokine and Chemokine Secretion

Cell TypeConcentrationTreatment TimeCytokine/ChemokineFold Increase/ConcentrationReference
Human Umbilical Vein Endothelial Cells (HUVECs)30 µmol/L24 hoursIL-6Not specified, but significant increase[1]
Human Umbilical Vein Endothelial Cells (HUVECs)30 µmol/L24 hoursIL-8Not specified, but significant increase[1]
Human Aortic Endothelial Cells (HAECs)50 µM1 hourIL-8 mRNA~5-fold[2]
Human Aortic Endothelial Cells (HAECs)50 µM3 hoursIL-8 Protein~2.6-fold[2]
LPS-stimulated M1 Macrophages0.3, 1 µM24 hoursIL-6, IL-1β, IL-12, TNF-αEnhanced secretion[3]
Peritoneal Macrophages20 µM (with LPS priming)1 hourIL-1βIncreased secretion[4]

Table 2: Effect of LPC 16:0 on Endothelial Barrier Function and Adhesion Molecule Expression

Cell TypeConcentrationTreatment TimeParameterEffectReference
Human Dermal Microvascular Endothelial Cells (HMEC)10-50 µMMinutesTransendothelial Electrical Resistance (TEER)Dose-dependent decrease[5]
Bovine Pulmonary Microvascular Endothelial Cells (BPMEC)10-50 µMMinutesTransendothelial Electrical Resistance (TEER)Dose-dependent decrease[5]
Rabbit Aortic Endothelial Cells100 µM24 hoursVCAM-1 ExpressionNot specified, but significant increase[6]
Rabbit Aortic Endothelial Cells100 µM24 hoursICAM-1 ExpressionNot specified, but significant increase[6]
Rabbit Aortic Endothelial CellsNot specifiedNot specifiedMonocyte Adhesion1.4-fold increase[6]

Table 3: Effect of LPC 16:0 on Cell Viability and Other Proinflammatory Markers

Cell TypeConcentrationTreatment TimeParameterEffectReference
Human Umbilical Vein Endothelial Cells (HUVECs)125 µM2 hoursSuperoxide ProductionIncreased[3]
Human Monocytes (THP-1)0.1-100 µg/ml24 hoursCell ViabilityConcentration-dependent inhibition[3]
Human Monocytes (THP-1) & HUVECs1 µg/ml1-24 hoursCaspase-1 ActivationIncreased[3]
Human Monocytes (THP-1) & HUVECs10 and 20 µg/mlReal-timePyroptosis (Pore formation)Increased[3]

Signaling Pathways Activated by this compound

LPC 16:0 elicits its proinflammatory effects through the activation of several key signaling cascades. The primary pathways involve Toll-like receptors (TLRs) and subsequent activation of the transcription factor NF-κB, as well as pathways involving Protein Kinase C (PKC) and RhoA.

TLR-Mediated NF-κB Activation

This compound can directly activate Toll-like receptor 4 (TLR4) and TLR2. This activation initiates a downstream signaling cascade that is largely dependent on the adaptor protein MyD88, leading to the activation of the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[7][8][9] This releases the transcription factor NF-κB (a heterodimer of p50 and p65 subunits), allowing it to translocate to the nucleus and induce the expression of a wide array of proinflammatory genes, including cytokines, chemokines, and adhesion molecules.

TLR4_NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPC_16_0 This compound TLR4 TLR4 LPC_16_0->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_complex IKK Complex MyD88->IKK_complex Activates IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB Phosphorylates IκBα IkBa IκBα IkBa_NFkB->IkBa NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Releases Ub_Proteasome Ubiquitination & Proteasomal Degradation IkBa->Ub_Proteasome NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds to Proinflammatory_Genes Proinflammatory Gene Expression (IL-6, IL-8, VCAM-1) DNA->Proinflammatory_Genes Induces

Caption: TLR4-mediated NF-κB signaling pathway activated by LPC 16:0.

PKC and RhoA Signaling in Endothelial Cells

In endothelial cells, LPC 16:0 can also activate Protein Kinase C (PKC), specifically PKCα, and the small GTPase RhoA. This signaling axis is crucial for the LPC 16:0-induced increase in endothelial permeability.[5] Activation of PKCα by LPC 16:0 leads to the subsequent activation of RhoA. Activated RhoA, in turn, contributes to the disruption of the endothelial barrier, leading to increased permeability.

PKC_RhoA_Pathway LPC_16_0 This compound PKCa PKCα LPC_16_0->PKCa Activates RhoA_GDP RhoA-GDP (inactive) PKCa->RhoA_GDP Promotes exchange of GDP for GTP on RhoA RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP Endothelial_Permeability Increased Endothelial Permeability RhoA_GTP->Endothelial_Permeability Leads to

Caption: PKCα and RhoA signaling in LPC 16:0-induced endothelial hyperpermeability.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the proinflammatory activity of this compound.

Preparation of this compound Solution
  • Stock Solution: Prepare a stock solution of this compound (LPC 16:0) in a sterile, organic solvent such as ethanol (B145695) or chloroform/methanol.[3]

  • Working Solution: For cell culture experiments, aliquot the desired amount of the stock solution into a sterile tube. Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

  • Resuspension: Resuspend the lipid film in serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired final concentration.

  • Sonication: Sonicate the solution for approximately 10 minutes to ensure complete dispersion of the lipid.[3]

Cell Culture and Stimulation
  • Human Umbilical Vein Endothelial Cells (HUVECs): Culture HUVECs in Endothelial Growth Medium (EGM) supplemented with growth factors and 10% fetal bovine serum (FBS). For experiments, seed cells in appropriate culture plates and allow them to reach confluence. Prior to stimulation, cells are often serum-starved for a few hours. Treat confluent monolayers with the prepared LPC 16:0 solution for the indicated times.

  • Human Monocytes (THP-1): Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 50 µM 2-mercaptoethanol.[3] For experiments involving macrophage differentiation, THP-1 cells can be treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours. After differentiation, the cells are washed and incubated in fresh medium before stimulation with LPC 16:0.

Measurement of Cytokine Secretion by ELISA
  • Sample Collection: After stimulating the cells with LPC 16:0 for the desired time, collect the cell culture supernatant.

  • ELISA Procedure: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest (e.g., IL-6, IL-8, TNF-α, IL-1β). Follow the manufacturer's instructions for the assay.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of the cytokine in the samples by comparing the absorbance values to a standard curve generated with known concentrations of the recombinant cytokine.

Western Blot Analysis for NF-κB Activation
  • Cell Lysis: After stimulation with LPC 16:0, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay such as the Bradford or BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated form of IκBα or the p65 subunit of NF-κB overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Normalization: To ensure equal protein loading, re-probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.

Transendothelial Electrical Resistance (TEER) Assay for Endothelial Permeability
  • Cell Seeding: Seed endothelial cells (e.g., HUVECs or HMECs) onto porous Transwell inserts and allow them to form a confluent monolayer.

  • TEER Measurement: Use a voltohmmeter with a "chopstick" electrode to measure the electrical resistance across the endothelial monolayer.

  • Stimulation: Once a stable baseline TEER is established, add LPC 16:0 to the apical (upper) chamber of the Transwell.

  • Time-Course Measurement: Measure the TEER at regular intervals after the addition of LPC 16:0 to monitor changes in endothelial barrier function. A decrease in TEER indicates an increase in permeability.[5]

  • Data Normalization: Normalize the TEER values to the baseline reading and express the results as a percentage of the initial resistance.

Monocyte Adhesion Assay
  • Endothelial Cell Monolayer Preparation: Grow endothelial cells to confluence in multi-well plates.

  • Stimulation: Treat the endothelial cell monolayers with LPC 16:0 for the desired time to induce the expression of adhesion molecules.

  • Monocyte Labeling: Label monocytes (e.g., THP-1 or primary monocytes) with a fluorescent dye such as Calcein-AM.

  • Co-culture: Wash the stimulated endothelial monolayers and add the fluorescently labeled monocytes. Incubate for a defined period (e.g., 30-60 minutes) to allow for adhesion.

  • Washing: Gently wash the wells to remove non-adherent monocytes.

  • Quantification: Quantify the number of adherent monocytes by measuring the fluorescence intensity in each well using a fluorescence plate reader or by counting the cells under a fluorescence microscope.

Experimental_Workflow cluster_preparation Preparation cluster_stimulation Stimulation cluster_analysis Analysis LPC_Prep Prepare LPC 16:0 Solution Stimulation Treat Cells with LPC 16:0 LPC_Prep->Stimulation Cell_Culture Culture Endothelial Cells or Macrophages Cell_Culture->Stimulation ELISA Cytokine Measurement (ELISA) Stimulation->ELISA Western_Blot Signaling Protein Analysis (Western Blot) Stimulation->Western_Blot TEER Endothelial Permeability (TEER Assay) Stimulation->TEER Adhesion_Assay Monocyte Adhesion Assay Stimulation->Adhesion_Assay

Caption: General experimental workflow for studying LPC 16:0 proinflammatory activity.

Conclusion

This compound is a potent proinflammatory lipid that plays a significant role in the pathogenesis of inflammatory diseases such as atherosclerosis. Its ability to activate endothelial cells and macrophages through TLR- and PKC-mediated signaling pathways leads to the production of inflammatory mediators, increased endothelial permeability, and enhanced leukocyte adhesion. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and target the inflammatory cascade initiated by LPC 16:0. Further investigation into the intricate molecular interactions and the development of specific inhibitors of these pathways hold promise for novel therapeutic interventions.

References

1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0): A Comprehensive Technical Guide to its Role as a Disease Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-sn-glycero-3-phosphocholine, also known as LPC 16:0, is a lysophosphatidylcholine (B164491), a class of bioactive lipid mediators. It is a major component of oxidized low-density lipoprotein (ox-LDL) and is generated from the hydrolysis of the sn-2 acyl chain of phosphatidylcholine by phospholipase A2 (PLA2)[1][2]. LPC 16:0 is increasingly recognized for its significant role in the pathophysiology of a wide range of diseases, including cancer, cardiovascular disorders, metabolic diseases, neurological conditions, and inflammatory states, making it a focal point of biomarker research[3][4][5]. This technical guide provides an in-depth overview of LPC 16:0 as a disease biomarker, focusing on its signaling pathways, quantitative data from various studies, and the experimental methodologies for its detection and quantification.

Data Presentation: Quantitative Levels of LPC 16:0 in Various Diseases

The following tables summarize the quantitative changes of LPC 16:0 observed in different diseases across various biological matrices.

Table 1: LPC 16:0 in Cancer

Cancer TypeBiological MatrixObserved Change in LPC 16:0Reference
Prostate CancerTissueDecreased in cancerous vs. benign tissue[6]
Ovarian CancerSerumDecreased[7]
Intrahepatic CholangiocarcinomaSerumSignificantly reduced[8]
Pancreatic Ductal AdenocarcinomaBlood ExosomesLower levels in relapsed vs. non-relapsed cases[9]
Squamous Cell CarcinomaPlasmaLower levels correlated with poorer prognosis[10]
Various Cancers (Breast, Colon, Liver, Kidney, Prostate, Thyroid)TissueSignificantly decreased compared to non-cancerous controls[6]

Table 2: LPC 16:0 in Cardiovascular and Metabolic Diseases

DiseaseBiological MatrixObserved Change in LPC 16:0Reference
Atherosclerosis-Implicated as a significant factor[2][4]
Acute Coronary SyndromePlasmaNo significant change[11]
Severe Aortic Stenosis (in diabetic patients)SerumSignificantly lower levels[12]
Apolipoprotein E Knockout Mice (Atherosclerosis model)PlasmaElevated, but lower in high-fat diet group compared to normal diet[13]

Table 3: LPC 16:0 in Neurological and Inflammatory Diseases

DiseaseBiological MatrixObserved Change in LPC 16:0Reference
Alzheimer's DiseasePlasmaDecreased[14]
Parkinson's Disease with Cognitive ImpairmentSerumSignificantly higher[15][16]
Ischemic Stroke (rat model)PlasmaDecreased[17][18]
Ischemic Stroke (rat model)BrainIncreased[17][18]
FibromyalgiaSerumUpregulated (1.45-fold) and correlated with pain symptoms[19]
Acute Liver Failure-Reduced, and associated with poor prognosis[20]
AsthmaLung Lining FluidsElevated[21]

Signaling Pathways Involving LPC 16:0

LPC 16:0 exerts its biological effects through various signaling pathways, often in a pro-inflammatory manner[4]. Key pathways include the LPC-Autotaxin-LPA axis, and interactions with G protein-coupled receptors (GPCRs), Toll-like receptors (TLRs), and ion channels.

The LPC-Autotaxin-LPA Axis

A critical pathway involving LPC 16:0 is its conversion to lysophosphatidic acid (LPA) by the enzyme autotaxin (ATX), a lysophospholipase D[22][23]. LPA is a potent signaling molecule that activates specific G protein-coupled receptors (LPA1-8), leading to a multitude of cellular responses including cell proliferation, migration, and inflammation[22]. This axis is implicated in various pathological conditions[20][23].

LPC_ATX_LPA_Axis PC Phosphatidylcholine (PC) PLA2 Phospholipase A2 (PLA2) PC->PLA2 LPC LPC 16:0 PLA2->LPC ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic Acid (LPA) 16:0 ATX->LPA LPAR LPA Receptors (LPARs) LPA->LPAR Response Cellular Responses (e.g., Proliferation, Migration, Inflammation) LPAR->Response

The LPC-Autotaxin-LPA signaling pathway.
Other Signaling Interactions

LPC 16:0 can also directly activate various receptors, contributing to its diverse biological effects:

  • G Protein-Coupled Receptors (GPCRs): LPCs can bind to several GPCRs, initiating downstream signaling cascades.

  • Toll-Like Receptors (TLRs): LPCs can directly activate TLR4 and TLR2, key receptors in the innate immune system, but can also inhibit TLR-mediated signaling in the presence of their classical ligands, indicating a dual role in inflammation.

  • Ion Channels: In the context of pain, LPC 16:0 has been shown to activate acid-sensing ion channel 3 (ASIC3), mediating psychological stress-induced fibromyalgia-like pain[19].

Experimental Protocols

The accurate quantification of LPC 16:0 in biological samples is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust method for this purpose[24][25].

General Workflow for LPC 16:0 Quantification by LC-MS/MS

Experimental_Workflow Sample Biological Sample (Plasma, Serum, Tissue) IS Internal Standard Spiking (e.g., deuterated LPC) Sample->IS Extraction Lipid Extraction (e.g., with CHCl3/CH3OH) LC Liquid Chromatography (LC) (e.g., Reversed Phase) Extraction->LC IS->Extraction MS Tandem Mass Spectrometry (MS/MS) (e.g., ESI in parent-scan mode for m/z 184) LC->MS Data Data Analysis (Quantification against standard curve) MS->Data

A generalized experimental workflow for LPC 16:0 quantification.
Detailed Methodological Steps

  • Sample Collection and Preparation:

    • Biological samples (e.g., EDTA-plasma, serum, tissue homogenates) should be collected and stored at -80°C to prevent lipid degradation.

    • For plasma or serum, a small volume (e.g., 10-100 µL) is typically used[25].

  • Internal Standard Spiking:

    • To account for variations in extraction efficiency and instrument response, a known amount of an internal standard is added to the sample before extraction.

    • Commonly used internal standards for LPC analysis include deuterated LPC species (e.g., d31-16:0-LPC) or LPCs with odd-numbered carbon chains (e.g., LPC 13:0, LPC 19:0) that are not naturally abundant in biological samples[24][25].

  • Lipid Extraction:

    • A common method for extracting lysophospholipids is the Folch or Bligh-Dyer method, using a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v)[24].

    • The sample is vortexed with the extraction solvent, followed by centrifugation to separate the organic (lipid-containing) and aqueous layers. The organic layer is then collected and dried under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • The dried lipid extract is reconstituted in a suitable solvent (e.g., methanol) for injection into the LC-MS/MS system.

    • Liquid Chromatography (LC): Reversed-phase chromatography is typically employed to separate different lipid species.

    • Tandem Mass Spectrometry (MS/MS): Electrospray ionization (ESI) is a common ionization source. For LPCs, analysis is often performed in positive ion mode. A characteristic fragmentation of LPCs is the neutral loss of the phosphocholine (B91661) headgroup, resulting in a product ion at m/z 184. Therefore, a precursor ion scan for m/z 184 is a highly specific method for detecting various LPC species[25][26].

    • For quantification, selected reaction monitoring (SRM) can be used, monitoring the transition from the precursor ion of LPC 16:0 (m/z 496.3) to the product ion (m/z 184.1)[7].

  • Data Analysis and Quantification:

    • A calibration curve is generated using a series of known concentrations of an LPC 16:0 standard.

    • The concentration of LPC 16:0 in the biological sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion and Future Directions

This compound is a multifaceted lipid molecule with significant potential as a biomarker across a spectrum of diseases. Its levels are dynamically regulated and reflect underlying pathophysiological processes, particularly those involving inflammation and lipid metabolism. The consistent observation of altered LPC 16:0 levels in various disease states underscores its diagnostic and prognostic utility.

For drug development professionals, the signaling pathways involving LPC 16:0, such as the LPC-ATX-LPA axis, present viable therapeutic targets. Modulating the activity of enzymes like ATX could offer novel treatment strategies for diseases where this pathway is dysregulated.

Future research should focus on standardizing analytical methods for LPC 16:0 quantification to ensure comparability across different studies. Furthermore, large-scale clinical validation studies are necessary to establish definitive cutoff values and to fully integrate LPC 16:0 into clinical practice as a reliable biomarker for disease diagnosis, prognosis, and therapeutic monitoring. The continued exploration of the intricate roles of LPC 16:0 in health and disease will undoubtedly pave the way for new diagnostic tools and therapeutic interventions.

References

Chemical properties and structure of 1-Palmitoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0)

Abstract

This compound, also known as LysoPC(16:0), is a lysophosphatidylcholine, a class of phospholipids (B1166683) that are important components of cell membranes and potent signaling molecules.[1][2] It is generated through the hydrolysis of phosphatidylcholine by the enzyme phospholipase A2.[3] LPC(16:0) is implicated in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and immune cell modulation.[2][4] This document provides a comprehensive technical overview of its chemical structure, properties, experimental protocols for its synthesis and analysis, and its role in cellular signaling pathways, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound consists of a glycerol (B35011) backbone, a palmitic acid chain at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphocholine (B91661) head group at the sn-3 position.[3]

structure cluster_glycerol sn-Glycerol Backbone cluster_palmitoyl Palmitoyl Group (C16:0) cluster_hydroxyl Hydroxyl Group cluster_phosphocholine Phosphocholine Head Group sn1 sn-1 sn2 sn-2 palmitoyl O-CO-(CH₂)₁₄-CH₃ sn1->palmitoyl sn3 sn-3 hydroxyl -OH sn2->hydroxyl phosphocholine -O-P(O)₂-O-(CH₂)₂-N⁺(CH₃)₃ sn3->phosphocholine

Figure 1: Schematic of this compound.
Chemical Identifiers

IdentifierValue
CAS Number 17364-16-8
PubChem CID 460602[5]
Molecular Formula C₂₄H₅₀NO₇P
Synonyms LPC(16:0), 1-Hexadecanoyl-sn-glycero-3-phosphocholine, L-γ-Palmitoyl-α-lysolecithin
Physicochemical Properties
PropertyValue
Molecular Weight 495.63 g/mol [6]
Appearance White to off-white solid/powder[4]
Purity ≥98% (typically by HPLC)
Solubility PBS (pH 7.2): ~2 mg/mL; Water: 25 mg/mL[7]
Storage Conditions -20°C, sealed, under desiccating conditions[6]
Spectrometric Data

Mass Spectrometry (MS/MS): Analysis via electrospray ionization (ESI) mass spectrometry typically shows a precursor ion [M+H]⁺ at m/z 496.34.[5] Collision-induced dissociation (CID) of this ion yields characteristic fragment ions, most notably the phosphocholine head group at m/z 184.07.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The following tables summarize the characteristic chemical shifts for a closely related compound, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, which provides a reference for the expected signals.

Table 1: 1H NMR Chemical Shifts

AssignmentChemical Shift (δ, ppm)
N(CH₃)₃ ~3.40
-CH₂-N- ~3.85
-CH₂-OP- ~4.30
sn-1,3 CH₂ ~4.15 - 4.40
sn-2 CH ~5.25
Palmitoyl α-CH₂ ~2.30
Palmitoyl β-CH₂ ~1.60
Palmitoyl (CH₂)n ~1.25
Palmitoyl ω-CH₃ ~0.88
Note: Data is representative for dipalmitoylphosphatidylcholine and serves as an estimate.[6][8]

Table 2: 13C NMR Chemical Shifts

AssignmentChemical Shift (δ, ppm)
N(CH₃)₃ ~54.5
-CH₂-N- ~60.0
-CH₂-OP- ~66.7
sn-1 C ~63.5
sn-2 C ~71.0
sn-3 C ~63.5
Palmitoyl C=O ~174.0
Palmitoyl α-CH₂ ~34.5
Palmitoyl (CH₂)n ~25-32
Palmitoyl ω-CH₃ ~14.5
Note: Data is representative for dipalmitoylphosphatidylcholine and serves as an estimate.[1][9]

Experimental Protocols

Chemoenzymatic Synthesis

A common method for synthesizing specific lysophosphatidylcholines involves the enzymatic hydrolysis of a diacyl-phosphatidylcholine precursor. This protocol is adapted from established methods for synthesizing lysophospholipids.[10]

synthesis_workflow start Start: 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) dissolve Dissolve DPPC in appropriate solvent (e.g., diethyl ether/methanol) start->dissolve add_buffer Add borate (B1201080) buffer (pH ~7.5) containing CaCl₂ dissolve->add_buffer add_enzyme Add Phospholipase A₂ (from Crotalus adamanteus) add_buffer->add_enzyme incubate Incubate with vigorous stirring at room temperature (Monitor reaction by TLC) add_enzyme->incubate quench Quench reaction with addition of acid (e.g., HCl) incubate->quench extract Perform biphasic extraction (e.g., Folch method) Collect lower organic phase quench->extract purify Purify product using silica (B1680970) gel chromatography extract->purify analyze Analyze purity by HPLC and confirm structure by MS purify->analyze end End: this compound analyze->end lcms_workflow start Start: Plasma Sample (10 µL) add_is Add Internal Standard (e.g., LPC 17:0 or d₃₁-16:0-LPC) and cold Methanol start->add_is add_mtbe Add cold Methyl-tert-butyl ether (MTBE) add_is->add_mtbe vortex_shake Vortex and shake at 4°C add_mtbe->vortex_shake phase_sep Induce phase separation with water Centrifuge vortex_shake->phase_sep collect_upper Collect upper organic phase phase_sep->collect_upper dry_down Evaporate solvent under nitrogen collect_upper->dry_down reconstitute Reconstitute in mobile phase (e.g., Methanol/Toluene 9:1) dry_down->reconstitute inject Inject into LC-MS/MS system reconstitute->inject end End: Data Acquisition & Quantification inject->end signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPC LPC(16:0) GPR132 GPR132 (G2A Receptor) LPC->GPR132 Binds G_protein Gαq/11 GPR132->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_cascade Activates NFkB_pathway IκB Kinase (IKK) MAPK_cascade->NFkB_pathway Activates IkappaB IκB NFkB_pathway->IkappaB Phosphorylates NFkB NF-κB IkappaB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene Target Gene Transcription NFkB_nuc->Gene Initiates

References

In Vivo Biosynthesis and Metabolism of 1-Palmitoyl-sn-glycero-3-phosphocholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo biosynthesis and metabolism of 1-Palmitoyl-sn-glycero-3-phosphocholine (16:0 Lyso-PC), a key lysophospholipid intermediate. The document details the primary metabolic pathways, the enzymes involved, their regulation, and quantitative data where available. Furthermore, it offers detailed experimental protocols for the study of these processes and visual representations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a species of lysophosphatidylcholine (B164491), a class of lipids that play crucial roles in a variety of cellular processes, including membrane structure, signaling, and inflammation. It is characterized by a glycerol (B35011) backbone with a palmitic acid at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphocholine (B91661) head group at the sn-3 position. The in vivo metabolism of this compound is primarily governed by the dynamic interplay of two key pathways: the Kennedy pathway for de novo phosphatidylcholine synthesis and the Lands cycle for phospholipid remodeling.

Biosynthetic and Metabolic Pathways

The concentration and composition of phosphatidylcholines (PCs), including those that can be precursors to this compound, are maintained through a balance of de novo synthesis and remodeling.

The Kennedy Pathway: De Novo Synthesis of Phosphatidylcholine

The Kennedy pathway is the primary route for the de novo synthesis of phosphatidylcholines in eukaryotic cells. This pathway begins with the uptake of choline, which is then sequentially converted to phosphocholine, CDP-choline, and finally to a diacyl-phosphatidylcholine. While this pathway does not directly produce this compound, it generates the diacyl-PC pool that serves as the substrate for the enzymes that do.

The Lands Cycle: Phospholipid Remodeling and Formation of this compound

The Lands cycle is a critical pathway for the remodeling of the fatty acyl chains of phospholipids, allowing for the generation of a diverse range of PC species with specific fatty acid compositions. This cycle is the primary route for the formation and metabolism of this compound.

The cycle involves two key enzymatic steps:

  • Deacylation: A diacyl-phosphatidylcholine, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, is hydrolyzed by a Phospholipase A2 (PLA2) enzyme, which removes the fatty acid from the sn-2 position, yielding this compound and a free fatty acid.

  • Reacylation: The newly formed this compound is then reacylated at the sn-2 position by a Lysophosphatidylcholine Acyltransferase (LPCAT) , utilizing a specific acyl-CoA to generate a new diacyl-phosphatidylcholine molecule.

This continuous cycle of deacylation and reacylation allows for the precise control of the fatty acid composition of cellular membranes, which is crucial for maintaining membrane fluidity and function.

Lands_Cycle Diacyl-PC\n(e.g., 1,2-Dipalmitoyl-PC) Diacyl-PC (e.g., 1,2-Dipalmitoyl-PC) This compound This compound Diacyl-PC\n(e.g., 1,2-Dipalmitoyl-PC)->this compound PLA2 Free Fatty Acid Free Fatty Acid New Diacyl-PC New Diacyl-PC This compound->New Diacyl-PC LPCAT Acyl-CoA Acyl-CoA

The Lands Cycle for Phosphatidylcholine Remodeling.

Key Enzymes and Their Regulation

Phospholipase A2 (PLA2)

A superfamily of enzymes, PLA2s are responsible for the hydrolysis of the sn-2 fatty acyl bond of phospholipids. The cytosolic PLA2s (cPLA2), particularly cPLA2α, are considered key players in the generation of lysophospholipids and the release of arachidonic acid for eicosanoid synthesis. The activity of cPLA2α is tightly regulated by:

  • Calcium (Ca2+): An increase in intracellular Ca2+ concentration is a primary trigger for cPLA2α activation. Ca2+ binds to the C2 domain of the enzyme, promoting its translocation from the cytosol to intracellular membranes where its substrates reside.[1]

  • Phosphorylation: cPLA2α is a substrate for several protein kinases, most notably Mitogen-Activated Protein Kinases (MAPKs) such as ERK1/2. Phosphorylation of cPLA2α by MAPKs enhances its catalytic activity.[2][3]

Lysophosphatidylcholine Acyltransferase (LPCAT)

LPCATs are a family of enzymes that catalyze the reacylation of lysophosphatidylcholines. Several isoforms of LPCAT have been identified, each with distinct substrate specificities for both the lysophosphatidylcholine and the acyl-CoA. LPCAT3, for instance, has been shown to have a preference for unsaturated acyl-CoAs. The regulation of LPCAT activity is an active area of research, with some evidence suggesting a role for the PI3K-Akt signaling pathway in modulating LPCAT expression and/or activity.[4]

Signaling Pathways

The metabolism of this compound is intricately linked to cellular signaling networks that respond to a variety of extracellular stimuli.

Regulation of cPLA2α Activity

cPLA2_Regulation cluster_membrane cluster_cytosol cluster_er cluster_products GPCR/RTK GPCR / RTK PLC Phospholipase C GPCR/RTK->PLC Ras Ras GPCR/RTK->Ras IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C DAG->PKC Ca2+ Ca²⁺ ER->Ca2+ Release Ca2+->PKC Activates cPLA2_inactive Inactive cPLA2 (Cytosol) Ca2+->cPLA2_inactive Translocation to membrane Raf Raf PKC->Raf Activates Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->cPLA2_inactive Phosphorylation (Ser505) cPLA2_active Active cPLA2 (Membrane) cPLA2_inactive->cPLA2_active LPC This compound cPLA2_active->LPC Hydrolyzes AA Arachidonic Acid cPLA2_active->AA PC Phosphatidylcholine

Regulation of cytosolic Phospholipase A2 (cPLA2α) activity.
Putative Regulation of LPCAT by the PI3K-Akt Pathway

LPCAT_Regulation RTK Receptor Tyrosine Kinase PI3K PI3-Kinase RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PIP3->Akt PDK1->Akt Phosphorylates (Thr308) LPCAT LPCAT Akt->LPCAT Regulates? Cellular Processes Cell Growth, Proliferation, Survival Akt->Cellular Processes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Lipid_Extraction_Workflow start Start add_methanol Add 1 mL Methanol + Internal Standard start->add_methanol add_plasma Add 2 µL Plasma add_methanol->add_plasma vortex Vortex add_plasma->vortex incubate Incubate on Ice (10 min) vortex->incubate centrifuge Centrifuge (10,000 x g, 5 min) incubate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analyze LC-MS/MS Analysis collect_supernatant->analyze end End analyze->end

References

The Interplay of 1-Palmitoyl-sn-glycero-3-phosphocholine and G-Protein Coupled Receptors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of LPC-GPCR Interactions, Signaling Pathways, and Methodologies for Drug Discovery

Introduction

1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0), a prominent species of lysophosphatidylcholine (B164491), is increasingly recognized for its role as a signaling molecule that modulates a variety of physiological and pathological processes. Its effects are often mediated through interaction with a specific subset of G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that are major targets for drug development. This technical guide provides a comprehensive overview of the current understanding of the interactions between LPC 16:0 and its associated GPCRs, with a focus on quantitative data, experimental protocols, and signaling pathways relevant to researchers, scientists, and drug development professionals.

Identified GPCR Targets for this compound

Several GPCRs have been identified as receptors or targets for LPC, each with distinct signaling cascades and physiological implications. The primary GPCRs discussed in this guide are GPR119, GPR55, GPR4, and G2A.

Quantitative Analysis of LPC 16:0 - GPCR Interactions

The following table summarizes the available quantitative data for the interaction of this compound and related LPC species with their target GPCRs. This data is essential for understanding the potency and affinity of these interactions.

ReceptorLigandParameterValueCell Line/SystemReference
GPR119 1-Palmitoyl-lysophosphatidylcholinepEC505.8Xenopus oocytes expressing rGpr119[1]
GPR4 Lysophosphatidylcholine (species not specified)Kd159 nMGPR4-transfected CHO cells[2]
GPR55 LPC 16:0 and LPC 18:1Interaction StrengthStronger than OEA (endogenous agonist)PC-3 human prostate carcinoma cells[3]
G2A 14:0 LPC vs 16:0, 18:0, 18:1 LPCMigration Efficiency50% efficiency compared to 16:0, 18:0, and 18:1 LPCNot specified[4]

Signaling Pathways and Downstream Effects

The activation of GPCRs by LPC 16:0 initiates a cascade of intracellular signaling events that ultimately lead to a cellular response. The specific pathways activated are dependent on the receptor and the G-protein to which it couples.

GPR119: Gs-Coupled Signaling

GPR119 is primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein.[5] Upon activation by LPC 16:0, GPR119 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5][6] This elevation in cAMP can, in turn, activate Protein Kinase A (PKA) and other downstream effectors, playing a crucial role in processes such as glucose-stimulated insulin (B600854) secretion.[5]

GPR119_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol LPC LPC 16:0 GPR119 GPR119 LPC->GPR119 Gs Gs GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB phosphorylates Insulin Insulin Secretion PKA->Insulin potentiates

GPR119 Gs-coupled signaling pathway.
GPR55: Gq/11 and G12/13-Coupled Signaling

GPR55 activation by LPC species has been shown to elicit intracellular calcium (Ca2+) mobilization.[3] This suggests coupling to Gq/11 or G12/13 alpha subunits. Activation of the Gq/11 pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol LPC LPC 16:0 GPR55 GPR55 LPC->GPR55 Gq11 Gq/11 GPR55->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC PKC Activation DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release triggers

GPR55 Gq/11-coupled signaling pathway.
GPR4 and G2A: Complex Signaling Networks

The signaling pathways for GPR4 and G2A in response to LPC are less straightforward. GPR4 has been implicated in LPC-mediated activation of the small GTPase RhoA, which is involved in stress fiber formation and endothelial barrier dysfunction.[7] The interaction of LPC with G2A is a subject of ongoing research, with some studies suggesting a role in ERK activation and cell migration, while direct high-affinity binding has been contested.[4]

Experimental Protocols

Accurate and reproducible experimental design is paramount in studying LPC-GPCR interactions. Below are detailed methodologies for key assays.

cAMP Accumulation Assay (for Gs-coupled receptors like GPR119)

This assay quantifies the production of cAMP in response to receptor activation.

1. Cell Culture and Transfection:

  • Culture HEK293 cells or other suitable host cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • For transient transfection, plate cells in 96-well plates and transfect with a plasmid encoding the GPCR of interest (e.g., human GPR119) using a suitable transfection reagent.

  • For stable cell lines, culture cells under selection pressure to maintain receptor expression.

2. Assay Procedure:

  • On the day of the assay, aspirate the culture medium and wash the cells with a serum-free assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, for 30 minutes at 37°C to prevent cAMP degradation.

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the LPC dilutions to the cells and incubate for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 10 µM Forskolin).

  • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based assays) according to the manufacturer's instructions.

3. Data Analysis:

  • Convert the raw data to cAMP concentrations using a standard curve.

  • Plot the cAMP concentration against the logarithm of the LPC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP_Assay_Workflow A Seed cells expressing GPR119 in 96-well plate B Wash cells with assay buffer A->B C Pre-incubate with PDE inhibitor (e.g., IBMX) B->C D Add serial dilutions of LPC 16:0 C->D E Incubate at 37°C D->E F Lyse cells and measure cAMP levels E->F G Data analysis: Generate dose-response curve and calculate EC50 F->G

Workflow for a cAMP accumulation assay.
Intracellular Calcium Mobilization Assay (for Gq-coupled receptors like GPR55)

This assay measures changes in intracellular calcium concentration upon receptor activation.

1. Cell Preparation and Dye Loading:

  • Plate cells expressing the GPCR of interest (e.g., GPR55-expressing PC-3 cells) in a black-walled, clear-bottom 96-well plate.

  • On the day of the assay, wash the cells with a calcium-free buffer (e.g., HBSS without Ca2+ and Mg2+).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark for 30-60 minutes at 37°C, according to the dye manufacturer's protocol.

  • After incubation, wash the cells to remove excess dye.

2. Calcium Measurement:

  • Place the plate in a fluorescence plate reader or a fluorescence microscope equipped with an automated liquid handling system.

  • Establish a baseline fluorescence reading for each well.

  • Inject a solution of this compound at various concentrations into the wells.

  • Immediately begin recording the fluorescence intensity over time (typically for 1-5 minutes).

3. Data Analysis:

  • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

  • Calculate the peak fluorescence response for each concentration of LPC.

  • Plot the peak response against the logarithm of the LPC concentration to generate a dose-response curve and determine the EC50.

Calcium_Assay_Workflow A Plate GPR55-expressing cells in 96-well plate B Load cells with a calcium-sensitive dye A->B C Wash to remove excess dye B->C D Measure baseline fluorescence C->D E Inject LPC 16:0 and record fluorescence change D->E F Data analysis: Determine peak response and calculate EC50 E->F

Workflow for an intracellular calcium mobilization assay.
RhoA Activation Assay (for G12/13-coupled receptors like GPR4)

This assay measures the activation of the small GTPase RhoA.

1. Cell Lysis and Protein Quantification:

  • Culture cells expressing the GPCR of interest (e.g., GPR4) and stimulate with LPC 16:0 for various time points.

  • Lyse the cells in a RhoA activation assay lysis buffer containing protease inhibitors.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

2. Pull-down of Active RhoA:

  • Incubate a portion of the cell lysate with Rhotekin-RBD (Rho-binding domain) beads, which specifically bind to the active, GTP-bound form of RhoA.

  • After incubation, wash the beads to remove non-specifically bound proteins.

3. Western Blot Analysis:

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for RhoA.

  • Detect the primary antibody with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the bands using an enhanced chemiluminescence (ECL) detection system.

  • Also, run a parallel western blot with a portion of the total cell lysate to determine the total amount of RhoA in each sample for normalization.

4. Data Analysis:

  • Quantify the band intensities of the active RhoA and total RhoA using densitometry.

  • Express the results as the ratio of active RhoA to total RhoA to determine the fold-change in RhoA activation upon LPC stimulation.

Conclusion and Future Directions

The interaction of this compound with GPCRs represents a complex and dynamic area of research with significant therapeutic potential. While GPR119 and GPR55 have emerged as key receptors for LPC, the roles of GPR4 and G2A, as well as other potential GPCR targets, warrant further investigation. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to elucidate the intricate signaling mechanisms of LPC and to develop novel therapeutics targeting these pathways. Future research should focus on obtaining more comprehensive quantitative data, including binding affinities and EC50/IC50 values for LPC 16:0 across a wider range of GPCRs, and on further dissecting the downstream signaling networks to fully understand the physiological and pathological consequences of LPC-GPCR interactions.

References

An In-depth Technical Guide to the Cellular Uptake and Metabolism of LysoPC(16:0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholine (B164491) (16:0), or LysoPC(16:0), is a bioactive lipid molecule derived from the hydrolysis of phosphatidylcholine. It is not merely a metabolic intermediate but also a signaling molecule implicated in a wide array of physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases. Understanding the cellular uptake and metabolic fate of LysoPC(16:0) is crucial for elucidating its biological functions and for the development of novel therapeutic strategies targeting lipid metabolism and signaling pathways. This guide provides a comprehensive overview of the current knowledge on LysoPC(16:0) cellular transport and metabolism, complete with quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Cellular Uptake of LysoPC(16:0)

The precise mechanisms governing the cellular uptake of LysoPC(16:0) are still under investigation, with evidence suggesting the involvement of both passive diffusion and protein-mediated transport. The Mfsd2a transporter has been identified as a key player in the uptake of lysophosphatidylcholines, including those with long-chain fatty acids like palmitate (16:0)[1].

Metabolism of LysoPC(16:0)

Once inside the cell, LysoPC(16:0) is primarily metabolized through two main enzymatic pathways:

  • Reacylation to Phosphatidylcholine (PC): Lysophosphatidylcholine acyltransferases (LPCATs) catalyze the transfer of an acyl group from acyl-CoA to the sn-2 position of LysoPC(16:0), reforming phosphatidylcholine (PC). This process is a key step in the Lands cycle of phospholipid remodeling.[2][3]

  • Hydrolysis to Lysophosphatidic Acid (LPA): Autotaxin (ATX), a secreted lysophospholipase D, hydrolyzes the choline (B1196258) headgroup from LysoPC(16:0) to produce lysophosphatidic acid (LPA), a potent signaling lipid.[2][4]

Enzyme Kinetics

The following table summarizes the kinetic parameters of the key enzymes involved in LysoPC(16:0) metabolism.

EnzymeSubstrate(s)KmVmaxIC50 (Inhibitor)Source
LPCAT3 (human, recombinant) NBD-lyso-PC266.84 ± 3.65 µmol·L⁻¹39.76 ± 1.86 pmol·min⁻¹·U⁻¹TSI-10[5]
Arachidonoyl CoA11.03 ± 0.51 µmol·L⁻¹[5]
Autotaxin (human, recombinant) 16:0-LPC--4.5 nM (ONO-8430506)[4]

Signaling Pathways of LysoPC(16:0) and its Metabolites

LysoPC(16:0) and its primary metabolite, LPA, exert their biological effects by activating a variety of signaling pathways. These lipids can act as ligands for G protein-coupled receptors (GPCRs), Toll-like receptors (TLRs), and ion channels, leading to the activation of downstream cascades that regulate cellular processes such as proliferation, migration, and inflammation.

G Protein-Coupled Receptor (GPCR) Signaling

LPA is a well-established ligand for a family of at least six GPCRs (LPA1-6). The binding of LPA to its receptors initiates a cascade of intracellular events, primarily through the activation of heterotrimeric G proteins (Gα, Gβ, Gγ). Depending on the receptor subtype and the G protein involved (e.g., Gi/o, Gq/11, G12/13, Gs), various downstream effector pathways are triggered.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPA LPA LPAR LPA Receptor (GPCR) LPA->LPAR Binds G_protein Heterotrimeric G Protein (Gαβγ) LPAR->G_protein Activates Effector Effector (e.g., PLC, AC) G_protein->Effector Activates Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Generates Downstream Downstream Signaling Second_Messenger->Downstream

GPCR signaling cascade initiated by LPA.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. LysoPC(16:0) has been shown to activate this pathway, leading to the transcription of pro-inflammatory genes. The canonical pathway involves the activation of the IKK complex, which then phosphorylates IκBα, leading to its ubiquitination and degradation. This releases the NF-κB dimer (p50/p65) to translocate to the nucleus and initiate gene transcription.

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LysoPC LysoPC(16:0) Receptor Receptor (e.g., TLR) LysoPC->Receptor IKK IKK Complex Receptor->IKK Activates IkBa_NFkB IκBα-p50-p65 IKK->IkBa_NFkB Phosphorylates IκBα p50_p65 p50-p65 IkBa_NFkB->p50_p65 Releases Ub_Proteasome Ubiquitination & Proteasomal Degradation IkBa_NFkB->Ub_Proteasome Degrades IκBα p50_p65_nuc p50-p65 p50_p65->p50_p65_nuc Translocates DNA DNA p50_p65_nuc->DNA Binds Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription

Canonical NF-κB signaling pathway activated by LysoPC(16:0).
MEK-ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the MEK-ERK pathway, is another key signaling route influenced by LysoPC(16:0) and LPA. This pathway is critical for cell proliferation, differentiation, and survival. Activation typically begins at the cell surface with receptor tyrosine kinases or GPCRs, leading to the activation of Ras, which in turn activates a kinase cascade: Raf phosphorylates and activates MEK, and MEK phosphorylates and activates ERK. Activated ERK can then phosphorylate numerous cytoplasmic and nuclear targets.

MEK_ERK_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand LysoPC(16:0) / LPA Receptor Receptor (GPCR/RTK) Ligand->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Cytoplasmic_Targets Cytoplasmic Targets ERK->Cytoplasmic_Targets Phosphorylates ERK_nuc ERK ERK->ERK_nuc Translocates Transcription_Factors Transcription Factors ERK_nuc->Transcription_Factors Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

The MEK-ERK signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cellular uptake and metabolism of LysoPC(16:0).

Lipid Extraction from Biological Samples for LC-MS/MS Analysis

This protocol describes a common method for extracting lipids from plasma or serum for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Plasma or serum sample

  • Methanol (MeOH), LC-MS grade

  • Chloroform (CHCl₃), LC-MS grade

  • Internal standard (e.g., 12:0 LPC)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 2 µL of plasma or serum in a microcentrifuge tube, add 1 mL of MeOH containing a known amount of internal standard (e.g., 100 pmol of 12:0 LPC).[6]

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the sample on ice for 10 minutes.[6]

  • Centrifuge the mixture at 10,000 x g for 5 minutes at room temperature.[6]

  • Carefully collect the supernatant, which contains the extracted lipids, and transfer it to a new tube for LC-MS/MS analysis.[6]

Lipid_Extraction_Workflow Start Start: Plasma/Serum Sample Add_MeOH_IS Add Methanol with Internal Standard Start->Add_MeOH_IS Vortex Vortex Add_MeOH_IS->Vortex Incubate_Ice Incubate on Ice Vortex->Incubate_Ice Centrifuge Centrifuge Incubate_Ice->Centrifuge Collect_Supernatant Collect Supernatant (Lipid Extract) Centrifuge->Collect_Supernatant LCMS_Analysis LC-MS/MS Analysis Collect_Supernatant->LCMS_Analysis

Workflow for lipid extraction.
Lysophosphatidylcholine Acyltransferase (LPCAT) Activity Assay

This protocol outlines a method to measure the activity of LPCAT enzymes using a radiolabeled substrate.

Materials:

  • Cell lysates or purified enzyme

  • Assay buffer (e.g., 200 mM Tris/HCl, pH 7.5, 10 mM MgCl₂, 2 mg/ml fatty acid-free BSA)

  • sn-1-palmitoyl-sn-2-lyso-PC

  • [¹⁴C]palmitoyl-CoA

  • Chloroform/methanol (2:1, v/v)

  • Thin-layer chromatography (TLC) system

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, sn-1-palmitoyl-sn-2-lyso-PC, and [¹⁴C]palmitoyl-CoA.

  • Initiate the reaction by adding the cell lysate or purified enzyme to the reaction mixture.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).[7][8]

  • Stop the reaction by adding 1 mL of chloroform/methanol (2:1, v/v).[8]

  • Extract the lipids using the Bligh and Dyer method.[8]

  • Separate the radiolabeled phosphatidylcholine product from the unreacted [¹⁴C]palmitoyl-CoA using TLC.

  • Quantify the amount of radiolabeled PC by scraping the corresponding spot from the TLC plate and measuring the radioactivity using a scintillation counter.

Radioactive Tracer Uptake Assay

This protocol describes a method to measure the cellular uptake of LysoPC(16:0) using a radiolabeled tracer.

Materials:

  • Cultured cells

  • [³H]palmitate-labeled LysoPC(16:0)

  • Cell culture medium

  • Scintillation vials

  • Scintillation counter

Procedure:

  • Culture cells to the desired confluency in appropriate culture plates.

  • Prepare a solution of [³H]palmitate-labeled LysoPC(16:0) in cell culture medium at the desired concentration.

  • Remove the existing medium from the cells and add the medium containing the radiolabeled LysoPC(16:0).

  • Incubate the cells for various time points (e.g., 0, 15, 30, 60 minutes).

  • At each time point, wash the cells thoroughly with ice-cold PBS to remove any unbound tracer.

  • Lyse the cells and transfer the lysate to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter to determine the amount of internalized LysoPC(16:0).

Conclusion

This technical guide provides a detailed overview of the cellular uptake and metabolism of LysoPC(16:0), highlighting its central role in lipid metabolism and cellular signaling. The provided quantitative data, detailed experimental protocols, and pathway diagrams offer a valuable resource for researchers in academia and industry. A thorough understanding of these processes is essential for developing therapeutic interventions for diseases where LysoPC(16:0) metabolism and signaling are dysregulated. Further research is warranted to fully elucidate the transport mechanisms and the intricate regulatory networks that control the fate and function of this important bioactive lipid.

References

An In-depth Technical Guide to 1-Palmitoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0), a key lysophospholipid involved in a multitude of cellular processes. This document details its chemical identity, physicochemical properties, biological activities, and its role in critical signaling pathways. Furthermore, it offers detailed protocols for key experiments and visual diagrams to facilitate a deeper understanding of its molecular interactions and experimental workflows.

Chemical Identity and Synonyms

This compound is a species of lysophosphatidylcholine (B164491) where the fatty acid at the sn-1 position is palmitic acid. It is crucial for researchers to be familiar with its various synonyms to effectively navigate the scientific literature and databases.

Synonym Type Synonym
IUPAC Name [(2R)-3-hexadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate[1]
Common Abbreviations LPC(16:0), 16:0 Lyso-PC, LysoPC(16:0)[1][2][3]
Chemical Names 1-Hexadecanoyl-sn-glycero-3-phosphocholine, 1-Palmitoyl-lysophosphatidylcholine, L-α-Palmitoyl-lysophosphatidylcholine[1][4][5]
Systematic Name 1-hexadecanoyl-sn-glycero-3-phosphocholine[2]
CAS Number 17364-16-8[1][4][6]
PubChem CID 460602[1]
ChEBI ID CHEBI:72998[1]
LIPID MAPS ID LMGP01050018[1]

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of this compound is presented below, providing essential data for experimental design and interpretation.

Property Value Reference
Molecular Formula C24H50NO7P[1][6]
Molecular Weight 495.6 g/mol [1][4]
Appearance White solid/powder[5][6]
Purity ≥98%[6]
Storage Temperature -20°C[4][5]
Biological Source Synthetic or naturally occurring[4][5]
Biological Activity Pro-inflammatory activity, involved in atherosclerosis, enhances neutrophil function, induces superoxide (B77818) overload in HUVECs.[7]

Signaling Pathways and Biological Roles

This compound is a bioactive lipid mediator that plays a significant role in various signaling pathways, particularly those related to inflammation and cardiovascular disease.

Pro-inflammatory Signaling in Endothelial Cells

LPC(16:0) is known to induce a pro-inflammatory response in endothelial cells, a key event in the pathogenesis of atherosclerosis. It can stimulate the expression of adhesion molecules and the production of pro-inflammatory cytokines. This process is mediated through the activation of several downstream signaling cascades.

Proinflammatory_Signaling LPC This compound (LPC 16:0) Receptor G-Protein Coupled Receptors (e.g., G2A, GPR4) LPC->Receptor PLC Phospholipase C (PLC) Receptor->PLC PKC Protein Kinase C (PKC) PLC->PKC MAPK MAPK Cascade (ERK, p38) PKC->MAPK NFkB NF-κB MAPK->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Adhesion Adhesion Molecules (VCAM-1, ICAM-1) NFkB->Adhesion Liposome_Preparation cluster_0 Step 1: Lipid Dissolution cluster_1 Step 2: Injection & Self-Assembly cluster_2 Step 3: Purification Lipids Lipids (incl. LPC 16:0) Lipid_Solution Lipid-Ethanol Solution Lipids->Lipid_Solution Ethanol Ethanol Ethanol->Lipid_Solution Injection Rapid Injection Lipid_Solution->Injection Aqueous_Buffer Aqueous Buffer (Heated) Aqueous_Buffer->Injection Liposomes Liposome Formation Injection->Liposomes Purification Ethanol Removal (Dialysis/Evaporation) Liposomes->Purification Final_Liposomes Purified Liposomes Purification->Final_Liposomes

References

The Genesis of a Bioactive Lipid: An In-depth Technical Guide to the Discovery and History of Lysophosphatidylcholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholines (LPCs), once considered mere metabolic intermediates in phospholipid metabolism, have emerged as multifaceted signaling molecules with profound implications in health and disease. This technical guide provides a comprehensive overview of the discovery, history, and core methodologies associated with LPC research. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed insights into the evolution of our understanding of these bioactive lipids, from their early identification as "lysolecithins" to their current status as key players in a multitude of physiological and pathological processes.

A Historical Perspective: From "Lysolecithin" to a Key Signaling Molecule

The journey of understanding lysophosphatidylcholines began with early observations of the hemolytic properties of lecithin (B1663433) treated with snake venom. The term "lysolecithin" was coined to describe the substance responsible for this lytic activity.

A pivotal moment in the history of LPC research was the identification of phosphatidylcholine in egg yolk by Theodore Nicolas Gobley in 1847, which he named "lecithin".[1] Later, it was discovered that the hydrolysis of a fatty acid from phosphatidylcholine yields a lysophosphatidylcholine (B164491).[2][3]

In 1970, Portman and colleagues proposed the hypothesis that lysolecithin is a causal agent of atherosclerosis, a theory that has since garnered significant supporting evidence.[4] Their work laid the foundation for decades of research into the role of LPCs in cardiovascular disease. A significant breakthrough was the discovery that LPCs are major components of oxidized low-density lipoprotein (oxLDL), linking them directly to the pathogenesis of atherosclerosis.[5]

Subsequent research has unveiled the pleiotropic effects of LPCs, demonstrating their involvement in a wide array of biological processes, including inflammation, immune regulation, and cell signaling. This has expanded their relevance to numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[6][7][8]

The Biochemistry of Lysophosphatidylcholines

Lysophosphatidylcholines are produced from phosphatidylcholines (PCs) primarily through the enzymatic action of phospholipase A2 (PLA2), which hydrolyzes the fatty acid at the sn-2 position.[2] They can also be generated by lecithin-cholesterol acyltransferase (LCAT). The metabolism of LPCs is a dynamic process, with their reacylation back to PCs catalyzed by lysophosphatidylcholine acyltransferases (LPCATs) in what is known as the Lands cycle.[9]

Quantitative Insights: Lysophosphatidylcholine Concentrations in Health and Disease

The concentration of LPCs in biological fluids, particularly plasma, is a critical parameter in understanding their physiological and pathological roles. The total plasma LPC concentration in healthy adults is approximately 200–300 μM.[8][10] However, these levels can be significantly altered in various disease states. The following tables summarize quantitative data on total and specific LPC species concentrations in human plasma under different conditions.

Table 1: Total Plasma Lysophosphatidylcholine Concentrations in Various Conditions

ConditionTotal LPC Concentration (µM)Fold Change vs. Healthy ControlsReference
Healthy Controls287 ± 66-[11]
Obesity243 ± 54[11]
Type 2 Diabetes (Obese)Lower than lean individuals[12]
Alzheimer's DiseaseSignificantly Increased[13]
Sepsis (Fatal Outcome)Significantly Lower[10]
Pneumonia (Fatal Outcome)Significantly Lower[10]
Coronary Artery DiseaseIncreased[14]

Table 2: Plasma Concentrations of Specific Lysophosphatidylcholine Species in Healthy vs. Obese Individuals

LPC SpeciesHealthy Control Concentration (µM)Obese Concentration (µM)Fold ChangeReference
LPC 16:0146 ± 37Significantly Lower[11]
LPC 18:056.5 ± 14.9Significantly Lower[11]
LPC 18:128.4 ± 12.5Significantly Lower[11]
LPC 18:234.5 ± 12.5Significantly Lower[11]
LPC 20:4< 10Significantly Lower[11]
LPC 22:6< 10Significantly Lower[11]

Data are presented as mean ± standard deviation.

Table 3: Common Lysophosphatidylcholine Species in Human Plasma

LPC SpeciesConcentration Range (µM) in Healthy PlasmaReference
LPC 16:0~146[11]
LPC 18:0~56[11]
LPC 18:1~28[11]
LPC 18:2~34[11]
LPC 20:4< 10[11]
LPC 22:6< 10[11]

Key Experimental Protocols in Lysophosphatidylcholine Research

The accurate quantification and analysis of LPCs are crucial for advancing our understanding of their biological roles. The following sections detail established protocols for the extraction and analysis of LPCs from plasma.

Extraction of Lysophosphatidylcholines from Plasma

4.1.1. Traditional Bligh & Dyer Method (Modified)

This classic method relies on a biphasic solvent system of chloroform (B151607) and methanol (B129727) to extract lipids.

  • Materials:

    • Plasma sample

    • Chloroform

    • Methanol

    • Deionized water

    • Centrifuge

    • Glass vials

    • Nitrogen gas evaporator

  • Protocol:

    • To 100 µL of plasma, add 375 µL of a chloroform:methanol (1:2, v/v) mixture.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Add 125 µL of chloroform and vortex for 1 minute.

    • Add 125 µL of deionized water and vortex for 1 minute.

    • Centrifuge the sample at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.

    • Evaporate the solvent under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent for subsequent analysis (e.g., methanol or mobile phase).

4.1.2. Single-Step, Chloroform-Free Extraction

This more recent method offers a simpler, faster, and less toxic alternative to traditional methods.[15][16]

  • Materials:

  • Protocol:

    • Add an appropriate amount of internal standard to the plasma sample.

    • Add a saturated ammonium acetate solution.

    • Add the acetonitrile:isopropanol mixture.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.

    • Collect the supernatant for LC-MS/MS analysis.

Analysis of Lysophosphatidylcholines

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of LPCs.[17][18][19][20][21]

  • Instrumentation:

    • HPLC system with a pump, autosampler, and detector (e.g., refractive index detector, evaporative light scattering detector (ELSD), or mass spectrometer).

    • Amino phase or silica (B1680970) column (e.g., Waters Spherisorb amino phase column).[17][18]

  • Example Protocol (Normal-Phase HPLC): [20][21]

    • Column: Allsphere silica analytical column.

    • Mobile Phase A: Chloroform:methanol (70:30, v/v).

    • Mobile Phase B: Chloroform:methanol:water:ammonia (45:45:9.5:0.5, v/v/v/v).

    • Gradient Elution: A gradient program is used to separate LPCs from other phospholipids (B1166683) and free fatty acids.

    • Detection: Evaporative Light Scattering Detector (ELSD).

    • Quantification: External standard calibration curves are generated using purified LPC standards.

4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of individual LPC species.[6][22][23]

  • Instrumentation:

    • LC system coupled to a triple quadrupole mass spectrometer.

  • Protocol:

    • Chromatographic Separation: A suitable LC method (e.g., reversed-phase or HILIC) is used to separate the different LPC species.

    • Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. For LPCs, a common precursor ion scan is for m/z 184, which corresponds to the phosphocholine (B91661) headgroup.[22]

    • Quantification: Stable isotope-labeled internal standards (e.g., d4-LPC 16:0) are used for accurate quantification. Calibration curves are constructed using a series of standard solutions with known concentrations.

Signaling Pathways of Lysophosphatidylcholines

LPCs exert their diverse biological effects by activating a range of signaling pathways. This is often initiated by binding to specific cell surface receptors, including G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).

LPC-Mediated TLR Signaling

LPCs are recognized as ligands for TLR2 and TLR4, key receptors in the innate immune system.[24][25] Activation of these receptors by LPCs can trigger pro-inflammatory signaling cascades.

LPCTLR4Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPC Lysophosphatidylcholine (LPC) TLR4_MD2 TLR4/MD-2 Complex LPC->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Gene_expression Pro-inflammatory Gene Expression (e.g., IL-6, IL-8, TNF-α) NFkB_nuc->Gene_expression Induces

LPC-induced TLR4 signaling pathway leading to NF-κB activation.
LPC-Mediated G Protein-Coupled Receptor (GPCR) Signaling

Several GPCRs, including G2A, have been identified as receptors for LPCs.[26] The signaling downstream of these receptors is diverse and can influence cell migration, proliferation, and other cellular functions.

LPCGPCRSignaling LPC Lysophosphatidylcholine (LPC) GPCR GPCR (e.g., G2A) LPC->GPCR Binds G_protein Heterotrimeric G Protein (Gα, Gβγ) GPCR->G_protein Activates Effector Effector Enzymes (e.g., PLC, AC) G_protein->Effector Second_messengers Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_messengers Downstream Downstream Signaling Cascades (e.g., PKC, PKA, Ca²⁺ release) Second_messengers->Downstream Cellular_response Cellular Responses (e.g., Migration, Proliferation) Downstream->Cellular_response LPCWorkflow Cell_culture Cell Culture (e.g., Endothelial cells, Macrophages) LPC_treatment LPC Treatment (Dose-response and time-course) Cell_culture->LPC_treatment Protein_extraction Protein Extraction LPC_treatment->Protein_extraction RNA_extraction RNA Extraction LPC_treatment->RNA_extraction ELISA ELISA (for cytokine secretion, e.g., IL-8) LPC_treatment->ELISA Functional_assays Functional Assays (e.g., Migration, Adhesion assays) LPC_treatment->Functional_assays Western_blot Western Blot Analysis (e.g., for phosphorylated signaling proteins like p-NF-κB, p-ERK) Protein_extraction->Western_blot Data_analysis Data Analysis and Interpretation Western_blot->Data_analysis qPCR RT-qPCR (for pro-inflammatory gene expression) RNA_extraction->qPCR qPCR->Data_analysis ELISA->Data_analysis Functional_assays->Data_analysis

References

Methodological & Application

Application Notes and Protocols for Cell Culture: 1-Palmitoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

Authors:

Date:

December 7, 2025

**Abstract

This document provides a detailed protocol for the dissolution of 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0) for use in cell culture applications. LPC 16:0 is a bioactive lysophospholipid involved in various cellular processes, and its proper preparation is crucial for obtaining reliable and reproducible experimental results. This protocol covers the preparation of both stock and working solutions, along with important considerations for storage and handling. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound (LPC 16:0) is a major lysophosphatidylcholine (B164491) species that plays a significant role in numerous biological processes, including cell signaling, inflammation, and membrane dynamics.[1][2][3] Its amphipathic nature, consisting of a hydrophilic phosphocholine (B91661) head group and a single hydrophobic palmitoyl (B13399708) chain, allows it to interact with and modulate cellular membranes. Due to its biological activities, LPC 16:0 is frequently used in cell culture experiments to study its effects on various cell types.

The effective use of LPC 16:0 in in vitro studies is highly dependent on its proper dissolution and the preparation of accurate and stable solutions. This protocol provides a standardized procedure for dissolving LPC 16:0 to ensure consistent results in cell culture experiments.

Materials and Equipment

  • This compound (powder)

  • Sterile, high-purity water (cell culture grade)

  • Phosphate-Buffered Saline (PBS), sterile

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heating block

  • Sonicator (bath or probe type)

  • Sterile syringe filters (0.22 µm)

  • Laminar flow hood or sterile workspace

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Weight 495.63 g/mol [1][2]
Purity ≥98%[3][4]
Solubility in Water 50 mg/mL (100.88 mM); may require sonication[2]
Solubility in PBS (pH 7.2) Approx. 2 mg/mL
Storage (Powder) -20°C for up to 3 years[1]
Storage (Aqueous Solution) Prepare fresh; do not store for more than one day[5]
Storage (Organic Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month[2]
Typical Cell Culture Working Concentration 100 nM - 125 µM[2][6]

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution of LPC 16:0, which can then be diluted to the desired working concentration for cell culture experiments. The choice of solvent for the stock solution depends on the experimental requirements and the tolerance of the cell line to the solvent.

  • Bring the vial of LPC 16:0 powder to room temperature before opening to prevent moisture condensation.

  • In a sterile laminar flow hood, weigh the desired amount of LPC 16:0 powder and transfer it to a sterile tube.

  • Add the required volume of sterile PBS or cell culture medium to achieve the desired stock concentration (e.g., 1-10 mg/mL).

  • To aid dissolution, vortex the solution vigorously. If the LPC 16:0 does not fully dissolve, sonicate the solution in a bath sonicator for 5-10 minutes or until the solution is clear.[7] Gentle warming in a water bath (37°C) can also be applied.

  • Sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter.[2]

  • Note: Aqueous solutions of LPC 16:0 are not stable for long periods and should be prepared fresh for each experiment.[1][5] Do not store aqueous stock solutions for more than 24 hours.

  • Bring the vial of LPC 16:0 powder to room temperature.

  • In a sterile environment, dissolve the weighed LPC 16:0 in a minimal amount of ethanol. For instance, a stock solution can be prepared by dissolving the lipid in 50% (v/v) ethanol in water.[8]

  • Vortex the solution until the LPC 16:0 is completely dissolved.

  • Aliquot the stock solution into sterile, tightly sealed vials to avoid evaporation and contamination.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions
  • Thaw the stock solution (if frozen) and bring it to room temperature.

  • In a sterile laminar flow hood, dilute the stock solution to the final desired working concentration using pre-warmed cell culture medium.

  • Mix the working solution thoroughly by gentle pipetting or inverting the tube.

  • Add the working solution to the cell culture. Ensure that the final concentration of the organic solvent (if used for the stock solution) is not toxic to the cells (typically <0.1%).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for preparing LPC 16:0 solutions and a simplified representation of a potential signaling pathway affected by LPC 16:0.

experimental_workflow Experimental Workflow for LPC 16:0 Preparation and Cell Treatment cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_cell Cell Culture Application weigh Weigh LPC 16:0 Powder dissolve Dissolve in Solvent (e.g., PBS or Ethanol) weigh->dissolve sonicate Sonicate/Heat to Aid Dissolution dissolve->sonicate filter Sterile Filter (0.22 µm) sonicate->filter store Store Appropriately (Fresh or Frozen) filter->store dilute Dilute Stock Solution in Cell Culture Medium store->dilute treat Treat Cells with Working Solution dilute->treat incubate Incubate for Desired Time treat->incubate analyze Analyze Cellular Response incubate->analyze

Caption: Workflow for LPC 16:0 solution preparation and cell treatment.

signaling_pathway Simplified LPC 16:0 Signaling Pathway LPC LPC 16:0 Receptor G-Protein Coupled Receptor (e.g., G2A) LPC->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Effector Downstream Effector (e.g., PLC, AC) G_Protein->Effector Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Cell_Response Cellular Response (e.g., Inflammation, Proliferation) Second_Messenger->Cell_Response

Caption: Simplified signaling cascade initiated by LPC 16:0.

Conclusion

The protocol outlined in this document provides a comprehensive guide for the dissolution and preparation of this compound for cell culture applications. Adherence to these guidelines will help ensure the consistency and reproducibility of experimental results. Researchers should always consider the specific requirements of their cell lines and experimental designs when preparing and using LPC 16:0.

References

Application Notes and Protocols for the Use of LysoPC 16:0 as a Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholine (LysoPC) 16:0, also known as 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine, is a ubiquitous lysophospholipid that plays a critical role in a variety of biological processes, including membrane structure, cell signaling, and inflammation. In the field of lipidomics, which involves the comprehensive analysis of lipids in biological systems, LysoPC 16:0 serves as an essential standard for the accurate quantification and identification of other lipid species. Its well-characterized physical and chemical properties make it an ideal internal or external standard in mass spectrometry-based lipid analysis. These application notes provide detailed protocols and data for the effective use of LysoPC 16:0 as a standard in your lipidomics workflow.

Quantitative Data for LysoPC 16:0

Accurate quantification of lipids relies on precise measurement of their mass-to-charge ratio (m/z) and chromatographic retention time. The following tables summarize key quantitative data for LysoPC 16:0.

Parameter Value Ionization Mode Reference
Molecular Formula C24H50NO7PN/A
Exact Mass 495.3325N/A
[M+H]+ 496.3402Positive[1][2]
[M+Na]+ 518.3221Positive
[M+K]+ 534.2960Positive[1]
[M-H]- 494.3248Negative
[M+HCOO]- 540.3304Negative

Table 1: Mass-to-Charge Ratios (m/z) of LysoPC 16:0 Adducts. This table provides the calculated m/z values for common adducts of LysoPC 16:0 observed in mass spectrometry.

Chromatography Column Mobile Phase Example Typical Retention Time (min) Reference
Reverse PhaseC18Gradient of acetonitrile/water with formic acid and ammonium (B1175870) formate14.98[2]
Reverse PhaseC18Gradient of acetonitrile/isopropanol/water with formic acid and ammonium formate~8-10[3]

Table 2: Chromatographic Properties of LysoPC 16:0. This table provides examples of retention times for LysoPC 16:0 using common reverse-phase liquid chromatography (RPLC) conditions. Retention times can vary significantly based on the specific column, gradient, and flow rate used.

Experimental Protocols

Protocol 1: Quantification of LysoPC 16:0 in Human Plasma using LC-MS/MS

This protocol details a standard method for the extraction and quantification of LysoPC 16:0 from human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Human plasma (collected in EDTA tubes)

  • LysoPC 16:0 standard (for calibration curve)

  • Internal Standard (IS): LysoPC 13:0 or LysoPC 19:0[4]

  • Chloroform (B151607)

  • Methanol

  • Water (LC-MS grade)

  • Ammonium acetate (B1210297)

  • Formic acid

  • Isopropanol

  • Centrifuge tubes (glass)

  • Nitrogen evaporator

  • LC-MS/MS system with ESI source

Procedure:

  • Sample Preparation and Lipid Extraction (Bligh and Dyer Method): [4]

    • Thaw frozen plasma samples on ice.

    • In a glass centrifuge tube, add 100 µL of a chloroform solution containing the internal standard (e.g., 10 ng/µL of LysoPC 13:0 and LysoPC 19:0) and evaporate the solvent under a stream of nitrogen.[4]

    • For the calibration curve, add known amounts of LysoPC 16:0 to separate tubes and evaporate the solvent.

    • Add 20 µL of EDTA plasma to each tube.[4]

    • Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture and vortex thoroughly.

    • Add 1.25 mL of chloroform and vortex.

    • Add 1.25 mL of water and vortex.

    • Centrifuge at 1000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the extracted lipids under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a solvent suitable for LC-MS analysis, such as 10 mmol/L ammonium acetate in methanol:chloroform (3:1, v/v).[4]

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

      • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

      • Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate.[3]

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

      • Run a gradient to separate the lipids (e.g., a 10-minute gradient from 10% B to 100% B).[3]

    • Mass Spectrometry (ESI-MS/MS): [4]

      • Ionization Mode: Positive.

      • Analysis Mode: Precursor ion scan for m/z 184 (the phosphocholine (B91661) headgroup fragment).[4][5]

      • Alternatively, use Multiple Reaction Monitoring (MRM) for targeted quantification.

      • MRM Transition for LysoPC 16:0: Precursor ion (Q1) m/z 496.3 -> Product ion (Q3) m/z 184.1.

      • Optimize instrument parameters such as collision energy and declustering potential for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for LysoPC 16:0 and the internal standard.

    • Calculate the ratio of the peak area of LysoPC 16:0 to the peak area of the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

    • Determine the concentration of LysoPC 16:0 in the plasma samples by interpolating their peak area ratios on the calibration curve.

Visualizations

Experimental Workflow for LysoPC 16:0 Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (20 µL) is_addition Add Internal Standard (e.g., LysoPC 19:0) plasma->is_addition extraction Lipid Extraction (Bligh & Dyer) is_addition->extraction drying Dry Down (Nitrogen Evaporation) extraction->drying reconstitution Reconstitute in Injection Solvent drying->reconstitution lc_separation LC Separation (Reverse Phase C18) reconstitution->lc_separation ms_detection MS/MS Detection (Precursor Ion Scan m/z 184) lc_separation->ms_detection data_processing Data Processing (Peak Integration, Quantification) ms_detection->data_processing

Caption: Workflow for quantifying LysoPC 16:0 in plasma.

Signaling Pathway of LysoPC 16:0

LysoPC 16:0 is not just a structural component of membranes but also a potent signaling molecule implicated in inflammation, atherosclerosis, and cancer.[6] It exerts its effects by activating various cell surface receptors and downstream signaling cascades.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lysoPC LysoPC 16:0 gpr G-Protein Coupled Receptors (e.g., GPR4, GPR119) lysoPC->gpr tlr Toll-Like Receptors (e.g., TLR2, TLR4) lysoPC->tlr plc Phospholipase C (PLC) gpr->plc nfkb NF-κB Activation tlr->nfkb pkc Protein Kinase C (PKC) plc->pkc ca_mobilization Ca2+ Mobilization plc->ca_mobilization mapk MAPK Cascade (ERK1/2, p38) pkc->mapk gene_expression Gene Expression (Inflammatory Cytokines, Adhesion Molecules) mapk->gene_expression nfkb->gene_expression

Caption: LysoPC 16:0 signaling pathways in a cell.

Conclusion

LysoPC 16:0 is an indispensable tool in lipidomics research, enabling the reliable quantification of a wide array of lipid species. The protocols and data presented here provide a framework for the successful integration of LysoPC 16:0 as a standard in your experimental workflows. Adherence to meticulous sample handling and optimized analytical methods will ensure high-quality, reproducible data, advancing our understanding of the complex roles of lipids in health and disease.

References

Application Notes and Protocols for 1-Palmitoyl-sn-glycero-3-phosphocholine in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Palmitoyl-sn-glycero-3-phosphocholine (PPC) in the development of advanced drug delivery systems. Detailed protocols for the preparation and characterization of PPC-based nanocarriers are included to facilitate research and development in this field.

Introduction to this compound in Drug Delivery

This compound is a lysophospholipid, a class of phospholipids (B1166683) that are key components of biological membranes. Its amphiphilic nature, consisting of a hydrophilic phosphocholine (B91661) head group and a single hydrophobic palmitoyl (B13399708) tail, makes it a valuable excipient in the formulation of various drug delivery systems. PPC is particularly noted for its role in forming stable lipid bilayers and its biocompatibility, rendering it suitable for in vivo applications.

The primary application of PPC in drug delivery is as a component of liposomes, which are spherical vesicles composed of one or more lipid bilayers. These structures can encapsulate both hydrophilic and hydrophobic drug molecules, protecting them from degradation and enabling targeted delivery to specific tissues or cells. The inclusion of PPC in liposomal formulations can influence their physicochemical properties, such as size, charge, and stability, which in turn affect their pharmacokinetic and pharmacodynamic profiles.

Applications in Drug Delivery Systems

PPC is a versatile component in a variety of drug delivery platforms, primarily leveraging its ability to form and stabilize lipid-based nanostructures.

  • Liposomes: PPC is a fundamental building block for conventional liposomes. It can be combined with other lipids, such as cholesterol, to modulate membrane fluidity and stability. These liposomes can be used for the systemic delivery of a wide range of therapeutic agents, including anticancer drugs, antibiotics, and genetic material.

  • Stealth Liposomes: By incorporating polyethylene (B3416737) glycol (PEG)-conjugated phospholipids alongside PPC, "stealth" liposomes can be formulated. The PEGylated surface provides a hydrophilic shield that reduces recognition by the reticuloendothelial system (RES), thereby prolonging circulation time and enhancing tumor accumulation through the enhanced permeability and retention (EPR) effect.

  • Targeted Liposomes: The surface of PPC-containing liposomes can be functionalized with targeting ligands, such as antibodies, peptides, or aptamers, to facilitate specific binding to and uptake by target cells. This approach enhances the therapeutic efficacy while minimizing off-target side effects.

  • Other Nanoparticles: Beyond liposomes, PPC can be used in the formulation of other lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), where it can act as a co-surfactant to stabilize the particle structure.

Quantitative Data on PPC-Based Drug Delivery Systems

The following tables summarize key quantitative parameters of drug delivery systems formulated with phospholipids structurally similar to this compound, such as 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), which shares the same acyl chain. This data provides a reference for the expected performance of PPC-based formulations.

Table 1: Physicochemical Properties of DPPC-Based Liposomes

Formulation Composition (molar ratio)DrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DPPC:Cholesterol (7:3)Doxorubicin (B1662922)120 ± 150.15 ± 0.05-10 ± 585 ± 7[1]
DPPC:Cholesterol:DSPE-PEG2000 (55:40:5)Cisplatin110 ± 100.12 ± 0.03-15 ± 465 ± 8[1]
DPPC:Lyso-PC:DPPE (85:12:3)Calcein150 ± 200.20 ± 0.05Not ReportedNot Reported[1]

Table 2: In Vitro Drug Release from DPPC-Based Liposomes

Formulation Composition (molar ratio)DrugRelease ConditionsCumulative Release at 24h (%)Release Kinetics ModelReference
DPPC:Cholesterol (7:3)DoxorubicinPBS (pH 7.4), 37°C30 ± 5Higuchi[2]
DPPC:Cholesterol:DSPE-PEG2000 (55:40:5)CisplatinPBS (pH 7.4), 37°C40 ± 6First-Order[2]
DPPC:Lyso-PC:DPPE (85:12:3)CalceinPBS (pH 7.4), 37°C (thermosensitive)73 (no serum), 45 (with serum)Not Reported[1]

Table 3: In Vivo Performance of DPPC-Based Liposomes in Murine Models

Formulation Composition (molar ratio)DrugTumor ModelTumor Accumulation (%ID/g) at 24hBlood Circulation Half-life (h)Reference
DPPC:Cholesterol (7:3)DoxorubicinBreast Cancer5 ± 1.58 ± 2[3]
DPPC:Cholesterol:DSPE-PEG2000 (55:40:5)DoxorubicinOvarian Cancer10 ± 220 ± 4[3]

%ID/g: Percentage of Injected Dose per gram of tissue.

Experimental Protocols

Preparation of PPC-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • This compound (PPC)

  • Cholesterol

  • Drug to be encapsulated (hydrophilic or hydrophobic)

  • Chloroform (B151607)

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Procedure:

  • Dissolve PPC, cholesterol, and the hydrophobic drug (if applicable) in a mixture of chloroform and methanol (typically 2:1 v/v) in a round-bottom flask.

  • Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the phase transition temperature of the lipid mixture (for PPC, this is relatively low). This will form a thin, uniform lipid film on the inner surface of the flask.

  • Further dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film by adding PBS (pH 7.4) containing the hydrophilic drug (if applicable). The hydration temperature should be maintained above the lipid phase transition temperature.

  • Agitate the flask by gentle rotation to facilitate the formation of multilamellar vesicles (MLVs).

  • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a water bath sonicator for 15-30 minutes.

  • For a more uniform size distribution, subject the liposome (B1194612) suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.

  • Remove unencapsulated drug by dialysis or size exclusion chromatography.

Characterization of PPC-Liposomes

4.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are crucial for predicting the in vivo fate of liposomes.

Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Protocol:

  • Dilute the liposome suspension with filtered PBS to an appropriate concentration for DLS measurement.

  • Transfer the diluted sample to a disposable cuvette.

  • Measure the particle size (hydrodynamic diameter) and PDI using the DLS mode.

  • For zeta potential measurement, dilute the sample with an appropriate low-ionic-strength buffer and transfer to a specialized zeta potential cell.

  • Measure the electrophoretic mobility to determine the zeta potential.

4.2.2. Encapsulation Efficiency (EE%)

EE% determines the amount of drug successfully loaded into the liposomes.

Protocol:

  • Separate the unencapsulated ("free") drug from the liposome formulation using techniques like dialysis, ultracentrifugation, or size exclusion chromatography.

  • Quantify the concentration of the free drug in the supernatant or eluate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Disrupt the liposomes in the drug-loaded fraction using a suitable solvent (e.g., methanol, Triton X-100) to release the encapsulated drug.

  • Quantify the total amount of drug in the disrupted liposome fraction.

  • Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

4.2.3. In Vitro Drug Release Study

This study evaluates the rate at which the drug is released from the liposomes over time.

Protocol:

  • Place a known amount of the drug-loaded liposome formulation in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4) maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the drug concentration in the collected aliquots using a suitable analytical method.

  • Plot the cumulative percentage of drug released versus time to obtain the release profile.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxicity of the drug-loaded liposomes on cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Microplate reader

Protocol:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the drug-loaded liposomes, free drug, and empty liposomes (as controls). Include untreated cells as a negative control.

  • Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Visualizations

Liposome_Preparation_Workflow cluster_prep Lipid Film Preparation cluster_hydration Hydration & Vesicle Formation cluster_sizing Sizing & Purification Lipid Dissolution 1. Dissolve PPC, Cholesterol & Drug in Organic Solvent Solvent Evaporation 2. Remove Solvent via Rotary Evaporation Lipid Dissolution->Solvent Evaporation Film Drying 3. Dry Film under Nitrogen Solvent Evaporation->Film Drying Hydration 4. Hydrate Film with Aqueous Buffer (+ Drug) Film Drying->Hydration MLV Formation 5. Agitation to form Multilamellar Vesicles (MLVs) Hydration->MLV Formation Sonication 6. Sonication for Small Unilamellar Vesicles (SUVs) MLV Formation->Sonication Extrusion 7. Extrusion for Uniform Size Distribution Sonication->Extrusion Purification 8. Remove Unencapsulated Drug (Dialysis / Chromatography) Extrusion->Purification Final Product Drug-Loaded Liposomes Purification->Final Product

Caption: Workflow for Liposome Preparation.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Liposome PPC-Liposome (Drug-Loaded) Endocytosis Endocytosis (Clathrin/Caveolin-mediated) Liposome->Endocytosis Cellular Uptake Endosome Early Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion Drug_Release Drug Release Late_Endosome->Drug_Release Endosomal Escape Lysosome->Drug_Release Degradation & Release Cytosol Cytosol Therapeutic_Action Therapeutic Action Drug_Release->Therapeutic_Action Endocytosis->Endosome

Caption: Cellular Uptake of Liposomes.

Characterization_Flow cluster_physicochemical Physicochemical Characterization cluster_in_vitro In Vitro Evaluation Liposome_Sample Liposome Formulation DLS Dynamic Light Scattering (DLS) Liposome_Sample->DLS TEM Transmission Electron Microscopy (TEM) Liposome_Sample->TEM EE Encapsulation Efficiency (UV-Vis/HPLC) Liposome_Sample->EE Release Drug Release Study (Dialysis) Liposome_Sample->Release Viability Cell Viability Assay (MTT) Liposome_Sample->Viability Size_PDI Particle Size & PDI DLS->Size_PDI Determines Zeta Zeta Potential DLS->Zeta Determines Morphology Morphology & Lamellarity TEM->Morphology Visualizes Drug_Loading Drug Loading EE->Drug_Loading Quantifies Release_Profile Release Profile Release->Release_Profile Determines Cytotoxicity Cytotoxicity Viability->Cytotoxicity Assesses

Caption: Liposome Characterization Workflow.

References

Application of 1-Palmitoyl-sn-glycero-3-phosphocholine in Membrane Fluidity Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Membrane fluidity is a critical biophysical parameter that governs the function of cellular membranes, influencing processes such as signal transduction, enzymatic activity, and substance transport. The ability to modulate membrane fluidity in a controlled manner is essential for in vitro and in vivo studies in cell biology and drug development. 1-Palmitoyl-sn-glycero-3-phosphocholine (PPC), a lysophospholipid also known as 1-palmitoyl-lysophosphatidylcholine (LysoPC), serves as a valuable tool for this purpose. Its unique molecular structure allows for the systematic modification of lipid bilayer properties.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of PPC to modulate and study membrane fluidity in model lipid systems.

Principle of Action

This compound is an amphipathic molecule characterized by a single palmitoyl (B13399708) (16:0) acyl chain, a glycerol (B35011) backbone, and a phosphocholine (B91661) headgroup. Unlike the cylindrical shape of typical diacyl-phospholipids that form stable bilayers, the single acyl chain of PPC gives it a conical or "inverted-cone" molecular shape.

When incorporated into a phospholipid bilayer, the conical shape of PPC molecules disrupts the ordered, parallel packing of neighboring diacyl-phospholipids. This disruption introduces spacing between the lipid acyl chains, leading to a decrease in van der Waals interactions and an increase in the rotational and lateral mobility of the lipid molecules. Consequently, the membrane becomes more disordered and fluid. At high concentrations, the presence of these cone-shaped lipids can induce positive curvature strain, eventually leading to the formation of micelles and solubilization of the membrane.[1][2]

G cluster_0 Ordered Membrane (Low Fluidity) cluster_1 Disordered Membrane (High Fluidity) m1 Diacyl- Phospholipid m2 Diacyl- Phospholipid m3 Diacyl- Phospholipid m4 Diacyl- Phospholipid d1 Diacyl- Phospholipid ppc PPC (this compound) d2 Diacyl- Phospholipid d3 Diacyl- Phospholipid invisible_start->m2 Incorporation of PPC

Caption: Mechanism of PPC-induced membrane fluidization.

Data Presentation: Effect of PPC on Membrane Fluidity

The incorporation of this compound into a model membrane, such as liposomes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), results in a concentration-dependent increase in membrane fluidity. This effect can be quantified using fluorescence spectroscopy techniques. The following table presents illustrative data on how key fluidity parameters change with increasing mole percentages of PPC.

Note: This table contains representative data illustrating the expected trends. Actual values may vary based on experimental conditions such as buffer composition, temperature, and specific instrumentation.

Mole % PPC in DPPC LiposomesDPH Fluorescence Anisotropy (r)Laurdan Generalized Polarization (GP)Qualitative Interpretation
0 (Pure DPPC)0.350 ± 0.0080.58 ± 0.02Ordered (Gel Phase)
50.285 ± 0.0100.41 ± 0.03Increased Fluidity
100.210 ± 0.0090.25 ± 0.02Moderately Fluid
150.155 ± 0.0070.05 ± 0.03Highly Fluid
200.110 ± 0.005-0.15 ± 0.04Very Fluid (Disordered)

Measurements are typically taken at a temperature below the main phase transition of the primary lipid (e.g., 25°C for DPPC).

A decrease in DPH fluorescence anisotropy indicates increased rotational freedom of the probe within the membrane's hydrophobic core, signifying higher fluidity.[3] A decrease in the Laurdan GP value reflects an increase in water penetration into the bilayer at the level of the glycerol backbone, which is characteristic of a more disordered and fluid membrane state.[4][5]

Experimental Workflow and Protocols

The following section details the protocols for preparing model membranes containing PPC and measuring the resulting changes in fluidity.

G prep 1. Liposome Preparation film Lipid Film Hydration (DPPC + varying mol% PPC) prep->film extrude Extrusion to form LUVs (Large Unilamellar Vesicles) film->extrude measure 2. Fluidity Measurement extrude->measure dph DPH Fluorescence Anisotropy measure->dph laurdan Laurdan Generalized Polarization measure->laurdan analysis 3. Data Analysis dph->analysis laurdan->analysis calc Calculate Anisotropy (r) and GP values analysis->calc plot Plot r and GP vs. mol% PPC calc->plot

Caption: Experimental workflow for membrane fluidity studies.

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs)

This protocol describes the preparation of LUVs with varying concentrations of PPC using the thin-film hydration and extrusion method.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • This compound (PPC)

  • Chloroform (B151607)

  • Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

  • Heating block or water bath

Procedure:

  • Lipid Preparation: Prepare stock solutions of DPPC and PPC in chloroform (e.g., 10 mg/mL).

  • Mixing: In a clean round-bottom flask, combine the appropriate volumes of the DPPC and PPC stock solutions to achieve the desired molar ratios (e.g., 0, 5, 10, 15, 20 mol% PPC). The total amount of lipid should be around 10-20 mg.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of DPPC (~45-50°C) to form a thin, uniform lipid film on the flask wall.

  • Drying: Continue to evaporate for at least 1 hour after the film appears dry to remove all residual solvent. For complete removal, placing the flask under high vacuum is recommended.

  • Hydration: Add the desired volume of pre-warmed (e.g., 50°C) hydration buffer to the flask to achieve a final lipid concentration of 1-5 mM.

  • Vortexing: Vortex the flask vigorously for 5-10 minutes until all the lipid film is suspended in the buffer, forming a milky suspension of multilamellar vesicles (MLVs). Maintain the temperature above the phase transition temperature of DPPC throughout this process.

  • Extrusion: a. Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes. b. Pre-heat the extruder and a glass syringe to the same temperature as the hydration buffer (50°C). c. Load the MLV suspension into one of the syringes. d. Pass the lipid suspension through the membranes back and forth for an odd number of passes (e.g., 21 times). This process creates a translucent suspension of LUVs with a uniform size distribution.[3]

  • Storage: Store the LUV suspension at 4°C. For fluidity studies, it is best to use them within 1-2 days.

Protocol 2: Fluidity Measurement with DPH Fluorescence Anisotropy

Materials:

  • LUV suspension (from Protocol 1)

  • DPH (1,6-diphenyl-1,3,5-hexatriene) stock solution (e.g., 2 mM in tetrahydrofuran, THF)

  • Hydration Buffer

  • Spectrofluorometer with polarization filters

  • Thermostatted cuvette holder

Procedure:

  • Probe Incorporation: a. In a glass tube, add a volume of the DPH stock solution to the hydration buffer. The final concentration of DPH should be very low to avoid self-quenching (e.g., 1 µM). b. Add the LUV suspension to the DPH solution to achieve a final lipid concentration of approximately 0.1-0.2 mM. The molar ratio of lipid to DPH should be high (e.g., 200:1 to 500:1). c. Incubate the mixture in the dark at a temperature above the lipid phase transition for at least 30-60 minutes to allow the DPH probe to partition into the lipid bilayers.

  • Anisotropy Measurement: a. Set the spectrofluorometer to the appropriate wavelengths for DPH: Excitation at ~355-360 nm and Emission at ~430 nm. b. Equilibrate the sample in the thermostatted cuvette holder to the desired measurement temperature (e.g., 25°C). c. Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH). d. Measure the intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (I_HV) and horizontally (I_HH). This is used to calculate the G-factor for instrumental correction.

  • Calculation: a. Calculate the G-factor (instrument correction factor): G = I_HV / I_HH. b. Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

  • Analysis: Repeat the measurements for each LUV preparation with different mol% of PPC. A decrease in the anisotropy value (r) corresponds to an increase in membrane fluidity.

Protocol 3: Fluidity Measurement with Laurdan Generalized Polarization (GP)

Materials:

  • LUV suspension (from Protocol 1)

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (e.g., 1 mM in ethanol (B145695) or DMSO)

  • Hydration Buffer

  • Spectrofluorometer

  • Thermostatted cuvette holder

Procedure:

  • Probe Incorporation: a. Prepare the LUV suspension as in Protocol 2, but add the Laurdan stock solution instead of DPH. The final Laurdan concentration should be low, maintaining a lipid-to-probe molar ratio of at least 200:1. b. Incubate in the dark at a temperature above the lipid phase transition for 20-30 minutes.

  • GP Measurement: a. Set the excitation wavelength of the spectrofluorometer to ~340-360 nm. b. Equilibrate the sample in the thermostatted cuvette holder to the desired measurement temperature (e.g., 25°C). c. Record the emission spectrum from approximately 400 nm to 550 nm. d. Note the fluorescence intensities at the emission maxima for the ordered (I_440) and disordered (I_490) phases.

  • Calculation: a. Calculate the Generalized Polarization (GP) value using the formula: GP = (I_440 - I_490) / (I_440 + I_490)[5]

  • Analysis: Repeat the measurements for each LUV preparation. A shift in the emission peak to longer wavelengths and a corresponding decrease in the GP value indicates an increase in membrane fluidity and water penetration.[4][5]

References

Application Notes and Protocols for Lysophospholipase Assays Using 1-Palmitoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-sn-glycero-3-phosphocholine (Lyso-PC 16:0) is a lysophospholipid that plays a crucial role as a substrate in the study of lysophospholipases. These enzymes are involved in various physiological and pathological processes, including signal transduction, inflammation, and cancer. The hydrolysis of this compound by lysophospholipases yields fatty acids and glycerophosphocholine, molecules with significant biological activities. Accurate and reliable assays for measuring lysophospholipase activity are therefore essential for understanding their function and for the development of novel therapeutic agents targeting these enzymes.

This document provides detailed application notes and protocols for performing lysophospholipase assays using this compound as a substrate. It includes an overview of different assay methodologies, step-by-step protocols, data presentation guidelines, and visualizations of relevant pathways and workflows.

Signaling Context of this compound Hydrolysis

The enzymatic breakdown of this compound is a key step in lipid signaling pathways. This lysophospholipid can be hydrolyzed by various phospholipases, leading to the generation of second messengers that influence a range of cellular responses. For instance, lysophosphatidylcholine (B164491) (LPC) can be converted to lysophosphatidic acid (LPA) by lysophospholipase D (lysoPLD), a potent signaling molecule that activates G protein-coupled receptors to mediate cell proliferation, migration, and survival.[1] LPC itself can also act as a signaling molecule, affecting processes such as inflammation and cell differentiation.[2]

Signaling_Pathway cluster_membrane Cell Membrane PC Phosphatidylcholine (PC) LPC This compound (LPC) PC->LPC PLA2 LPA Lysophosphatidic Acid (LPA) LPC->LPA Lysophospholipase D (Autotaxin) GPC Glycerophosphocholine LPC->GPC Lysophospholipase Palmitic_Acid Palmitic Acid LPC->Palmitic_Acid Lysophospholipase GPCR G Protein-Coupled Receptor (GPCR) Cellular_Response Cellular Response (Proliferation, Migration, etc.) GPCR->Cellular_Response Signal Transduction PLA2 Phospholipase A2 (PLA2) LysoPL Lysophospholipase LPA->GPCR

Caption: Signaling pathways involving this compound.

Experimental Protocols

A variety of methods can be employed to measure the activity of lysophospholipases using this compound as a substrate. The choice of assay depends on the required sensitivity, throughput, and available equipment. The most common methods include fluorescent, colorimetric, and radiometric assays.

General Experimental Workflow

The following diagram illustrates a typical workflow for a microplate-based lysophospholipase assay.

Experimental_Workflow Start Start Prep_Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Start->Prep_Reagents Add_Substrate Add Substrate Solution to Microplate Wells Prep_Reagents->Add_Substrate Add_Enzyme Add Enzyme Solution to Initiate Reaction Add_Substrate->Add_Enzyme Incubate Incubate at Optimal Temperature and Time Add_Enzyme->Incubate Stop_Reaction Stop Reaction (if necessary) Incubate->Stop_Reaction Measure_Signal Measure Signal (Fluorescence, Absorbance, etc.) Stop_Reaction->Measure_Signal Analyze_Data Analyze Data (Calculate Activity) Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a microplate-based lysophospholipase assay.

Protocol 1: Fluorescent Lysophospholipase Assay using ADIFAB

This protocol describes a continuous, fluorescence-based assay for quantifying lysophospholipase activity utilizing the commercially available acrylodated intestinal fatty-acid-binding protein (ADIFAB). ADIFAB exhibits a fluorescence emission shift upon binding to free fatty acids, the product of lysophospholipase activity.

Materials:

  • This compound (substrate)

  • ADIFAB reagent

  • Lysophospholipase enzyme preparation

  • Assay Buffer: 20 mM HEPES, 140 mM NaCl, 5 mM KCl, 1 mM Na2HPO4, pH 7.4

  • Fluorescence microplate reader (Excitation: ~386 nm, Emission: ~432 nm and ~505 nm)

  • 96-well black microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol) and dilute to the desired concentration in Assay Buffer.

    • Reconstitute the lyophilized ADIFAB reagent in Assay Buffer to a final concentration of approximately 100 µM.

    • Prepare serial dilutions of the lysophospholipase enzyme in Assay Buffer.

  • Assay Setup:

    • To each well of a 96-well black microplate, add 180 µL of the substrate solution.

    • Add 10 µL of the ADIFAB solution to each well.

    • Include control wells:

      • No enzyme control (add 20 µL of Assay Buffer).

      • No substrate control (add 180 µL of Assay Buffer and 20 µL of enzyme solution).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the enzyme dilution to the appropriate wells.

    • Immediately place the microplate in the fluorescence reader.

    • Monitor the fluorescence intensity at 432 nm and 505 nm over time at a constant temperature. The ratio of fluorescence at 505 nm to 432 nm is used to determine the concentration of free fatty acids.

  • Data Analysis:

    • Calculate the rate of change in the fluorescence ratio over time.

    • Generate a standard curve using known concentrations of palmitic acid to convert the fluorescence ratio to the concentration of fatty acid produced.

    • Enzyme activity is typically expressed as nmol of fatty acid produced per minute per mg of protein.

Protocol 2: Colorimetric Lysophospholipase Assay

This protocol is based on the enzymatic determination of free fatty acids released from the substrate. The released fatty acids are converted to acyl-CoA, which then reacts with a probe to generate a colored product.

Materials:

  • This compound (substrate)

  • Free Fatty Acid Assay Kit (containing acyl-CoA synthetase, acyl-CoA oxidase, a colorimetric probe, and necessary cofactors)

  • Lysophospholipase enzyme preparation

  • Assay Buffer (as recommended by the kit manufacturer, typically a Tris or phosphate (B84403) buffer at neutral pH)

  • Visible light microplate reader (wavelength specified by the kit, e.g., ~570 nm)

  • 96-well clear microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound and dilute it in Assay Buffer.

    • Prepare the reagents from the Free Fatty Acid Assay Kit according to the manufacturer's instructions.

    • Prepare serial dilutions of the lysophospholipase enzyme in Assay Buffer.

  • Assay Setup:

    • To each well of a 96-well clear microplate, add 50 µL of the substrate solution.

    • Add 50 µL of the enzyme dilution to the wells.

    • Include control wells as described in Protocol 1.

  • Reaction and Detection:

    • Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 30-60 minutes).

    • Stop the enzymatic reaction (e.g., by adding a stop solution provided in the kit or by heat inactivation).

    • Add 100 µL of the Free Fatty Acid Assay Kit reaction mixture to each well.

    • Incubate for the time specified in the kit's protocol to allow for color development.

    • Measure the absorbance at the recommended wavelength.

  • Data Analysis:

    • Subtract the absorbance of the no-enzyme control from the absorbance of the enzyme-containing wells.

    • Use a standard curve generated with known concentrations of palmitic acid to determine the amount of fatty acid produced.

    • Calculate the enzyme activity.

Protocol 3: Radiometric Lysophospholipase Assay

This highly sensitive assay uses a radiolabeled substrate, such as [³H]palmitoyl-lyso-PC, to measure enzyme activity.

Materials:

  • [³H]this compound (radiolabeled substrate)

  • Unlabeled this compound

  • Lysophospholipase enzyme preparation

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Organic solvents for extraction (e.g., chloroform (B151607), methanol)

  • Thin Layer Chromatography (TLC) plates and developing solvent

Procedure:

  • Substrate Preparation:

    • Prepare a substrate mixture containing a known amount of [³H]this compound and unlabeled substrate in Assay Buffer.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the substrate mixture and the enzyme preparation.

    • Incubate at the optimal temperature for a specific time.

    • Terminate the reaction by adding an acidic solution (e.g., 0.1 N HCl).

  • Extraction and Separation:

    • Extract the lipids from the reaction mixture using a Bligh-Dyer or similar extraction method with chloroform and methanol.

    • Separate the radiolabeled fatty acid product from the unreacted substrate using TLC.

  • Quantification:

    • Scrape the TLC spots corresponding to the fatty acid and the lysophospholipid into separate scintillation vials.

    • Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of substrate hydrolyzed based on the radioactivity in the fatty acid and lysophospholipid spots.

    • Determine the specific activity of the enzyme.

Data Presentation

Quantitative data from lysophospholipase assays should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Kinetic Parameters of Lysophospholipases with this compound
Enzyme SourceKm (µM)Vmax (nmol/min/mg)Reference
Recombinant Human LPL-115.5 ± 2.1120 ± 15Fictional Data
Rat Liver Microsomes25.2 ± 3.585 ± 9Fictional Data
Porcine Brain Homogenate42.8 ± 5.050 ± 6Fictional Data
Table 2: IC₅₀ Values of Inhibitors for Lysophospholipase Activity
InhibitorEnzyme SourceIC₅₀ (µM)Reference
Compound XRecombinant Human LPL-12.5 ± 0.3Fictional Data
Compound YRat Liver Microsomes10.8 ± 1.2Fictional Data
Compound ZPorcine Brain Homogenate5.1 ± 0.6Fictional Data

Conclusion

The protocols and application notes provided here offer a comprehensive guide for researchers studying lysophospholipases using this compound as a substrate. The choice of assay will depend on the specific research question and available resources. By following these detailed methodologies and data presentation guidelines, scientists can obtain reliable and reproducible results, contributing to a better understanding of the roles of these important enzymes in health and disease.

References

Application Notes and Protocols for the Separation of Lysophosphatidylcholine Isomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the separation of lysophosphatidylcholine (B164491) (LPC) positional isomers, specifically sn-1 and sn-2 isoforms, using High-Performance Liquid Chromatography (HPLC). The protocols described herein are essential for researchers in lipidomics, drug discovery, and diagnostics to accurately quantify and identify these critical signaling molecules.

Introduction

Lysophosphatidylcholines (LPCs) are bioactive lipids derived from the hydrolysis of phosphatidylcholines by phospholipase A2. They are implicated in a multitude of physiological and pathological processes, including inflammation, atherosclerosis, and cancer. LPCs exist as positional isomers, with the fatty acyl chain esterified at either the sn-1 or sn-2 position of the glycerol (B35011) backbone. The specific biological activities of these isomers can differ significantly, making their accurate separation and quantification crucial for understanding their roles in cellular signaling and disease. This document outlines established reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) methods coupled with mass spectrometry (MS) for the effective separation of LPC isomers.

HPLC Separation Strategies for LPC Isomers

The separation of LPC sn-1 and sn-2 isomers is challenging due to their identical mass and similar physicochemical properties. However, subtle differences in their hydrophobicity and polarity can be exploited using advanced HPLC techniques.

  • Reversed-Phase (RP) HPLC: This is the most common approach for separating LPC isomers. Separation is primarily based on the hydrophobicity of the fatty acyl chain. In RP-HPLC, sn-2 LPC isomers are generally less retained and elute earlier than their corresponding sn-1 isomers[1]. This is attributed to the stereochemistry of the sn-2 position, which can lead to a more compact conformation and reduced interaction with the non-polar stationary phase.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC separates compounds based on their polarity. While primarily used for separating lipid classes, it can also be optimized for isomer separation. In HILIC, the separation mechanism involves partitioning of the analyte between a water-enriched layer on the polar stationary phase and a less polar mobile phase.

Quantitative Data Summary

The following tables summarize typical retention times and resolution values for the separation of LPC isomers using RP-HPLC. Please note that these values can vary depending on the specific HPLC system, column, and experimental conditions.

Table 1: Typical Retention Times for LPC Isomers using Reversed-Phase HPLC

LPC IsomerFatty Acyl ChainTypical Retention Time (min)Elution Order
sn-2-LPC18:112.51
sn-1-LPC18:113.82
sn-2-LPC16:014.21
sn-1-LPC16:015.52
sn-2-LPC18:016.81
sn-1-LPC18:018.22

Table 2: Resolution of LPC Isomer Pairs in Reversed-Phase HPLC

Isomer PairResolution (Rs)
18:1 sn-2 vs. sn-1> 1.5
16:0 sn-2 vs. sn-1> 1.5
18:0 sn-2 vs. sn-1> 1.5

A resolution value (Rs) of ≥ 1.5 indicates baseline separation.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-MS/MS for LPC Isomer Separation

This protocol details a robust method for the separation and quantification of sn-1 and sn-2 LPC isomers from biological samples such as plasma.

1. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 300 µL of ice-cold methanol (B129727) to precipitate proteins.

  • Vortex the mixture for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and dry it under a stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. HPLC Conditions

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 5 µL.

3. Gradient Elution Program

Time (min)% Mobile Phase B
0.030
2.030
15.0100
20.0100
20.130
25.030

4. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) for specific LPC precursor-to-product ion transitions (e.g., for LPC 16:0, m/z 496.3 → 184.1).

Protocol 2: HILIC-MS/MS for Phospholipid Class Separation (Adaptable for Isomers)

This protocol is designed for the separation of phospholipid classes and can be optimized for the separation of LPC isomers by adjusting the gradient and mobile phase composition.

1. Sample Preparation

  • Follow the same sample preparation protocol as for RP-HPLC.

2. HPLC Conditions

  • Column: Silica or other polar stationary phase HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Water with 10 mM ammonium acetate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

3. Gradient Elution Program

Time (min)% Mobile Phase B
0.05
10.025
12.050
15.05
20.05

4. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Full scan or MRM mode.

Visualization of Methodologies and Signaling Pathways

Experimental Workflow for LPC Isomer Analysis

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms Mass Spectrometry plasma Plasma Sample precipitation Protein Precipitation (Methanol) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Drying (Nitrogen) supernatant->drying reconstitution Reconstitution drying->reconstitution injection Sample Injection reconstitution->injection column HPLC Column (e.g., C18 or HILIC) injection->column separation Isomer Separation column->separation ionization Electrospray Ionization (ESI) separation->ionization detection MS Detection (MRM) ionization->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for the analysis of LPC isomers.

Lysophosphatidylcholine Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol LPC Lysophosphatidylcholine (LPC) GPCR G-Protein Coupled Receptor (e.g., GPR40/120) LPC->GPCR binds Gq11 Gq/11 GPCR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Release (from ER) IP3->Ca induces Downstream Downstream Signaling (e.g., MAPK pathway, Gene Expression) PKC->Downstream phosphorylates Ca->PKC co-activates

Caption: LPC signaling through G-protein coupled receptors.

References

Application Notes and Protocols: Fluorescent Labeling of 1-Palmitoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Palmitoyl-sn-glycero-3-phosphocholine (1-PPC), a lysophosphatidylcholine (B164491) (LPC), is a key intermediate in phospholipid metabolism, particularly within the Lands cycle, where it is involved in the remodeling of cellular membranes.[1][2] It is formed by the action of phospholipase A2 (PLA2) on phosphatidylcholine and is subsequently reacylated by lysophosphatidylcholine acyltransferases (LPCATs) to form new phosphatidylcholine species.[2][3] Fluorescently labeling 1-PPC or its analogs allows researchers to visualize and track its distribution, metabolism, and dynamic behavior in various biological systems, from model membranes to live cells. These techniques are invaluable for studying membrane dynamics, lipid trafficking, and the activity of enzymes involved in phospholipid metabolism.

This document provides detailed application notes and experimental protocols for the fluorescent labeling of 1-PPC, aimed at researchers, scientists, and drug development professionals.

Section 1: Strategies for Fluorescent Labeling

There are two primary strategies for fluorescently labeling systems containing this compound:

  • Covalent Labeling: This method involves the chemical synthesis of a 1-PPC analog where a fluorophore is covalently attached to the molecule. Typically, a fluorescently labeled fatty acid is esterified to the free hydroxyl group at the sn-2 position of the glycerol (B35011) backbone. This creates a specific probe that can be used to study the direct interactions and enzymatic processing of the LPC molecule.

  • Non-Covalent Labeling and Incorporation: This is a more common and technically simpler approach. It involves incorporating a small molar percentage of a commercially available fluorescent phospholipid analog (e.g., NBD-PC, Bodipy-PC) into a lipid mixture containing 1-PPC.[4][5] This strategy is widely used to label lipid assemblies like liposomes or to study the overall behavior of the lipid environment where 1-PPC resides. Alternatively, lipophilic dyes that intercalate into membranes can be used to stain pre-formed structures.[6][7]

Section 2: Selection of Fluorophores for Lipid Labeling

The choice of fluorophore is critical and depends on the specific application, the instrumentation available, and the biological environment. Environment-sensitive dyes like NBD and Laurdan are useful for studying membrane polarity, while highly photostable dyes like TopFluor™ or Cyanines are preferred for long-term live-cell imaging.[8]

Key Considerations for Fluorophore Selection:
  • Instrument Compatibility: Match the excitation and emission spectra of the dye with the lasers and filters of the imaging system.[8]

  • Photostability: For time-lapse microscopy, choose dyes resistant to photobleaching.[8]

  • Environmental Sensitivity: Some dyes change their fluorescence properties in response to the local lipid environment, which can be used to probe membrane packing and polarity.[8]

  • Biological Perturbation: Choose labels that minimally disrupt the natural behavior of the lipid. Headgroup-labeled dyes or those with structures that closely mimic native lipids (like TopFluor™) are often preferred.[8]

Fluorophore_Selection_Logic cluster_input Experimental Goal cluster_criteria Selection Criteria cluster_output Recommended Fluorophore Class Goal Define Application (e.g., Live Imaging, FRET, Membrane Polarity) Photostability Photostability (Long-term vs. Snapshot) Goal->Photostability Environment Environmental Sensitivity (Polarity, Packing) Goal->Environment Spectra Spectral Properties (Ex/Em, Quantum Yield) Goal->Spectra Biology Biological Fidelity (Minimal Perturbation) Goal->Biology TopFluor TopFluor™ / Cyanines Photostability->TopFluor High NBD NBD / Laurdan Environment->NBD High Bodipy Bodipy Dyes Spectra->Bodipy Versatile/Bright FRET_Pair FRET Pairs (e.g., Anthrylvinyl/Perylenoyl) Spectra->FRET_Pair Energy Transfer Biology->TopFluor High

Caption: Logic for selecting a suitable fluorophore for lipid labeling.
Table 1: Properties of Common Fluorescent Dyes for Lipid Labeling

FluorophoreApprox. Ex (nm)Approx. Em (nm)Environment SensitiveKey Features & Applications
NBD 465535YesSensitive to solvent polarity; widely used for membrane and protein labeling.[4][9]
BODIPY FL 505515NoBright, photostable, and relatively insensitive to environment; good for general labeling.[4][]
BODIPY 581/591 581591YesRatiometric probe for lipid peroxidation.
Dansyl 340520YesUsed as a substrate for phospholipase A2 assays; sensitive to environment.[11]
TopFluor™ VariesVariesNoExcellent photostability; minimally perturbs lipid behavior.[8]
PKH67 490502NoLipophilic dye for non-covalent staining of preformed vesicles and cell membranes.[7]

Section 3: Biological Context - The Lands Cycle

To understand the application of fluorescently labeled 1-PPC, it is crucial to consider its role in phospholipid metabolism. The Lands cycle is a major pathway for membrane phospholipid remodeling. A parent phospholipid, such as phosphatidylcholine (PC), is deacylated by phospholipase A2 (PLA2) to produce 1-PPC. This LPC molecule can then be reacylated by a lysophosphatidylcholine acyltransferase (LPCAT) using a different acyl-CoA, resulting in a remodeled PC molecule. Tracking fluorescent 1-PPC allows for the direct investigation of this critical pathway.[1][2]

Lands_Cycle PC Phosphatidylcholine (PC) (e.g., 1-Palmitoyl-2-oleoyl-PC) PLA2 Phospholipase A2 (PLA2) PC->PLA2 LPC 1-Palmitoyl-sn-glycero-3- phosphocholine (1-PPC) LPCAT Lysophosphatidylcholine Acyltransferase (LPCAT) LPC->LPCAT NewPC Remodeled Phosphatidylcholine (PC) PLA2->LPC Deacylation FattyAcid Fatty Acid (e.g., Oleic Acid) PLA2->FattyAcid LPCAT->NewPC Reacylation AcylCoA Acyl-CoA (from pool) AcylCoA->LPCAT

Caption: The role of 1-PPC in the Lands Cycle for phospholipid remodeling.

Section 4: Application Notes and Protocols

Application Note 1: Covalent Labeling of 1-PPC via sn-2 Acylation

Covalently labeling 1-PPC at the sn-2 position with a fluorescent fatty acid creates a powerful tool to directly probe the fate of the molecule. This is particularly useful for in vitro enzyme assays with purified LPCATs or for detailed lipid trafficking studies where the probe's integrity is paramount. The protocol below outlines a general workflow for this chemical synthesis.

Covalent_Labeling_Workflow cluster_react Synthesis cluster_purify Purification & Characterization Reactants 1-PPC + Fluorescent Fatty Acid (e.g., NBD-stearic acid) Reaction Esterification Reaction (e.g., DCC/DMAP coupling) Reactants->Reaction Purify Purification (TLC or HPLC) Reaction->Purify Crude Product Characterize Characterization (Mass Spec, Spectroscopy) Purify->Characterize Product Fluorescently Labeled 1-PPC Analog Characterize->Product Verified Product

Caption: General workflow for covalent labeling of 1-PPC.
Protocol 1: General Method for sn-2 Acylation of 1-PPC

This protocol provides a generalized procedure. Specific reaction conditions, solvents, and purification methods must be optimized based on the chosen fluorescent fatty acid and scale.

Materials:

  • This compound (1-PPC)

  • Fluorescently labeled fatty acid (e.g., NBD-hexanoic acid)

  • Dicyclohexylcarbodiimide (DCC) and 4-(Dimethylamino)pyridine (DMAP) as coupling agents

  • Anhydrous dichloromethane (B109758) (DCM) or a similar aprotic solvent

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate solvent system for TLC (e.g., chloroform:methanol:water)

  • Purification system (preparative TLC or HPLC)

  • Instrumentation for characterization (Mass Spectrometer, Fluorometer)

Procedure:

  • Preparation: Dry 1-PPC and the fluorescent fatty acid under vacuum to remove residual water. All glassware should be oven-dried.

  • Dissolution: Dissolve 1-PPC (1 equivalent) and the fluorescent fatty acid (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Coupling Reaction: Add DMAP (0.2 equivalents) to the solution, followed by the slow, portion-wise addition of DCC (1.5 equivalents).

  • Incubation: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC, observing the consumption of the starting materials and the appearance of a new, fluorescent spot corresponding to the product.

  • Quenching and Filtration: Quench the reaction by adding a few drops of water. Filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product using preparative TLC or reversed-phase HPLC. The desired product will be fluorescent and should have a different retention factor (Rf) or retention time from the starting materials.

  • Characterization: Confirm the identity and purity of the final product.

    • Mass Spectrometry: Verify the molecular weight of the labeled lipid.

    • Fluorescence Spectroscopy: Measure the excitation and emission spectra to confirm the fluorophore is intact and active.

Application Note 2: Preparation of Fluorescently Labeled Vesicles

For studying membrane properties, lipid-protein interactions, or membrane fusion, incorporating a fluorescent lipid analog into liposomes containing 1-PPC is a robust and straightforward method. The fluorescent probe acts as a reporter for the bulk behavior of the lipid mixture.

Liposome_Preparation_Workflow Lipids Combine Lipids in Organic Solvent (e.g., 1-PPC, other lipids, + 0.5 mol% Fluorescent Analog) Dry Evaporate Solvent (Create thin lipid film) Lipids->Dry Hydrate Hydrate Film with Buffer (Vortex to form MLVs) Dry->Hydrate Extrude Extrusion (Through polycarbonate membrane) Hydrate->Extrude LUVs Labeled Unilamellar Vesicles (LUVs) Extrude->LUVs

Caption: Workflow for preparing fluorescently labeled liposomes.
Protocol 2: Preparation of Labeled Liposomes via Film Hydration and Extrusion

Materials:

  • This compound (1-PPC)

  • Other desired lipids (e.g., POPC, Cholesterol)

  • Fluorescent phospholipid analog (e.g., NBD-PC, TopFluor-PC) at 0.1-1 mol%

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

  • Rotary evaporator or a gentle stream of nitrogen

  • Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Mixing: In a round-bottom flask, combine the desired amounts of 1-PPC, other lipids, and the fluorescent lipid analog from their stock solutions in chloroform.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator or a gentle stream of nitrogen gas to form a thin, uniform lipid film on the wall of the flask. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the desired volume of hydration buffer to the flask. The buffer should be pre-warmed to a temperature above the phase transition temperature (Tc) of the lipid mixture.

  • Vesicle Formation: Vortex the flask vigorously for several minutes until all the lipid film is suspended in the buffer, forming a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the lipid extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Equilibrate the extruder and membrane by passing buffer through it at the working temperature.

    • Load the MLV suspension into one of the extruder syringes.

    • Pass the lipid suspension through the membrane 11-21 times. This will produce a more translucent suspension of large unilamellar vesicles (LUVs) with a defined size.

  • Storage: Store the prepared liposomes at 4°C and use them within a few days for best results. Protect from light to prevent photobleaching of the fluorophore.

Application Note 3: Live Cell Imaging with Fluorescent LPC Analogs

Introducing fluorescently labeled LPC analogs to cultured cells allows for the visualization of their uptake, intracellular trafficking, and incorporation into various organelles. This is a powerful method to screen for drugs that affect lipid metabolism or to study the pathways of lipid transport.[12] For instance, accumulation in punctate patterns can be indicative of sequestration in lysosomes.[12]

Protocol 3: Live Cell Staining and Imaging

Materials:

  • Fluorescent 1-PPC analog (e.g., NBD-LPC) or a fluorescent PC analog complexed with bovine serum albumin (BSA) for delivery.

  • Cultured cells grown on glass-bottom dishes or coverslips.

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

  • Confocal or fluorescence microscope equipped for live-cell imaging with appropriate filters.

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes and grow to the desired confluency (typically 60-80%).

  • Probe Preparation: Prepare a stock solution of the fluorescent lipid in ethanol (B145695) or DMSO. For cell delivery, dilute the stock solution into serum-free medium, often containing BSA to facilitate delivery and prevent micelle formation. A typical final concentration is 1-5 µM.

  • Cell Labeling:

    • Wash the cells once with warm PBS or serum-free medium.

    • Remove the wash buffer and add the labeling medium containing the fluorescent lipid probe.

    • Incubate the cells at 37°C for a specified time (e.g., 15-60 minutes). The optimal time should be determined empirically.

  • Washing: Remove the labeling medium and wash the cells 2-3 times with warm complete medium or HBSS to remove any unbound probe.

  • Imaging: Add fresh, warm imaging medium (a phenol (B47542) red-free formulation is recommended to reduce background fluorescence) to the cells.

  • Microscopy: Immediately visualize the cells using a fluorescence microscope. Acquire images to observe the initial localization of the probe. For time-lapse experiments, continue to acquire images at set intervals to track the movement and metabolism of the fluorescent lipid. Co-staining with organelle-specific markers (e.g., LysoTracker, MitoTracker) can help identify the subcellular localization of the lipid probe.[13]

References

Application Notes and Protocols for Cationic Liposomes Incorporating LysoPC 16:0 in Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic liposomes are widely utilized as non-viral vectors for the delivery of nucleic acids into cells, a process known as transfection. Their efficacy is largely dependent on their composition, which influences their ability to complex with nucleic acids, interact with the cell membrane, and facilitate the release of their cargo into the cytoplasm. A critical barrier to successful transfection is the endosomal escape of the lipoplex (liposome-nucleic acid complex). This document provides detailed application notes and protocols for the formulation of cationic liposomes incorporating 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (LysoPC 16:0) to potentially enhance transfection efficiency by promoting endosomal escape.

LysoPC 16:0 is a lysophospholipid known for its conical shape and ability to induce non-bilayer lipid phases, which can lead to membrane destabilization.[1] It is hypothesized that the inclusion of LysoPC 16:0 in cationic liposome (B1194612) formulations may facilitate the disruption of the endosomal membrane, leading to a more efficient release of nucleic acids into the cytoplasm and ultimately, enhanced gene expression.

Core Concepts and Mechanisms

Cationic liposome-mediated transfection begins with the electrostatic interaction between the positively charged liposomes and negatively charged nucleic acids, forming lipoplexes. These complexes are then taken up by cells, primarily through endocytosis.[2][3] Once inside the endosome, the lipoplex must escape into the cytoplasm before the endosome matures into a lysosome, where the nucleic acid cargo would be degraded.

The proposed mechanism for LysoPC 16:0-enhanced transfection involves its role as a membrane-destabilizing agent. The presence of LysoPC 16:0 within the liposome bilayer is thought to lower the energy barrier for the transition from a bilayer to a non-bilayer structure, which can promote the fusion of the lipoplex with the endosomal membrane and subsequent release of the genetic material.[4]

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization of parameters such as lipid ratios, lipoplex concentration, and incubation times is crucial for achieving high transfection efficiency in specific cell types.

Protocol 1: Preparation of Cationic Liposomes Incorporating LysoPC 16:0

This protocol describes the preparation of cationic liposomes using the thin-film hydration method.

Materials:

  • Cationic lipid (e.g., DOTAP, DPTAP)[5]

  • Helper lipid (e.g., DOPE, Cholesterol)[6]

  • 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (LysoPC 16:0)

  • Chloroform (B151607)

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)[7]

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

  • 0.22 µm sterile filter

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the cationic lipid, helper lipid, and LysoPC 16:0 in chloroform at the desired molar ratio. A starting point for optimization could be a molar ratio of 1:1:0.2 for Cationic Lipid:Helper Lipid:LysoPC 16:0.

    • Attach the flask to a rotary evaporator and rotate it in a water bath at 37-40°C to create a thin, uniform lipid film on the inner surface.

    • Continue evaporation under vacuum for at least 1-2 hours to ensure complete removal of the chloroform.[7]

  • Hydration:

    • Hydrate the lipid film with a sterile, nuclease-free aqueous solution (water or buffer) by gentle rotation. The volume of the aqueous solution should be chosen to achieve the desired final lipid concentration (e.g., 1 mg/mL).

    • Incubate the mixture at a temperature above the phase transition temperature of the lipids for 30-60 minutes to allow for complete hydration, forming multilamellar vesicles (MLVs).

  • Vesicle Sizing:

    • To produce small unilamellar vesicles (SUVs) with a more uniform size distribution, sonicate the MLV suspension in a bath sonicator until the solution becomes clear.[8]

    • Alternatively, for a more defined size, use an extruder with polycarbonate membranes of a specific pore size (e.g., 100 nm).

    • Sterilize the final liposome suspension by passing it through a 0.22 µm filter.[7]

Protocol 2: Transfection of Adherent Mammalian Cells

This protocol outlines the general procedure for transfecting adherent cells in a 24-well plate format.

Materials:

  • Adherent mammalian cells (e.g., HEK293, HeLa, CHO)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium (e.g., Opti-MEM)[9]

  • Plasmid DNA (pDNA) encoding the gene of interest

  • Prepared cationic liposomes containing LysoPC 16:0

  • 24-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.[10] A typical seeding density is 5 x 10^4 to 2 x 10^5 cells per well.

    • Incubate the cells overnight at 37°C in a humidified 5% CO₂ incubator.

  • Lipoplex Formation:

    • For each well to be transfected, prepare two separate tubes:

      • Tube A (DNA): Dilute 0.5-1.0 µg of pDNA in 50 µL of serum-free medium. Mix gently.

      • Tube B (Liposomes): Dilute 1-5 µL of the cationic liposome suspension in 50 µL of serum-free medium. Mix gently. The optimal lipid-to-DNA ratio should be determined experimentally.[9]

    • Add the diluted DNA (Tube A) to the diluted liposomes (Tube B) and mix gently by pipetting. Do not vortex.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.[7]

  • Transfection:

    • Gently aspirate the growth medium from the cells and wash once with serum-free medium or PBS.

    • Add 400 µL of serum-free medium to the 100 µL of lipoplex mixture.

    • Add the 500 µL of the final lipoplex suspension to the cells in each well.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.

    • Incubate the cells for 24-72 hours to allow for gene expression.

    • Assess transfection efficiency and cytotoxicity using appropriate assays (e.g., reporter gene assay, fluorescence microscopy for fluorescent protein expression, MTT assay for viability).

Data Presentation

Effective evaluation of transfection protocols requires the systematic collection and comparison of quantitative data. The following tables provide a template for organizing experimental results.

Table 1: Optimization of Lipid Composition

Formulation IDCationic Lipid (mol%)Helper Lipid (mol%)LysoPC 16:0 (mol%)Transfection Efficiency (%)Cell Viability (%)
Lipo-15050 (DOPE)0
Lipo-24545 (DOPE)10
Lipo-34040 (DOPE)20
Lipo-45050 (Chol)0
Lipo-54545 (Chol)10
Lipo-64040 (Chol)20

Table 2: Optimization of Lipid-to-DNA Ratio

Formulation IDLipid:DNA Ratio (w/w)Transfection Efficiency (%)Cell Viability (%)
Lipo-22:1
Lipo-24:1
Lipo-26:1
Lipo-28:1

Visualizations

Diagrams are provided to illustrate key experimental workflows and conceptual relationships.

Transfection_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis Lipid_Film Lipid Film Formation Hydration Hydration Lipid_Film->Hydration Sizing Vesicle Sizing Hydration->Sizing Lipoplex_Formation Lipoplex Formation Sizing->Lipoplex_Formation Cell_Seeding Cell Seeding Cell_Seeding->Lipoplex_Formation Incubation Incubation with Cells Lipoplex_Formation->Incubation Gene_Expression Gene Expression Incubation->Gene_Expression Efficiency_Assay Transfection Efficiency Assay Gene_Expression->Efficiency_Assay Viability_Assay Cell Viability Assay Gene_Expression->Viability_Assay

Caption: Experimental workflow for transfection using cationic liposomes.

Endosomal_Escape_Pathway cluster_cell Cell Endocytosis 1. Endocytosis Endosome 2. Endosomal Entrapment Endocytosis->Endosome Lipoplex Uptake Escape 3. Endosomal Escape (LysoPC-mediated) Endosome->Escape Membrane Destabilization Lysosome Lysosome Endosome->Lysosome Degradation Pathway Release 4. Cytoplasmic Release Escape->Release Nucleus 5. Nuclear Entry & Expression Release->Nucleus

Caption: Proposed mechanism of LysoPC-enhanced endosomal escape.

Concluding Remarks

The incorporation of LysoPC 16:0 into cationic liposome formulations presents a promising strategy for enhancing transfection efficiency. The protocols and guidelines provided herein offer a solid foundation for researchers to explore and optimize this approach. Careful consideration of lipid composition, lipid-to-DNA ratios, and cell-type-specific responses will be critical for achieving successful and reproducible results in gene delivery applications.

References

Troubleshooting & Optimization

How to prevent degradation of 1-Palmitoyl-sn-glycero-3-phosphocholine in solution?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0) to prevent its degradation in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary ways in which this compound (LPC 16:0) can degrade in solution?

A1: LPC 16:0 is susceptible to three main degradation pathways in solution:

  • Hydrolysis: The ester bond linking the palmitoyl (B13399708) chain to the glycerol (B35011) backbone can be cleaved, either chemically (catalyzed by acid or base) or enzymatically (by phospholipases), resulting in the formation of free palmitic acid and glycerophosphocholine.

  • Acyl Migration (Isomerization): The palmitoyl group can migrate from the sn-1 position to the sn-2 position of the glycerol backbone, forming the isomer 2-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0 isomer). This process is influenced by pH and temperature.

  • Oxidation: Although the palmitoyl chain is saturated and thus not prone to oxidation, contaminants or other unsaturated lipids in the solution can oxidize, which may indirectly affect the stability of LPC 16:0. For unsaturated LPCs, this is a more significant concern.

Q2: What are the ideal storage conditions for solid LPC 16:0?

A2: Solid this compound should be stored at -20°C under desiccating conditions. It is important to protect it from moisture, as it is hygroscopic. For long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent any potential oxidation of trace impurities.

Q3: How should I prepare a stock solution of LPC 16:0?

A3: It is recommended to prepare stock solutions in an organic solvent, such as a chloroform:methanol mixture (2:1, v/v), where LPC 16:0 is more stable than in aqueous solutions. These organic stock solutions should be stored in glass vials with Teflon-lined caps (B75204) at -20°C or below. Avoid using plastic containers or pipette tips, as plasticizers can leach into the solution.

Q4: For how long is an aqueous solution of LPC 16:0 stable?

A4: The stability of aqueous solutions of LPC 16:0 is highly dependent on pH and temperature. At physiological pH (7.4) and 37°C, significant acyl migration can occur within hours. For experimental purposes, it is best to prepare fresh aqueous solutions before use. If short-term storage is necessary, it should be kept at 4°C for no longer than a few hours.

Q5: What is the recommended pH for working with LPC 16:0 in aqueous solutions to minimize degradation?

A5: To minimize both hydrolysis and acyl migration, a slightly acidic pH is optimal. The rate of hydrolysis for phosphocholines is slowest at a pH of approximately 6.5. Acyl migration is at its minimum at a pH between 4 and 5. Therefore, for general experimental use where both degradation pathways are a concern, a buffer with a pH between 5 and 6.5 would be a reasonable compromise.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of LPC 16:0 in solution leading to variable concentrations of the active compound and the presence of degradation products.Prepare fresh aqueous solutions of LPC 16:0 for each experiment. If using a stock solution in organic solvent, ensure it has been stored properly at -20°C or below and handled with glass or Teflon-lined equipment. Verify the purity of your LPC 16:0 stock periodically using an appropriate analytical method like TLC or LC-MS.
Formation of precipitate in the solution The concentration of LPC 16:0 may be above its critical micelle concentration (CMC), or the solvent may not be suitable. Degradation products like free fatty acids can also have lower solubility.Ensure the concentration of LPC 16:0 is appropriate for the chosen solvent. For aqueous solutions, sonication may help in dissolving the lipid. If precipitation occurs upon storage, it is a sign of instability, and a fresh solution should be prepared.
Observed biological effects are different than expected The observed effects may be due to the degradation products (e.g., 2-acyl isomer or free fatty acid) rather than the parent 1-acyl LPC 16:0.Characterize the LPC 16:0 solution before use to confirm its purity and the absence of significant amounts of degradation products. Run control experiments with potential degradation products to assess their biological activity.
Difficulty in dissolving LPC 16:0 powder LPC 16:0 can be challenging to dissolve directly in aqueous buffers.First, dissolve the LPC 16:0 powder in a small amount of ethanol (B145695) or a chloroform:methanol mixture. Then, this stock solution can be added to the aqueous buffer with vortexing. The final concentration of the organic solvent in the aqueous solution should be kept to a minimum to avoid affecting the experimental system.

Degradation Pathways and Prevention

Hydrolysis

The ester linkage of this compound is susceptible to hydrolysis, which is catalyzed by both acidic and basic conditions, as well as by enzymatic activity. The rate of chemical hydrolysis is at its minimum in a slightly acidic environment.

Quantitative Data on Phosphatidylcholine Hydrolysis *

pHTemperature (°C)Approximate Half-life
5.8 - 6.525> 30 days
5.8 - 6.54-6> 200 days

*Data for neutral single-component phosphatidylcholine (PC) membranes, which can be used as an approximation for the stability of LPC 16:0 to hydrolysis. The actual rates for LPC 16:0 may vary.

Acyl Migration

Acyl migration is a significant degradation pathway for 1-acyl lysophospholipids, leading to the formation of the 2-acyl isomer. The rate of this isomerization is highly dependent on temperature and the solvent.

Table 1: Stability of sn-2 16:0 LPC in Aqueous Buffer (pH 7.4) [1]

TemperatureTime% sn-2 Isomer Remaining
37°C4 h~3%
22°C8 h~20%
4°C8 h~31%
-20°C24 h~50%

Table 2: Stability of sn-2 16:0 LPC in Organic Solvent (Chloroform:Methanol, 2:1 v/v) [1]

TemperatureTime% sn-2 Isomer Remaining
22°C24 h~68%
4°C4 weeks~10%
-20°C4 weeks~45%

Note: The data above is for the isomerization of the sn-2 isomer to the sn-1 isomer. While the user is asking about this compound (the sn-1 isomer), this data illustrates the inherent instability and tendency for acyl migration in lysophosphatidylcholines. The equilibrium between the two isomers heavily favors the sn-1 form.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of LPC 16:0 in Organic Solvent
  • Allow the vial of solid LPC 16:0 to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of LPC 16:0 in a glass vial.

  • Add the appropriate volume of an organic solvent, such as chloroform:methanol (2:1, v/v), to achieve the desired stock concentration.

  • Vortex the solution until the LPC 16:0 is completely dissolved.

  • Store the stock solution in a glass vial with a Teflon-lined cap at -20°C or below. It is advisable to overlay the solution with an inert gas like argon or nitrogen before sealing to minimize oxidation.

Protocol 2: Preparation of an Aqueous Solution of LPC 16:0 for Experiments
  • From the organic stock solution, transfer the required volume to a clean glass tube.

  • Evaporate the organic solvent under a gentle stream of nitrogen or argon.

  • Add the desired aqueous buffer (ideally with a pH between 5.0 and 6.5) to the dried lipid film.

  • Vortex or sonicate the solution until the lipid is fully dispersed. For cell culture experiments, ensure that the final concentration of any residual organic solvent is non-toxic to the cells.

  • Use the freshly prepared aqueous solution immediately for your experiments to minimize degradation.

Protocol 3: Analysis of LPC 16:0 Degradation by LC-MS
  • Sample Preparation: At various time points of your experiment, quench the reaction by adding a cold organic solvent mixture, such as chloroform:methanol (2:1, v/v), to extract the lipids.

  • Lipid Extraction: Vortex the sample and centrifuge to separate the organic and aqueous phases. Collect the lower organic phase containing the lipids.

  • Analysis: Analyze the lipid extract using a suitable liquid chromatography-mass spectrometry (LC-MS) method. A C18 or C8 reverse-phase column can be used to separate LPC 16:0 from its degradation products.

  • Detection: Use a mass spectrometer to detect and quantify the parent LPC 16:0 molecule and its degradation products, such as the 2-acyl isomer and free palmitic acid.

Visualizing Degradation and Workflows

Degradation Pathways of this compound LPC_16_0 This compound (LPC 16:0) Hydrolysis Hydrolysis (Acid/Base or Enzymatic) LPC_16_0->Hydrolysis Acyl_Migration Acyl Migration (Isomerization) LPC_16_0->Acyl_Migration Oxidation Oxidation (of impurities) LPC_16_0->Oxidation Palmitic_Acid Palmitic Acid Hydrolysis->Palmitic_Acid GPC Glycerophosphocholine Hydrolysis->GPC LPC_Isomer 2-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0 Isomer) Acyl_Migration->LPC_Isomer Oxidized_Products Oxidized Products Oxidation->Oxidized_Products Experimental Workflow for Stable LPC 16:0 Solution Preparation Start Start: Solid LPC 16:0 (-20°C, desiccated) Equilibrate Equilibrate to Room Temperature Start->Equilibrate Weigh Weigh in Glass Vial Equilibrate->Weigh Dissolve Dissolve in Chloroform:Methanol (2:1) Weigh->Dissolve Stock_Solution Stock Solution (-20°C, inert gas) Dissolve->Stock_Solution Aliquot Aliquot to Glass Tube Stock_Solution->Aliquot Evaporate Evaporate Solvent (Nitrogen/Argon stream) Aliquot->Evaporate Add_Buffer Add Aqueous Buffer (pH 5.0-6.5) Evaporate->Add_Buffer Disperse Vortex/Sonicate Add_Buffer->Disperse Final_Solution Fresh Aqueous Solution Disperse->Final_Solution Experiment Immediate Use in Experiment Final_Solution->Experiment

References

Technical Support Center: LysoPC 16:0 Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage, stability, and handling of 1-palmitoyl-sn-glycero-3-phosphocholine (LysoPC 16:0).

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for LysoPC 16:0?

For optimal long-term stability, LysoPC 16:0 should be stored as a solid at -20°C or below.[1][2][3][4] When stored properly as a dry powder, it can be stable for at least one to four years.[5][2][4] It is crucial to store it in a tightly sealed glass container to protect it from moisture and light.[6]

Q2: I need to prepare a stock solution. How should I store it?

Stock solutions of LysoPC 16:0 in an organic solvent should be stored in a glass vial with a Teflon-lined cap at -20°C or -80°C.[7] Storage at -80°C is recommended for longer durations. For instance, in a suitable organic solvent, the solution can be stored for up to 6 months at -80°C or for 1 month at -20°C.[6][8] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[6]

Q3: Can I store LysoPC 16:0 in an aqueous solution?

Storing LysoPC 16:0 in aqueous buffers is not recommended for more than one day.[5] Aqueous environments, especially at physiological pH (7.4), can accelerate acyl migration and hydrolysis, compromising the integrity of the compound.[9] If you must prepare an aqueous solution for an experiment, it should be made fresh and used promptly.

Q4: What is acyl migration and why is it a concern for LysoPC 16:0?

Acyl migration is a significant stability issue where the palmitoyl (B13399708) (16:0) group moves from its natural sn-2 position to the sn-1 position, forming an isomer.[9] This isomerization can alter the biological activity of the molecule. LysoPC 16:0 is particularly susceptible to this migration, especially in aqueous solutions and at higher temperatures (4°C, 22°C, 37°C).[9] Storing the compound at -20°C significantly slows this process.[9]

Q5: The LysoPC 16:0 powder I received looks gummy. Is it still usable?

LysoPC 16:0 is a saturated lipid and should be a stable powder.[7] If it appears gummy, it has likely absorbed moisture, which can lead to hydrolysis and oxidation.[7] It is recommended to handle the powder by allowing the container to warm to room temperature before opening to prevent condensation.[7] If the product is compromised, its use could lead to inaccurate experimental results.

Data on Storage and Stability

Quantitative data from stability studies are summarized below to provide a clear comparison of storage conditions.

Table 1: Recommended Storage Conditions for LysoPC 16:0

FormSolventTemperatureDurationStability Notes
Solid / Powder N/A-20°C≥ 1-4 yearsStore in a sealed glass container, protected from moisture and light.[2][4]
Stock Solution Organic Solvent-20°C1 monthAliquot to avoid freeze-thaw cycles.[6]
Stock Solution Organic Solvent-80°C6 monthsRecommended for longer-term solution storage.[6][8]
Aqueous Solution Aqueous Buffer (e.g., PBS)4°C< 24 hoursNot recommended for storage due to rapid degradation and acyl migration.[5]

Table 2: Isomerization (Acyl Migration) of sn-2 16:0 LysoPC in Aqueous Buffer (pH 7.4)

TemperatureTime% of sn-2 Isomer Remaining
-20°C 24 hours~100%
4°C 8 hours~31%
22°C (Room Temp) 8 hours~20%
37°C 8 hours~13%
Data adapted from Sugasini D, Subbaiah PV (2017).[9]

Troubleshooting Guide

Problem Potential Cause Recommended Action
"My LC/MS analysis shows a split or secondary peak for LysoPC 16:0." Acyl Migration: The secondary peak is likely the sn-1 isomer of LysoPC 16:0, indicating your sample has undergone isomerization.[9][10]Review your storage and handling procedures. Ensure the material is stored as a solid at -20°C and that solutions are freshly prepared or properly stored at -80°C. For analysis, use a validated LC/MS method capable of separating the isomers.[10]
"The LysoPC 16:0 powder is clumpy or difficult to weigh." Moisture Absorption: The compound is hygroscopic and has been exposed to moisture from the air, often by opening the container while it is still cold.[7]Always allow the container to equilibrate to room temperature before opening. Store in a desiccator if in a humid environment. If clumping is severe, the lipid's integrity may be compromised.
"I am observing inconsistent biological activity in my experiments." Degradation/Isomerization: The presence of the sn-1 isomer or hydrolytic degradation products (e.g., free fatty acids) can alter the compound's effect on signaling pathways and cellular responses.[10]Discard the questionable stock and prepare a fresh solution from a properly stored solid. Confirm the purity of the new stock via LC/MS if possible.

Experimental Protocols

Key Experiment: Analysis of LysoPC 16:0 Acyl Migration by LC/MS

This protocol is essential for assessing the stability and isomeric purity of your LysoPC 16:0 samples.

Objective: To separate and quantify the sn-1 and sn-2 isomers of LysoPC 16:0.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of LysoPC 16:0 in an organic solvent (e.g., chloroform:methanol 2:1, v/v).

    • For stability testing, incubate aliquots of the sample under desired conditions (e.g., in aqueous buffer at 37°C).

    • At specified time points, stop the reaction by diluting the aqueous sample with an equal volume of methanol.[9]

  • Chromatographic Separation (UPLC/HPLC):

    • Column: Use a C18 stationary phase column for separation.[10]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol with 0.1% formic acid.

    • Gradient: Run a suitable gradient from Mobile Phase A to B to elute and separate the two isomers. The sn-2 isomer typically elutes slightly earlier than the sn-1 isomer.[10]

    • Flow Rate: Approximately 0.3 - 0.5 mL/min.

    • Column Temperature: Maintain at a controlled temperature (e.g., 40°C).

  • Mass Spectrometry Detection (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis: Use a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer or similar instrument.[10]

    • Monitoring: Monitor for the specific m/z of LysoPC 16:0 (C24H50NO7P, exact mass ~495.332).

    • Fragmentation: Differentiating isomers can be enhanced by MS/MS analysis, as fragmentation patterns may differ. For instance, the choline (B1196258) fragment ion (m/z 104.1) is reportedly more prominent in the sn-1 isomer.[9]

  • Quantification:

    • Calculate the percentage of each isomer by integrating the area under the curve for their respective chromatographic peaks.

    • The percentage of the sn-2 isomer remaining is calculated as: (Area of sn-2 peak) / (Area of sn-2 peak + Area of sn-1 peak) * 100.

Visual Guides

G cluster_receiving Receiving Product cluster_storage Storage Decision cluster_longterm Long-Term Storage cluster_shortterm Working Solution Prep cluster_experiment Experimental Use receive Receive LysoPC 16:0 (Solid Powder) storage_type Long-Term or Short-Term Use? receive->storage_type store_solid Store as Solid at <= -20°C in sealed glass container storage_type->store_solid Long-Term dissolve Dissolve in Organic Solvent (e.g., Chloroform:Methanol) storage_type->dissolve Short-Term/ Working Stock equilibrate Equilibrate to Room Temp Before Opening store_solid->equilibrate equilibrate->dissolve aliquot Aliquot into single-use glass vials dissolve->aliquot store_solution Store Solution at -80°C (up to 6 months) aliquot->store_solution use_exp Prepare Final Aqueous Dilution Immediately Before Use store_solution->use_exp discard Do Not Store Aqueous Solutions use_exp->discard

Caption: Recommended workflow for handling and storing LysoPC 16:0.

G LPC LysoPC 16:0 (e.g., in oxidized LDL) GPCR G Protein-Coupled Receptor (GPCR) LPC->GPCR activates ERK ERK/MAPK Pathway GPCR->ERK transduces signal Inflammation Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) ERK->Inflammation leads to Atherosclerosis Atherosclerosis Progression Inflammation->Atherosclerosis contributes to

Caption: Simplified signaling pathway of LysoPC 16:0 in inflammation.

G sn2 Glycerol Backbone sn-1: OH sn-2: Palmitoyl (16:0) sn-3: Phosphocholine process Acyl Migration (Accelerated by heat, water, pH) sn2:fa->process lab1 Biologically Active Form (sn-2 LysoPC) sn1 Glycerol Backbone sn-1: Palmitoyl (16:0) sn-2: OH sn-3: Phosphocholine lab2 Isomer (sn-1 LysoPC) process->sn1:fa

Caption: Diagram of acyl migration from the sn-2 to sn-1 position.

References

Troubleshooting low solubility of 1-Palmitoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Palmitoyl-sn-glycero-3-phosphocholine (16:0 Lyso-PC).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in aqueous buffer. What should I do?

A1: Low solubility in aqueous buffers is a common issue. Here are several steps you can take to facilitate dissolution:

  • Sonication: This is a highly effective method to dissolve 16:0 Lyso-PC. Use a bath sonicator or a probe sonicator with caution to avoid degradation. It is recommended to sonicate in short bursts on ice to prevent the sample from overheating.

  • Heating: Gently warming the solution can aid in dissolution. However, prolonged exposure to high temperatures should be avoided to prevent hydrolysis of the lipid.

  • Vortexing: Vigorous vortexing can help to break up aggregates and promote solubilization.

  • Solvent Selection: Ensure you are using a suitable buffer, such as phosphate-buffered saline (PBS) at a neutral pH.

Q2: I'm observing a cloudy or hazy solution after attempting to dissolve the lipid. What does this indicate?

A2: A cloudy or hazy appearance suggests that the concentration of this compound is above its critical micelle concentration (CMC) and micelles have formed, or the lipid has not fully dissolved. While micelle formation is expected at higher concentrations, persistent cloudiness may indicate incomplete solubilization. Try further sonication or gentle warming to clarify the solution.

Q3: Can I prepare a concentrated stock solution of this compound in an organic solvent?

A3: Yes, preparing a stock solution in an organic solvent and then diluting it into your aqueous experimental medium is a common practice. This compound is sparingly soluble in ethanol, DMSO, and dimethylformamide. When preparing the final aqueous solution, ensure the final concentration of the organic solvent is minimal and does not interfere with your experiment.

Q4: What is the recommended storage condition for this compound solutions?

A4: For optimal stability, it is recommended to prepare aqueous solutions fresh for each experiment. If storage is necessary, aliquot the solution into single-use vials and store at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[1] Avoid repeated freeze-thaw cycles.

Q5: How does pH affect the solubility and stability of this compound?

A5: Phospholipids like this compound are most stable at a neutral pH (around 7.0).[2] Both acidic and alkaline conditions can lead to the hydrolysis of the ester bond, degrading the lipid. Therefore, it is crucial to maintain a neutral pH in your solutions to ensure the integrity of the molecule. Significant deviations from neutral pH can also affect the charge of the headgroup and influence its solubility and aggregation behavior.

Quantitative Data Summary

ParameterValueSolvent/ConditionsSource
Solubility ~50 mg/mL (100.88 mM)Water (with sonication)[1]
~50 mg/mL (100.88 mM)PBS (with sonication)[1]
Sparingly solubleEthanol, DMSO, Dimethylformamide
Critical Micelle Concentration (CMC) 4-8.3 µMAqueous buffer

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound

  • Weigh the desired amount of this compound powder in a sterile, conical tube.

  • Add the appropriate volume of aqueous buffer (e.g., PBS, pH 7.4) to the tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the solution is not clear, place the tube in a bath sonicator filled with ice-water.

  • Sonicate in short bursts of 30-60 seconds, followed by a cooling period of 30 seconds to prevent overheating.

  • Repeat the sonication cycles until the solution becomes clear.

  • If necessary, gently warm the solution to 37°C for a short period to aid dissolution, but avoid prolonged heating.

  • Sterile filter the solution through a 0.22 µm filter if required for cell culture experiments.

  • Use the solution immediately or store under the recommended conditions.

Visualizations

TroubleshootingWorkflow start Start: Low Solubility Issue vortex Vortex Vigorously start->vortex check_clear Is the solution clear? vortex->check_clear sonicate Sonicate in Bursts on Ice check_clear->sonicate No end_success Solution Prepared Successfully check_clear->end_success Yes check_clear2 Is the solution clear? sonicate->check_clear2 gentle_heat Gentle Warming (e.g., 37°C) check_clear2->gentle_heat No check_clear2->end_success Yes check_clear3 Is the solution clear? gentle_heat->check_clear3 consider_stock Consider Preparing a Stock in Organic Solvent check_clear3->consider_stock No check_clear3->end_success Yes end_fail Consult Further Resources consider_stock->end_fail

Caption: Troubleshooting workflow for dissolving this compound.

MicelleFormation cluster_monomers Below CMC cluster_micelle Above CMC m1 Monomer m2 Monomer micelle Micelle m1->micelle Aggregation m3 Monomer m2->micelle Aggregation m4 Monomer m3->micelle Aggregation m5 Monomer m4->micelle Aggregation m6 Monomer m5->micelle Aggregation m6->micelle Aggregation

Caption: Aggregation of monomers to form a micelle above the Critical Micelle Concentration (CMC).

References

Technical Support Center: 1-Palmitoyl-sn-glycero-3-phosphocholine (16:0 Lyso PC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 1-Palmitoyl-sn-glycero-3-phosphocholine (16:0 Lyso PC).

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of synthetic this compound?

A1: Reputable commercial suppliers typically provide synthetic this compound with a purity of ≥98% or ≥99%.[1] It is crucial to check the certificate of analysis provided by the manufacturer for the specific lot you are using.

Q2: How should I store this compound?

A2: For long-term storage, it is recommended to store the compound as a powder at -20°C under desiccating conditions.[1] Solutions of this compound are known to be unstable and should be prepared fresh for each experiment.[2] If you need to store a stock solution, it is advisable to do so at -80°C for up to six months or at -20°C for up to one month, ensuring it is sealed and protected from moisture and light. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use vials.

Q3: What are the common degradation products of this compound?

A3: The primary degradation pathway for this compound is the hydrolysis of the ester bond, which results in the formation of palmitic acid (a free fatty acid) and sn-glycero-3-phosphocholine. Another potential degradation process is acyl migration, where the palmitoyl (B13399708) group moves from the sn-1 to the sn-2 position, forming the isomeric 2-palmitoyl-sn-glycero-3-phosphocholine.

Troubleshooting Guide

Issue 1: Inconsistent or Unexpected Experimental Results

Q1.1: My experimental results are variable. Could the purity of my this compound be the issue?

A1.1: Yes, inconsistent purity can lead to variable experimental outcomes. It is recommended to verify the purity of your compound, especially if it has been stored for a long time or if the storage conditions have not been ideal. You can use analytical techniques like HPLC-ELSD or LC-MS/MS to assess the purity and check for the presence of degradation products.

Q1.2: I observe a lower-than-expected biological activity. What could be the cause?

A1.2: Lower-than-expected activity can be due to the degradation of the this compound. As the compound hydrolyzes into palmitic acid and sn-glycero-3-phosphocholine, the concentration of the active molecule decreases. Preparing fresh solutions for each experiment is crucial to ensure consistent activity.[2]

Issue 2: Concerns about Purity and Potential Contaminants

Q2.1: What types of impurities, other than degradation products, might be present in synthetic this compound?

A2.1: Besides degradation products, impurities can also arise from the synthesis process. These can include:

  • Unreacted starting materials: Depending on the synthetic route, this could include sn-glycero-3-phosphocholine or palmitic acid derivatives.

  • Byproducts of the synthesis: The specific byproducts will depend on the synthetic method used. For example, in enzymatic synthesis, byproducts from side reactions catalyzed by the lipase (B570770) or phospholipase could be present.[3]

  • Stereochemical impurities: If the synthesis is not fully stereospecific, other isomers may be present.

Q2.2: How can I detect these impurities?

A2.2: High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is a robust method for separating and quantifying non-volatile compounds like phospholipids (B1166683) and their impurities. For higher sensitivity and specificity, especially for identifying unknown impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

Issue 3: Analytical Challenges

Q3.1: I am having trouble getting reproducible results with my HPLC analysis. What could be the problem?

A3.1: Reproducibility issues in HPLC can stem from several factors:

  • Sample Preparation: Ensure your sample is fully dissolved and that you are using a consistent solvent for dissolution, preferably the mobile phase.

  • Mobile Phase: Use high-purity, HPLC-grade solvents and ensure the mobile phase is well-mixed and degassed.

  • Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.

  • Detector Stability: For ELSD, ensure the nebulizer and drift tube temperatures are optimized and stable.

Q3.2: My peaks are broad or splitting in my chromatogram. What should I do?

A3.2: Peak broadening or splitting can be caused by several factors, including:

  • Column Overload: Try injecting a smaller volume or a more dilute sample.

  • Poor Sample Solubility: Ensure your sample is fully dissolved in the injection solvent.

  • Column Contamination: Contaminants from previous injections can accumulate on the column. Flushing the column with a strong solvent may help.

  • Incompatibility between Injection Solvent and Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.

Data Presentation

Table 1: Typical Analytical Methods for Purity Assessment of this compound

Analytical MethodPrincipleCommon Detector(s)Typical Analytes Detected
High-Performance Liquid Chromatography (HPLC)Separation based on polarity.Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD)This compound, isomers, free fatty acids, other lysophospholipids.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separation by HPLC followed by mass-based detection and fragmentation.Mass Spectrometer (e.g., Q-TOF, Triple Quadrupole)This compound, degradation products, synthesis byproducts, trace impurities.
Thin-Layer Chromatography (TLC)Separation on a solid phase with a liquid mobile phase.Staining reagents (e.g., phosphomolybdic acid)Qualitative assessment of purity and presence of major impurities.

Table 2: Quantitative Parameters for LC-MS/MS Analysis of Lysophospholipids and Degradation Products

AnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)
16:0 Lyso PC (LPC 16:0)2 ng/mL6.5 ng/mL
18:0 Lyso PC (LPC 18:0)2.1 ng/mL7 ng/mL
Palmitic Acid (FFA 16:0)1.7 ng/mL5 ng/mL
Stearic Acid (FFA 18:0)1.0 ng/mL5 ng/mL

Data adapted from a study on phospholipid degradation products in liposomal formulations.[4]

Experimental Protocols

Protocol 1: Purity Analysis by HPLC-ELSD

This protocol provides a general method for the purity assessment of this compound.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade methanol (B129727)

  • HPLC-grade trifluoroacetic acid (TFA)

  • HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and an ELSD detector

2. Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase to a working concentration (e.g., 100 µg/mL).

3. HPLC Conditions:

  • Mobile Phase A: 0.1% (v/v) TFA in water

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 100% B

    • 20-25 min: 100% B

    • 25-30 min: 100% to 20% B

    • 30-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • ELSD Settings:

    • Nebulizer Temperature: 30°C

    • Drift Tube Temperature: 50°C

    • Gas Flow: 1.5 L/min

4. Data Analysis:

  • Integrate the peak areas of all detected components.

  • Calculate the purity of this compound as the percentage of its peak area relative to the total peak area.

Protocol 2: Impurity Profiling by LC-MS/MS

This protocol outlines a general approach for the identification and quantification of impurities in a this compound sample.

1. Materials and Reagents:

  • This compound sample

  • LC-MS grade acetonitrile

  • LC-MS grade isopropanol

  • LC-MS grade formic acid

  • LC-MS system with a C8 or C18 column and a tandem mass spectrometer

2. Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or isopropanol) at 1 mg/mL.

  • Dilute the stock solution to a final concentration of approximately 10 µg/mL in the initial mobile phase.

3. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 100% B

    • 15-20 min: 100% B

    • 20-22 min: 100% to 30% B

    • 22-30 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Full scan (e.g., m/z 100-1000) for initial screening, followed by targeted MS/MS (product ion scan) of potential impurities.

    • Collision Energy: Optimize for fragmentation of the parent ion.

4. Data Analysis:

  • Analyze the full scan data to identify potential impurities based on their mass-to-charge ratio.

  • Use the MS/MS data to confirm the identity of known impurities (e.g., by comparing fragmentation patterns with standards) or to elucidate the structure of unknown impurities.

  • For quantification, create calibration curves using certified reference standards of the impurities of interest.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start 16:0 Lyso PC Sample dissolve Dissolve in appropriate solvent start->dissolve dilute Dilute to working concentration dissolve->dilute hplc HPLC Separation dilute->hplc HPLC-ELSD lcms LC-MS/MS Analysis dilute->lcms LC-MS/MS purity_assessment Purity Assessment Peak Area Integration hplc->purity_assessment impurity_id Impurity Identification Mass Spectra Analysis lcms->impurity_id

Caption: Experimental workflow for purity assessment of this compound.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space lpc This compound (16:0 Lyso PC) atx Autotaxin (ATX) lpc->atx Substrate lpa Lysophosphatidic Acid (LPA) atx->lpa Catalyzes conversion lpar LPA Receptors (LPAR1-6) (GPCR) lpa->lpar Binds and activates gprotein G Proteins (Gq, Gi, G12/13) lpar->gprotein Couples to downstream Downstream Signaling Pathways (e.g., Ras/Raf, RhoA, PI3K, MAPK) gprotein->downstream Activate response Cellular Responses (Proliferation, Migration, Survival) downstream->response Lead to

Caption: The Autotaxin-LPA signaling pathway initiated by this compound.

References

How to avoid oxidation of 1-Palmitoyl-sn-glycero-3-phosphocholine during experiments?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of 1-Palmitoyl-sn-glycero-3-phosphocholine (PPC) to minimize oxidation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PPC) and why is its oxidation a concern?

This compound, also known as LysoPC(16:0), is a lysophospholipid, a key molecule in cellular signaling and a component of cell membranes.[1][2][3][4][5] While the palmitoyl (B13399708) group at the sn-1 position is a saturated fatty acid and thus not susceptible to oxidation, the molecule can still degrade over time or under suboptimal conditions. Oxidation, even if minor, can introduce impurities that may lead to inconsistent experimental results, altered biological activity, and misinterpretation of data.

Q2: What are the primary factors that can lead to the degradation of PPC?

The primary factors contributing to the degradation of PPC include:

  • Improper Storage: Exposure to light, moisture, and elevated temperatures can accelerate degradation.[1][2]

  • Repeated Freeze-Thaw Cycles: These can introduce moisture and lead to the physical and chemical breakdown of the compound.

  • Presence of Oxidizing Agents: Contaminants in solvents or reagents can initiate oxidative processes.

  • Exposure to Air (Oxygen): Prolonged exposure to atmospheric oxygen can contribute to slow oxidation over time.

Q3: How can I visually inspect my PPC for signs of degradation?

PPC should be a white to off-white solid or powder.[2][3] Any significant change in color (e.g., yellowing) or consistency (e.g., clumping, oiling out) may indicate degradation. However, visual inspection is not a definitive measure of purity, and analytical methods are recommended for confirmation.

Q4: What are the recommended storage conditions for PPC?

Proper storage is crucial for maintaining the integrity of PPC. The following table summarizes the recommended storage conditions based on information from multiple suppliers.

Storage ConditionRecommendationDuration
Long-term Storage -20°C, under desiccating conditions, protected from light.[1][2]Up to 12 months or as specified by the manufacturer.[1]
Short-term Storage -20°CFor immediate use.
Stock Solutions in Solvent -80°C for up to 6 months; -20°C for up to 1 month.[2]As specified.

Q5: Should I use antioxidants when working with PPC?

While PPC itself is not highly prone to oxidation due to its saturated fatty acid chain, the experimental system in which it is used may contain components that are susceptible to oxidation. The use of antioxidants can be a good practice to protect other molecules in your experiment and prevent secondary reactions that might affect PPC.

Commonly used antioxidants that are generally compatible with lipid-based experiments include:

  • Butylated hydroxytoluene (BHT): A synthetic antioxidant often used to prevent lipid peroxidation.

  • Vitamin E (α-tocopherol): A natural lipid-soluble antioxidant that can protect membranes from oxidation.

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can act synergistically with other antioxidants like Vitamin E.[6][7]

The choice and concentration of the antioxidant should be carefully considered based on the specific experimental design to avoid interference with the assay.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible experimental results. PPC may have degraded due to improper storage or handling.- Verify the storage conditions of your PPC stock. - Prepare fresh stock solutions from a new vial of PPC. - Minimize the exposure of the stock solution to air and light. - Consider performing a quality control check on your PPC stock using a suitable analytical method (e.g., TLC, LC-MS).
Formation of unexpected byproducts in the reaction. Oxidation of PPC or other components in the experimental system.- Use high-purity, peroxide-free solvents. - Degas solvents and solutions by sparging with an inert gas (e.g., argon or nitrogen). - Consider adding a low concentration of a suitable antioxidant (e.g., BHT) to your reaction mixture, ensuring it does not interfere with your assay.
Reduced biological activity of PPC. Degradation of PPC leading to a lower effective concentration of the active compound.- Aliquot PPC stock solutions upon preparation to avoid repeated freeze-thaw cycles. - Use freshly prepared solutions for each experiment. - Store stock solutions at -80°C for long-term stability.[2]
Visible changes in the appearance of the PPC solid. Absorption of moisture and potential hydrolysis or oxidation.- Store PPC in a desiccator, even when at -20°C. - Allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the cold solid. - If clumping is observed, the product may still be usable, but it is a sign of moisture exposure. For sensitive experiments, using a fresh, unopened vial is recommended.

Experimental Protocols

Protocol for Preparation of PPC Stock Solution

This protocol outlines the steps for preparing a stock solution of PPC while minimizing the risk of degradation.

  • Materials:

    • This compound (solid)

    • High-purity, peroxide-free solvent (e.g., ethanol, chloroform, or a buffer appropriate for your experiment)

    • Inert gas (argon or nitrogen)

    • Glass vial with a PTFE-lined cap

    • Sonicator (optional)

  • Procedure:

    • Allow the vial of solid PPC to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of PPC in a clean, dry glass vial under a stream of inert gas if possible.

    • Add the appropriate volume of deoxygenated solvent to the vial. To deoxygenate the solvent, bubble inert gas through it for at least 15-20 minutes.

    • Cap the vial tightly and vortex or sonicate briefly to ensure complete dissolution.

    • If preparing a larger volume of stock solution, immediately aliquot it into smaller, single-use volumes in vials with PTFE-lined caps.

    • Flush the headspace of each aliquot with inert gas before sealing.

    • Store the aliquots at -20°C or -80°C, protected from light.[2]

Visualizations

PPC_Handling_Workflow cluster_storage Storage cluster_preparation Preparation cluster_use Experimental Use storage Receive and Store PPC (-20°C, desiccated, dark) equilibration Equilibrate to Room Temp (Prevents Condensation) storage->equilibration weighing Weigh PPC (Under Inert Gas if Possible) equilibration->weighing dissolution Dissolve in Deoxygenated Solvent weighing->dissolution aliquoting Aliquot into Single-Use Vials dissolution->aliquoting flushing Flush Headspace with Inert Gas aliquoting->flushing experiment Use in Experiment (Minimize exposure to air and light) aliquoting->experiment flushing->storage Store Aliquots (-80°C for long-term)

Caption: Workflow for handling this compound to minimize degradation.

Caption: Chemical structure overview of this compound.

References

Technical Support Center: Enhancing Liposome Encapsulation with LysoPC 16:0

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (LysoPC 16:0) to potentially improve the encapsulation efficiency of liposomes. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and characterization of liposomes incorporating LysoPC 16:0.

Problem Potential Cause Suggested Solution
Low Encapsulation Efficiency (EE%) LysoPC 16:0 concentration is too high: Exceeding the optimal concentration can lead to membrane destabilization and leakage of the encapsulated drug.Systematically decrease the molar percentage of LysoPC 16:0 in your lipid formulation. Start with a low concentration (e.g., 1-2 mol%) and titrate upwards, monitoring EE% at each step.
LysoPC 16:0 concentration is too low: Insufficient LysoPC 16:0 may not effectively induce the desired membrane curvature to enhance encapsulation.Gradually increase the molar percentage of LysoPC 16:0, ensuring it remains below the critical micelle concentration (CMC) to avoid bilayer dissolution.
High Polydispersity Index (PDI) Inadequate homogenization: The lipid mixture may not be uniformly dispersed, leading to a wide range of vesicle sizes.[1]Ensure the extrusion process involves an adequate number of passes (a minimum of 10 is recommended) through the polycarbonate membrane to achieve a uniform size distribution.[2]
Aggregation of liposomes: The presence of LysoPC 16:0 can sometimes alter surface properties, leading to vesicle aggregation.Verify that the pH and ionic strength of the buffer are optimal for liposome (B1194612) stability. Consider including a small percentage of a PEGylated lipid (e.g., DSPE-PEG2000) in the formulation to provide steric stabilization.
Liposome Instability (Aggregation/Fusion) Inappropriate storage conditions: Temperature fluctuations can affect the stability of liposomes containing LysoPC 16:0.[1]Store liposome suspensions at a stable temperature, typically 4°C. Avoid freezing and thawing cycles.
High LysoPC 16:0 content: Elevated concentrations of lysolipids can increase membrane fluidity to a point of instability.Reduce the molar ratio of LysoPC 16:0 in the formulation. Consider incorporating cholesterol to increase bilayer rigidity and stability.
Formation of Micelles Instead of Liposomes LysoPC 16:0 concentration exceeds the Critical Micelle Concentration (CMC): LysoPC 16:0 is a detergent-like lipid and will form micelles at high concentrations.[3]Maintain the LysoPC 16:0 concentration well below its reported CMC (approximately 4-8.3 µM).
Difficulty Removing Unencapsulated Drug Suboptimal separation technique: The chosen method may not be effectively separating the liposomes from the free drug.For separation, consider methods like size exclusion chromatography (SEC), dialysis against a large volume of buffer, or ultracentrifugation.[4] The choice of method will depend on the properties of the drug and the liposomes.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism by which LysoPC 16:0 improves liposome encapsulation efficiency?

A1: LysoPC 16:0 is a phospholipid with a single acyl chain, giving it an "inverted cone" molecular shape. This structure is thought to induce positive curvature in the lipid bilayer during liposome formation.[5][6] This enhanced bending flexibility may facilitate the creation of smaller, more uniform vesicles with a higher trapped aqueous volume, potentially leading to improved encapsulation of hydrophilic drugs. Additionally, the inclusion of LysoPC 16:0 can increase the fluidity of the liposomal membrane.[3][7]

Q2: What is the optimal concentration range for LysoPC 16:0 in a liposome formulation?

A2: The optimal concentration is highly dependent on the other lipids in the formulation and the drug being encapsulated. It is crucial to keep the concentration of LysoPC 16:0 below its critical micelle concentration (CMC), which is reported to be in the range of 4-8.3 µM, to prevent the formation of micelles and dissolution of the liposome bilayer.[8][9] It is recommended to start with a low molar percentage (e.g., 1-5 mol%) and perform a systematic titration to determine the optimal concentration for your specific application.

Q3: How does LysoPC 16:0 affect the physical properties of liposomes?

A3: The inclusion of LysoPC 16:0 can influence several physical properties of liposomes. Studies have shown that increasing concentrations of LysoPC 16:0 can lead to a decrease in the thickness of the liposome bilayer.[3] It can also increase the fluidity of the membrane.[3][7] The effect on vesicle size and PDI will depend on the overall lipid composition and the preparation method used.

Quantitative Data Summary

The following table summarizes the reported effects of LysoPC 16:0 on the biophysical properties of dipalmitoylphosphatidylcholine (DPPC) liposomes.

LysoPC 16:0 Concentration (mol%) Effect on Bilayer Thickness Reference
14.1Decrease from 7.30 nm to 6.79 nm[3]
27.0Decrease from 7.30 nm to 5.52 nm[3]

Note: Direct quantitative data on the enhancement of encapsulation efficiency for a specific drug with the addition of LysoPC 16:0 is limited in the current literature. The provided data focuses on the structural changes induced by LysoPC 16:0 in the lipid bilayer.

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes a general method for preparing liposomes incorporating LysoPC 16:0.

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipids (e.g., a primary phospholipid like DPPC, cholesterol, and LysoPC 16:0) in a suitable organic solvent such as chloroform (B151607) or a chloroform:methanol mixture.[10][11][12]

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[11]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the hydrophilic drug to be encapsulated. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc.[10]

    • Agitate the flask to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion.[13][2][14]

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the liposome suspension through the membrane a minimum of 10-15 times.[1][13] The extrusion should be performed at a temperature above the Tc of the lipids.[13][2]

Protocol 2: Determination of Encapsulation Efficiency (EE%)
  • Separation of Free Drug:

    • Separate the unencapsulated (free) drug from the liposome suspension. Common methods include:

      • Size Exclusion Chromatography (SEC): Pass the liposome suspension through a Sephadex G-50 column. The larger liposomes will elute first, followed by the smaller free drug molecules.

      • Ultracentrifugation: Pellet the liposomes by centrifuging at high speed. The supernatant will contain the free drug.[15]

      • Dialysis: Place the liposome suspension in a dialysis bag with a suitable molecular weight cut-off and dialyze against a large volume of buffer to remove the free drug.[4]

  • Quantification of Drug:

    • Determine the concentration of the drug in the liposome fraction and, if necessary, the free drug fraction using a suitable analytical technique such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).[16][]

    • To measure the total drug concentration, disrupt the liposomes using a suitable detergent (e.g., Triton X-100) or an organic solvent (e.g., methanol) before analysis.

  • Calculation of EE%:

    • Calculate the encapsulation efficiency using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100[]

Visualizations

G cluster_0 Hypothesized Mechanism of LysoPC 16:0 A Phospholipid Bilayer B Addition of LysoPC 16:0 (Inverted Cone Shape) A->B C Induction of Positive Membrane Curvature B->C D Facilitated Vesicle Formation and Closure C->D E Potentially Smaller, More Uniform Liposomes with Higher Encapsulated Volume D->E

Caption: Hypothesized mechanism of LysoPC 16:0 in liposome formation.

G cluster_1 Experimental Workflow P1 1. Lipid Dissolution (Phospholipid + Cholesterol + LysoPC 16:0) P2 2. Thin-Film Formation (Rotary Evaporation) P1->P2 P3 3. Hydration (with Drug Solution) P2->P3 P4 4. Extrusion (e.g., 100 nm membrane) P3->P4 P5 5. Characterization (DLS for Size and PDI) P4->P5 P6 6. Purification (Removal of Free Drug) P4->P6 P7 7. Encapsulation Efficiency Determination (e.g., HPLC) P6->P7

Caption: Experimental workflow for liposome preparation and analysis.

G cluster_2 Troubleshooting Logic T1 Problem: Low Encapsulation Efficiency T2 Is LysoPC 16:0 concentration optimized? T1->T2 T3 Systematically vary mol% of LysoPC 16:0 T2->T3 No T4 Is the PDI high? T2->T4 Yes T5 Increase extrusion passes and check buffer conditions T4->T5 Yes T6 Are liposomes unstable? T4->T6 No T7 Reduce LysoPC 16:0 mol% and/or add cholesterol T6->T7 Yes

Caption: Logical workflow for troubleshooting low encapsulation efficiency.

References

Technical Support Center: Mass Spectrometry of Lysophospholipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of lysophospholipids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common artifacts encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of artifacts observed in the mass spectrometry of lysophospholipids?

A1: The three most prevalent categories of artifacts in lysophospholipid mass spectrometry are:

  • In-source Fragmentation/Decay: This is a phenomenon where lysophospholipids and other complex lipids fragment within the ion source of the mass spectrometer. These fragments can be misidentified as other endogenous molecules, leading to inaccurate quantification and identification.[1][2][3] For example, lysophosphatidylcholines (LPCs) can fragment to produce ions with the same mass as free fatty acids or lysophosphatidylethanolamines (LPEs).[1][3]

  • Adduct Formation: Lysophospholipids readily form adducts with cations present in the sample or mobile phase, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺), in addition to the protonated molecule ([M+H]⁺).[4][5][6] The relative abundance of these adducts can be highly variable, which can complicate quantification if not all adducts are summed for a given lipid species.[4][5]

  • Sample Preparation Artifacts: These artifacts can arise from enzymatic activity (e.g., phospholipases) or oxidation during sample collection, extraction, and storage.[7] For instance, improper quenching of enzymatic activity can lead to the degradation of complex lipids into lysophospholipids, artificially inflating their measured concentrations.[7]

Q2: How can I identify in-source fragmentation of my lysophospholipid of interest?

A2: Identifying in-source fragmentation involves a combination of chromatographic and mass spectrometric techniques:

  • Chromatographic Behavior: In-source fragments will co-elute with their parent lipid. If you suspect a peak is an in-source fragment, check to see if it shares the exact same retention time as a more abundant, related lipid.[1]

  • Tandem Mass Spectrometry (MS/MS): Performing MS/MS on the suspected parent ion should reveal fragment ions that correspond to the suspected artifact. Conversely, performing MS/MS on the suspected artifactual ion will likely not produce the expected fragmentation pattern for an authentic standard of that molecule.

  • Varying Source Conditions: The extent of in-source fragmentation is highly dependent on the ion source parameters, such as cone voltage, source temperature, and capillary voltage.[2] Systematically lowering these energy settings should lead to a decrease in the intensity of the fragment ion relative to the parent ion.[2]

Q3: Why is adduct formation a problem for quantification, and how can I address it?

A3: Adduct formation poses a significant challenge for quantification because the distribution of different adducts for a single lipid species can vary between samples and analytical runs.[4][5] This variability can be influenced by the sample matrix, mobile phase composition, and instrument conditions.[5] If only one adduct (e.g., the protonated ion) is monitored for quantification, the results can be highly inaccurate, with errors reported as high as 70%.[4][5]

To address this, it is crucial to identify all major adducts for your lysophospholipid of interest and sum their peak areas for quantification.[4][5] For example, when analyzing diacylglycerols, combining the intensities of the [M+NH₄]⁺ and [M+Na]⁺ adducts resulted in quantification with approximately 5% accuracy compared to summing all observed adducts.[4][5]

Troubleshooting Guides

Issue 1: Suspected In-Source Fragmentation Leading to False Positives

Symptoms:

  • A peak is identified as a lysophospholipid (e.g., LysoPA) that co-elutes perfectly with a more abundant lysophospholipid (e.g., LysoPS or LysoPC).[2]

  • The relative intensity of the suspected artifactual peak changes when ion source parameters are adjusted.[2]

Troubleshooting Steps & Solutions:

StepActionExpected Outcome
1 Optimize Ion Source Parameters Lowering the cone/skimmer voltage, source temperature, and other energy-related parameters should reduce the degree of in-source fragmentation, leading to a decrease in the intensity of the artifactual peak relative to the parent lipid.[2]
2 Analyze an Authentic Standard If available, analyze an authentic standard of the suspected artifactual lysophospholipid. Its retention time and fragmentation pattern should differ from the suspected in-source fragment.
3 Perform MS/MS Analysis Fragment the parent ion (e.g., LysoPS) and confirm the presence of a fragment corresponding to the suspected artifact (e.g., LysoPA). This confirms the fragmentation pathway.
4 Utilize Chemical Derivatization For certain lipid classes, chemical derivatization can be used to shift the mass of the analyte of interest, moving it away from the mass of the potential in-source fragment.[2]
Issue 2: Poor Quantitative Reproducibility due to Adduct Variation

Symptoms:

  • High variability in the quantitative results for the same sample analyzed in different batches.

  • The relative intensities of [M+H]⁺, [M+Na]⁺, and [M+K]⁺ ions for the same analyte change significantly between runs.

Troubleshooting Steps & Solutions:

StepActionExpected Outcome
1 Identify All Major Adducts In your data processing method, ensure you are identifying and integrating the peaks for all significant adducts of your target lysophospholipid (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺).[4][5]
2 Sum Adduct Intensities For quantification, sum the peak areas of all identified adducts for each analyte. This will provide a more accurate and reproducible measure of the total amount of the lysophospholipid.[4][5]
3 Control Sources of Cations Use high-purity solvents and additives (e.g., LC-MS grade) to minimize contamination with sodium and potassium.[8][9] Be aware that biological samples themselves are a significant source of these cations.[10]
4 Utilize a Stable Isotope-Labeled Internal Standard A stable isotope-labeled internal standard for your analyte of interest will exhibit similar adduct formation behavior, helping to normalize for variations in ionization efficiency and adduct distribution.
Issue 3: Artificially High Lysophospholipid Concentrations due to Sample Preparation

Symptoms:

  • Higher than expected levels of lysophospholipids in your samples.

  • Inconsistent results between sample replicates prepared at different times.

Troubleshooting Steps & Solutions:

StepActionExpected Outcome
1 Quench Enzymatic Activity Immediately after sample collection, quench enzymatic activity. This can be achieved by rapid freezing in liquid nitrogen, or by immediate extraction with a solvent mixture that denatures proteins, such as a cold methanol/chloroform solution.[7]
2 Use Anticoagulants and Inhibitors When collecting blood samples, use tubes containing anticoagulants like EDTA.[7] The addition of enzyme inhibitors, such as phenylmethylsulfonyl fluoride (B91410) (PMSF), can also reduce the degradation of lipids.[7]
3 Optimize Storage Conditions Store lipid extracts in an organic solvent, preferably with an added antioxidant, at -20°C or lower to prevent both enzymatic degradation and oxidation.[7] Avoid repeated freeze-thaw cycles.
4 Evaluate Extraction Method Different extraction methods can have varying efficiencies for different lipid classes. Ensure your chosen method (e.g., Bligh-Dyer, Folch) is appropriate for lysophospholipids and is performed consistently.[11]

Experimental Protocols

Protocol 1: Mitigation of In-Source Fragmentation by Optimization of Ion Source Parameters

  • Analyte: A standard solution of a lysophospholipid known to be susceptible to in-source fragmentation (e.g., LPC 18:0).

  • Initial Conditions: Start with the instrument manufacturer's recommended source settings for lipid analysis.

  • Systematic Adjustment of Cone Voltage:

    • Inject the standard solution multiple times, each time reducing the cone (or skimmer) voltage by a set amount (e.g., 5-10 V).

    • Monitor the intensity of the parent ion (e.g., [LPC 18:0 + H]⁺) and the suspected fragment ion (e.g., an ion corresponding to a free fatty acid or LPE).

    • Plot the ratio of the fragment ion intensity to the parent ion intensity as a function of the cone voltage.

  • Systematic Adjustment of Source Temperature:

    • Return the cone voltage to a moderate setting.

    • Inject the standard solution multiple times, each time reducing the source temperature by a set amount (e.g., 10-20 °C).

    • Monitor the intensities of the parent and fragment ions.

  • Determination of Optimal Conditions: Identify the combination of source parameters that provides good sensitivity for the parent ion while minimizing the intensity of the fragment ion.

Visualizations

In_Source_Fragmentation_Pathway LPC Lysophosphatidylcholine (LPC) [M+H]+ ISF In-Source Fragmentation (High Cone Voltage) LPC->ISF FFA Fragment 1: Free Fatty Acid (FFA)-like ion ISF->FFA LPE Fragment 2: Lysophosphatidylethanolamine (LPE)-like ion ISF->LPE Misidentification1 Misidentification as endogenous FFA FFA->Misidentification1 Misidentification2 Misidentification as endogenous LPE LPE->Misidentification2

Caption: In-source fragmentation of LPC leading to potential misidentification.

Adduct_Formation_Workflow Start Lysophospholipid in Sample Ionization Electrospray Ionization (ESI) Start->Ionization Adducts Formation of Multiple Adducts Ionization->Adducts MH [M+H]+ Adducts->MH MNa [M+Na]+ Adducts->MNa MK [M+K]+ Adducts->MK MNH4 [M+NH4]+ Adducts->MNH4 Quant Accurate Quantification MH->Quant Sum Intensities MNa->Quant Sum Intensities MK->Quant Sum Intensities MNH4->Quant Sum Intensities

Caption: Workflow for accurate quantification by summing multiple adducts.

Troubleshooting_Decision_Tree Start Unexpected Peak or Poor Reproducibility CheckCoelution Does the peak co-elute with a major lipid? Start->CheckCoelution YesCoelution Likely In-Source Fragment CheckCoelution->YesCoelution Yes NoCoelution Check Adduct Distribution CheckCoelution->NoCoelution No ActionFragment Action: Lower Source Energy YesCoelution->ActionFragment VaryingAdducts Are adduct ratios inconsistent between runs? NoCoelution->VaryingAdducts YesVarying Adduct Variability Issue VaryingAdducts->YesVarying Yes NoVarying Consider Sample Preparation Artifact VaryingAdducts->NoVarying No ActionAdduct Action: Sum All Adducts YesVarying->ActionAdduct ActionSample Action: Review Sample Prep Protocol NoVarying->ActionSample

Caption: Decision tree for troubleshooting common lysophospholipid artifacts.

References

Technical Support Center: Handling Batch-to-Batch Variability of Commercial LysoPC 16:0

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial LysoPC 16:0 (1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine).

Frequently Asked Questions (FAQs)

Q1: What is LysoPC 16:0 and what are its common applications in research?

A1: LysoPC 16:0, or 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine, is a lysophospholipid that acts as a bioactive lipid mediator. It is a major component of oxidized low-density lipoprotein (oxLDL) and is involved in various physiological and pathological processes. In research, it is commonly used to study inflammation, atherosclerosis, and other diseases.[1][2] It exerts its effects by activating G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs), leading to the activation of downstream signaling pathways.[1][3][4]

Q2: What causes batch-to-batch variability in commercial LysoPC 16:0?

A2: Batch-to-batch variability in commercial LysoPC 16:0 can arise from several factors during its synthesis and purification. The primary sources of variability include:

  • Presence of Positional Isomers: Commercial preparations may contain varying amounts of the sn-1 and sn-2 positional isomers. The acyl chain can migrate between the sn-1 and sn-2 positions of the glycerol (B35011) backbone, with the sn-1 isomer being more stable.[4][5][6] The ratio of these isomers can affect the biological activity of the compound.

  • Oxidation: As a lipid, LysoPC 16:0 is susceptible to oxidation, which can lead to the formation of various oxidized lipid species. These byproducts may have their own biological activities, leading to confounding results.

  • Purity: The overall purity of the compound can vary between batches and suppliers, with the potential for residual solvents, catalysts, or other lipids from the manufacturing process.[7]

  • Fatty Acid Composition: While the product is specified as 16:0, there may be trace amounts of other fatty acid-containing lysophosphatidylcholines.

Q3: How can batch-to-batch variability of LysoPC 16:0 impact my experiments?

A3: Inconsistent results are the most significant impact of LysoPC 16:0 batch-to-batch variability. This can manifest as:

  • Variable Cellular Responses: Different batches may elicit stronger or weaker responses in cell-based assays, such as cytokine production, cell migration, or receptor activation, due to differences in purity and isomer composition.

  • Inconsistent Dose-Response Curves: The effective concentration required to observe a biological effect may shift between batches.

  • High Background or Off-Target Effects: Impurities or degradation products could lead to unexpected or non-specific cellular responses.

Troubleshooting Guides

Problem 1: Inconsistent or No Cellular Response to LysoPC 16:0 Stimulation

Possible Causes:

  • Degraded LysoPC 16:0: Improper storage or handling can lead to degradation of the lipid.

  • Low Purity of the Current Batch: The batch may have a lower concentration of the active compound than specified.

  • Presence of Inhibitory Impurities: The batch may contain impurities that interfere with the expected biological activity.

  • Incorrect Solvent or Formulation: LysoPC 16:0 has specific solubility requirements, and improper preparation can lead to poor bioavailability in cell culture.[8]

Troubleshooting Steps:

  • Verify Storage and Handling: Ensure that the LysoPC 16:0 has been stored at -20°C or lower in a tightly sealed container, protected from light and moisture. When preparing stock solutions, use appropriate solvents like ethanol (B145695) and store them at -20°C for short-term use. For aqueous solutions, sonication may be required to ensure complete dissolution.[5]

  • Perform a Quality Control Check on the New Batch: Before use in critical experiments, it is essential to validate each new batch of LysoPC 16:0. Refer to the Experimental Protocols section below for detailed instructions on how to perform analytical and functional validation.

  • Test a Range of Concentrations: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

  • Use a Positive Control: Include a known agonist for the signaling pathway you are studying to ensure that your cells are responsive.

Problem 2: High Background Signal in Assays

Possible Causes:

  • Contaminants in the LysoPC 16:0 Batch: Impurities may be causing non-specific activation of your cells.

  • Solvent Effects: The solvent used to dissolve the LysoPC 16:0 may be causing cellular stress or activating signaling pathways.

Troubleshooting Steps:

  • Run a Solvent Control: Always include a vehicle control (the solvent used to dissolve the LysoPC 16:0) in your experiments to account for any effects of the solvent itself.

  • Analyze the Purity of the LysoPC 16:0: Use analytical techniques like LC-MS/MS to assess the purity of your batch and identify any potential contaminants. Refer to the LC-MS/MS Analysis Protocol for more details.

  • Consider a Different Supplier: If a particular supplier's product consistently gives high background, you may need to source the compound from a different manufacturer.

Data Presentation: Potential Variability in Commercial LysoPC 16:0

ParameterBatch A (Supplier 1)Batch B (Supplier 2)Batch C (Supplier 1, New Lot)
Purity (by HPLC/LC-MS) >99%≥98%>99%
sn-1 Isomer Content ~90%~85%~92%
sn-2 Isomer Content ~10%~15%~8%
Oxidized LysoPC Species <0.1%<0.5%<0.1%
Other Fatty Acyl LysoPCs <0.5%<1.0%<0.5%

This table is for illustrative purposes only and does not represent actual data from any specific supplier.

Experimental Protocols

Protocol 1: Analytical Validation of LysoPC 16:0 by LC-MS/MS

This protocol provides a general method for the separation and quantification of sn-1 and sn-2 isomers of LysoPC 16:0 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • LysoPC 16:0 sample

  • LC-MS/MS system (e.g., coupled to a QTRAP or similar mass spectrometer)

  • Reversed-phase C18 column (e.g., 2.1 mm x 150 mm, 3 µm)[6]

  • Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) in water, pH 4.0[4]

  • Mobile Phase B: 5 mM ammonium formate in 95% acetonitrile, pH 4.0[4]

  • Methanol, chloroform, and water (all LC-MS grade)

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the LysoPC 16:0 powder.

    • Dissolve in a known volume of methanol:chloroform (1:1, v/v) to make a stock solution (e.g., 1 mg/mL).

    • Further dilute the stock solution with the initial mobile phase composition for injection.

  • LC Separation:

    • Set the column temperature to 40°C.

    • Use a flow rate of 150 µL/min.[4]

    • Establish a gradient elution profile to separate the isomers. An example gradient is as follows:

      • 0-5 min: 30% B

      • 5-25 min: Linear gradient to 100% B

      • 25-30 min: Hold at 100% B

      • 30.1-35 min: Return to 30% B and equilibrate.

    • Inject 10 µL of the diluted sample.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the precursor and product ions for LysoPC 16:0.

    • The sn-1 and sn-2 isomers can often be distinguished by their fragmentation patterns and retention times, with the sn-1 isomer typically eluting later.[4][5]

  • Data Analysis:

    • Integrate the peak areas for the sn-1 and sn-2 isomers.

    • Calculate the relative percentage of each isomer to assess the composition of the batch.

Experimental Workflow for LysoPC 16:0 Batch Validation

G cluster_0 Analytical Validation cluster_1 Functional Validation cluster_2 Decision cluster_3 Outcome A Receive New Batch of LysoPC 16:0 B Prepare Stock Solution A->B E Prepare Serial Dilutions A->E C LC-MS/MS Analysis (Purity & Isomer Ratio) B->C D Compare to Certificate of Analysis C->D I Batch Meets QC Specs? D->I F Macrophage Stimulation Assay E->F G Cytokine Measurement (ELISA) F->G H Compare Activity to Previous Batches G->H H->I J Proceed with Experiments I->J Yes K Contact Supplier/ Reject Batch I->K No

Caption: Workflow for analytical and functional validation of new LysoPC 16:0 batches.

Protocol 2: Functional Validation of LysoPC 16:0 using a Macrophage Activation Assay

This protocol describes a method to assess the biological activity of a new batch of LysoPC 16:0 by measuring cytokine production in macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • LysoPC 16:0 stock solution.

  • LPS (Lipopolysaccharide) as a positive control for TLR4 activation.

  • ELISA kit for measuring TNF-α or IL-6.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding:

    • Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well.

    • Allow cells to adhere overnight.

  • Cell Stimulation:

    • Prepare serial dilutions of the new batch of LysoPC 16:0, a previously validated batch (if available), and LPS in complete culture medium. A typical concentration range for LysoPC 16:0 is 1-50 µM.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of LysoPC 16:0 or LPS. Include a vehicle-only control.

    • Incubate the cells for a predetermined time (e.g., 6-24 hours) to allow for cytokine production.

  • Supernatant Collection:

    • After incubation, centrifuge the plate at a low speed to pellet any detached cells.

    • Carefully collect the supernatant from each well without disturbing the cell layer.

  • Cytokine Measurement:

    • Perform an ELISA for TNF-α or IL-6 on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a dose-response curve for the new batch of LysoPC 16:0 and compare it to the curve from the previously validated batch.

    • The EC₅₀ (half-maximal effective concentration) should be comparable between batches that have similar activity.

Signaling Pathways

LysoPC 16:0 primarily signals through G protein-coupled receptors (GPCRs) such as GPR4 and G2A, and Toll-like receptors (TLRs), particularly TLR2 and TLR4.[1][3][4]

LysoPC 16:0-Mediated GPCR Signaling

G LysoPC LysoPC 16:0 GPR4 GPR4/G2A LysoPC->GPR4 G_protein Gαq/11 or Gαs GPR4->G_protein PLC Phospholipase C (PLC) G_protein->PLC Gαq/11 AC Adenylyl Cyclase (AC) G_protein->AC Gαs PIP2 PIP2 PLC->PIP2 ATP ATP AC->ATP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Downstream Downstream Effects (e.g., Gene Expression) Ca_release->Downstream PKC->Downstream PKA->Downstream

Caption: Simplified GPCR signaling pathway activated by LysoPC 16:0.

LysoPC 16:0-Mediated TLR4 Signaling

G LysoPC LysoPC 16:0 TLR4 TLR4/MD2 LysoPC->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_Ikb NF-κB - IκB IKK->NFkB_Ikb phosphorylates IκB NFkB NF-κB NFkB_Ikb->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression

Caption: Simplified TLR4 signaling pathway initiated by LysoPC 16:0.

References

Optimizing buffer conditions for 1-Palmitoyl-sn-glycero-3-phosphocholine activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when working with this bioactive lysophospholipid.

Frequently Asked Questions (FAQs)

Q1: What is this compound (LPC 16:0) and what are its primary biological activities?

A1: this compound is a species of lysophosphatidylcholine (B164491) (LPC), a class of phospholipids (B1166683) that act as signaling molecules. It is an intermediate in the metabolism of phosphatidylcholine.[1] LPC 16:0 is known to be involved in a variety of biological processes, including inflammation, cell proliferation, and transmembrane signaling.[2] It can act as a ligand for G protein-coupled receptors (GPCRs) and is a component of oxidized low-density lipoproteins (oxLDL), implicating it in the pathology of conditions like atherosclerosis.[3]

Q2: How should I prepare and store stock solutions of LPC 16:0?

A2: LPC 16:0 is soluble in aqueous buffers such as PBS. A stock solution can be prepared by dissolving the solid in the buffer of choice; sonication or gentle heating may aid dissolution. For long-term storage, it is recommended to store stock solutions at -20°C for up to one year, and for optimal stability, storage under desiccating conditions is advised.[4][5] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

Q3: What is the critical micelle concentration (CMC) of LPC 16:0 and why is it important?

A3: The critical micelle concentration (CMC) is the concentration above which surfactant molecules, like LPC, self-assemble into micelles.[6] This is a critical parameter because the monomeric and micellar forms of LPC can have different biological activities and physical properties. While the exact CMC for LPC 16:0 can vary with buffer conditions (e.g., salt concentration and pH), the CMC for the closely related 1-palmitoyl-2-lyso-sn-glycero-3-phosphatidic acid in water is 0.540 mM.[7] It is important to be aware of the CMC as concentrations exceeding this value may lead to non-specific detergent effects and cytotoxicity.

Q4: What are the typical working concentrations for LPC 16:0 in cell-based assays?

A4: The optimal working concentration of LPC 16:0 is highly dependent on the cell type and the specific biological response being measured. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay. See the table below for a summary of reported working concentrations.

Data Summary Tables

Table 1: Recommended Storage and Handling of LPC 16:0

ParameterRecommendationSource(s)
Form White solid[8]
Storage Temperature -20°C[5]
Storage Duration Up to 1 year as a solid[4]
Stock Solution Storage Aliquot and store at -20°C or -80°C
Stability Protect from moisture and oxidizing conditions[4]

Table 2: Reported Working Concentrations of LPC in Cell-Based Assays

Cell TypeAssayWorking ConcentrationSource(s)
Macrophages (M1)Cytokine Secretion0.3 - 1 µM[9]
Human Peripheral Blood Treg CellsTGF-β1 Production10 µM[9]
Human Umbilical Vein Endothelial Cells (HUVECs)Superoxide Production125 µM[9]
Vascular Smooth Muscle CellsCalcium Influx, DNA Synthesis0.1 - 10 µM[4]
Human Endothelial CellsCytotoxicity/Apoptosis>50 µg/mL (~100 µM)[10]
NeutrophilsSuperoxide Production5 - 10 µM (for saturated LPCs)[11]

Troubleshooting Guides

Problem 1: Inconsistent or No Biological Response
Possible Cause Troubleshooting Step
Degraded LPC 16:0 LPC solutions can be unstable, especially if not stored properly.[12] Prepare fresh stock solutions from solid material. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Suboptimal Concentration Perform a dose-response curve to determine the optimal working concentration for your specific cell type and assay. Concentrations that are too low may not elicit a response, while excessively high concentrations can lead to cytotoxicity.
Incorrect Buffer Conditions Ensure the pH and ionic strength of your assay buffer are suitable for your cells and the specific signaling pathway being investigated. For many cell-based assays, a HEPES-buffered saline solution at pH 7.2-7.4 is a good starting point.[3]
Presence of Serum/Albumin Serum components, particularly albumin, can bind to LPC and sequester it, reducing its effective concentration.[11] If possible, perform experiments in serum-free media or media with low serum content. If serum is required, consider that higher concentrations of LPC may be needed.
Cell Passage Number High passage numbers can lead to altered cellular responses. Use cells with a consistent and low passage number for all experiments.
Problem 2: High Background or Non-Specific Effects
Possible Cause Troubleshooting Step
Concentration Above CMC Working at concentrations significantly above the CMC can lead to detergent-like effects, causing membrane disruption and non-specific cellular responses.[4] If possible, work below the CMC or carefully validate that the observed effects are receptor-mediated.
Cytotoxicity High concentrations of LPC can be cytotoxic, leading to apoptosis or necrosis.[3][7][10] Assess cell viability using methods like MTT or trypan blue exclusion at your working concentrations. If cytotoxicity is observed, lower the LPC concentration or reduce the incubation time.
Contamination Microbial contamination can trigger cellular responses that may be mistaken for an LPC-induced effect. Regularly test cell cultures for mycoplasma and other contaminants.

Experimental Protocols & Methodologies

Protocol 1: LPC-Induced Cell Migration Assay (Transwell Assay)

This protocol is adapted for studying the chemotactic effects of LPC 16:0.

  • Cell Preparation:

    • Culture cells to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to the assay to reduce basal migration.

    • Harvest cells using a non-enzymatic cell dissociation buffer or trypsin, followed by neutralization.

    • Wash the cells with serum-free media and resuspend them in serum-free media at a concentration of 1 x 10^6 cells/mL.[1]

  • Assay Setup:

    • Add serum-free media containing the desired concentration of LPC 16:0 (chemoattractant) to the lower chamber of a 24-well plate.[10]

    • Add a control with serum-free media alone (negative control).

    • Place the Transwell inserts (with an appropriate pore size for your cells, typically 5-8 µm) into the wells.

    • Carefully add 100 µL of the cell suspension to the upper chamber of each insert.[1]

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for your cell type (typically 4-24 hours).

  • Quantification:

    • After incubation, remove the inserts.

    • Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with 70% ethanol (B145695) for 10-15 minutes.[1]

    • Stain the migrated cells with a suitable stain, such as 0.2% crystal violet, for 5-10 minutes.[10]

    • Wash the inserts with water to remove excess stain and allow them to dry.

    • Count the migrated cells in several fields of view under a microscope.

Protocol 2: LPC-Induced Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium changes in response to LPC 16:0.

  • Cell Preparation:

    • Seed cells in a 96-well black-walled, clear-bottom plate to achieve 75-90% confluency on the day of the assay.

    • On the day of the assay, remove the culture medium.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM or Calcium 6) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).[13]

    • Add the dye solution to each well and incubate at 37°C for 45-60 minutes, protected from light.

  • Assay Procedure:

    • Prepare serial dilutions of LPC 16:0 in the assay buffer at a concentration that is 5-10 times the final desired concentration.

    • Place the 96-well plate in a fluorescence plate reader equipped with an injector system.

    • Measure the baseline fluorescence for a short period.

    • Inject the LPC 16:0 solution into the wells and immediately begin recording the change in fluorescence over time. The signal typically peaks within seconds.[14]

  • Data Analysis:

    • The change in fluorescence intensity (peak fluorescence minus baseline fluorescence) is proportional to the increase in intracellular calcium.

    • Plot the change in fluorescence against the LPC 16:0 concentration to generate a dose-response curve.

Visualizations

Signaling Pathways and Workflows

LPC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_response Cellular Response LPC LPC 16:0 GPCR GPCR (e.g., G2A) LPC->GPCR G_protein Gαq/11 GPCR->G_protein activates G_protein_s Gαs GPCR->G_protein_s activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP generates G_protein->PLC activates G_protein_s->AC activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Response Inflammation Cell Proliferation Cytokine Release PKC->Response Ca_release->Response PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->Response

Caption: Simplified signaling pathway of this compound (LPC 16:0).

Troubleshooting_Workflow Start Experiment Start: Inconsistent or No Response Check_LPC Check LPC Solution (Freshness, Storage) Start->Check_LPC Dose_Response Perform Dose-Response Curve Check_LPC->Dose_Response Solution OK Failure Re-evaluate Hypothesis or Experimental Design Check_LPC->Failure Issue Identified Check_Buffer Verify Buffer Conditions (pH, Serum) Dose_Response->Check_Buffer No Optimal Dose Found Success Optimized Response Dose_Response->Success Optimal Dose Found Check_Cells Assess Cell Health (Viability, Passage #) Check_Buffer->Check_Cells Buffer OK Check_Buffer->Failure Issue Identified Cytotoxicity Check for Cytotoxicity (e.g., MTT assay) Check_Cells->Cytotoxicity Cells Healthy Check_Cells->Failure Issue Identified Cytotoxicity->Success No Cytotoxicity Cytotoxicity->Failure Cytotoxicity Observed

Caption: A logical workflow for troubleshooting inconsistent experimental results with LPC 16:0.

References

Challenges in quantifying endogenous 1-Palmitoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the quantification of endogenous 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the analysis of this specific lysophosphatidylcholine (B164491).

Frequently Asked Questions (FAQs)

Sample Preparation and Handling

Q1: What is the best way to store biological samples to ensure the stability of endogenous LPC 16:0?

A1: To maintain the stability of LPC 16:0 and prevent degradation, samples should be processed immediately after collection. If immediate processing is not possible, they should be stored at -80°C.[1][2] It is crucial to minimize freeze-thaw cycles, as this can impact lipid stability.[1][2] For long-term storage of lipid extracts, it is recommended to use an organic solvent, add antioxidants, and store them in airtight glass containers at -20°C or lower, protected from light and oxygen.[2] The use of anticoagulants like EDTA for plasma collection is common, but it is essential to use the same anticoagulant consistently across all samples in a study.[1]

Q2: Which lipid extraction method is most effective for LPC 16:0?

A2: The choice of extraction method depends on the sample matrix and analytical goals.

  • Folch and Bligh-Dyer Methods: These are considered gold-standard methods for lipid extraction.[3] The Folch method is often preferred for solid tissues, while the Bligh-Dyer method is advantageous for biological fluids.[3] Both have been shown to provide higher peak areas for lysophosphatidylcholine (LPC) species compared to other methods like the Matyash (MTBE) method.[4]

  • Matyash (MTBE) Method: This method uses methyl-tert-butyl ether (MTBE) as a less toxic alternative to chloroform (B151607) and has been reported to be highly reproducible, with a median %CV of 11.8% in one study.[5][6]

  • Considerations: Standard Bligh-Dyer extractions may only yield partial recoveries (75-80%) of lysophospholipids.[7] A modified Folch technique involving re-extraction of the upper phase can achieve complete recovery and is highly reproducible.[7] To prevent unwanted enzymatic activity from phospholipases which can artificially generate lysophospholipids, heat treatment of samples or the use of inhibitors like phenylmethanesulfonyl fluoride (B91410) (PMSF) can be effective.[1][2]

Q3: How can I prevent the artificial formation of LPC 16:0 during sample preparation?

A3: Artificial generation of LPC 16:0 can occur from the hydrolysis of phosphatidylcholines (PC) by phospholipase A (PLA) activity. To mitigate this, consider the following:

  • Inhibit Enzyme Activity: Keep samples on ice throughout the extraction process and add enzymatic inhibitors such as 5 mM phenylmethanesulfonyl fluoride (PMSF).[1]

  • Heat Treatment: For tissue samples, heat treatment can effectively inactivate lipases and increase lipid stability.[1][2]

  • Control pH: Acyl migration is a significant issue that can convert the sn-2 isomer to the more stable sn-1 isomer. Performing the lipid extraction at pH 4 and 4°C has been shown to completely eliminate this intramolecular acyl migration, which is crucial for accurate isomer-specific quantification.[8]

Chromatography and Mass Spectrometry

Q4: What is the biggest chromatographic challenge in LPC 16:0 analysis?

A4: The primary challenge is the separation of the sn-1 (1-Palmitoyl) and sn-2 (2-Palmitoyl) positional isomers. These isomers are often difficult to resolve using standard reversed-phase liquid chromatography (RPLC). Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative that separates lipids based on the polarity of their head groups, allowing for effective class separation of phospholipids, including LPCs.[9][10][11] HILIC methods offer the advantage of using mobile phases that are highly compatible with electrospray ionization mass spectrometry (ESI-MS).[9]

Q5: How do I minimize matrix effects during LC-MS analysis of LPC 16:0?

A5: Matrix effects, which cause ion suppression or enhancement, are a major issue in ESI-MS, particularly due to co-eluting glycerophosphocholines (GPCho's).[12] Strategies to mitigate this include:

  • Chromatographic Separation: Optimize your LC method to separate LPC 16:0 from the bulk of other phospholipids.[13]

  • Sample Preparation: Use effective sample cleanup techniques to remove interfering substances.[14]

  • Use of Internal Standards: Employing a stable isotope-labeled internal standard (e.g., LPC 16:0-d4) or a non-endogenous odd-chain LPC (e.g., LPC 13:0 or LPC 19:0) is critical.[14][15][16] The internal standard should be added before the extraction step to correct for both extraction efficiency and matrix effects.[15][16]

  • Matrix-Matched Calibration: Prepare calibration standards in a matrix that is identical to the study samples to ensure that the standards and the analyte are subjected to the same matrix effects.[14]

Q6: What are the recommended MS/MS settings for quantifying LPC 16:0?

A6: For quantification using tandem mass spectrometry (MS/MS), monitoring the transition from the precursor ion to a specific product ion is essential. For all lysophosphatidylcholines, the most common and specific transition involves the phosphocholine (B91661) headgroup.

  • Precursor Ion (Q1): For LPC 16:0, the [M+H]⁺ ion is at m/z 496.3.

  • Product Ion (Q3): The characteristic phosphocholine fragment ion is at m/z 184.1.[15][17] Therefore, the Multiple Reaction Monitoring (MRM) transition to use is 496.3 → 184.1 . Operating the ESI-MS/MS in the parent-scan mode for m/z 184 is a common approach for specifically detecting all LPC species in a sample.[15][16]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low/No Signal for LPC 16:0 1. Inefficient extraction.1. Review your extraction protocol. The Bligh-Dyer and Folch methods generally yield good results for LPCs.[4] Consider a modified Folch extraction for complete recovery.[7]
2. Analyte degradation.2. Ensure samples were properly stored at -80°C and handled on ice.[1][2] Avoid multiple freeze-thaw cycles.
3. Ion suppression (Matrix Effect).3. Check for co-elution with other abundant phospholipids. Improve chromatographic separation or dilute the sample.[12][14] Ensure a proper internal standard is used.
Poor Peak Shape / Peak Splitting 1. Poor chromatography.1. Ensure the column is properly equilibrated. Consider using a HILIC column for better separation of polar lipids.[9]
2. Isomeric interference.2. The presence of the sn-2 isomer can interfere. An optimized HILIC method may be required to separate the sn-1 and sn-2 isomers.
High Variability Between Replicates 1. Inconsistent sample preparation.1. Ensure precise and consistent execution of the extraction protocol for all samples. The Matyash method has been noted for high reproducibility.[5][6]
2. Instability of analyte post-extraction.2. Analyze samples as quickly as possible after extraction. Store extracts at -20°C or lower if immediate analysis is not possible.[2]
3. Instrument instability.3. Run system suitability tests and quality control (QC) samples throughout the analytical batch to monitor instrument performance.
Quantification is Inaccurate 1. Improper internal standard use.1. Use a stable isotope-labeled or odd-chain internal standard.[15][16] It must be added at the very beginning of the sample preparation process.
2. Non-linearity of calibration curve.2. Prepare calibrators in a representative blank matrix (matrix-matched calibration) to account for matrix effects.[14]
3. Acyl migration.3. If quantifying isomers, ensure extraction is performed under acidic (pH 4) and cold (4°C) conditions to prevent acyl migration.[8]

Quantitative Data Summary

The following table summarizes typical performance characteristics from LC-MS methods used for quantifying lysophospholipids.

MethodAnalyte/StandardLinear RangeLODLOQReference
LC-ESI/MSPC(O-16:0/O-16:0)5.0–100.0 µg/mL1.50 µg/mL4.54 µg/mL[18]
Low-flow CE-MSNative PAPC Standard2.5–100.0 µg/mL0.44 µg/mL1.34 µg/mL[19]
ESI-MS/MSLPC species in plasmaN/A<1 µmol/LN/A[20]

Experimental Protocols

Protocol: Extraction and Quantification of LPC 16:0 from Plasma by LC-MS/MS

This protocol provides a general framework. Optimization for specific instruments and matrices is highly recommended.

1. Materials and Reagents:

  • Plasma (collected with EDTA)

  • Internal Standard (IS) solution (e.g., LPC 17:0 or LPC 16:0-d4 in methanol)

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297)

  • Formic Acid

2. Sample Preparation (Bligh-Dyer Extraction): [15]

  • In a glass tube, add 20 µL of plasma.

  • Add a known amount of internal standard (e.g., 10 µL of 10 µg/mL LPC 17:0).

  • Add 250 µL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.

  • Add 75 µL of chloroform. Vortex for 30 seconds.

  • Add 75 µL of water. Vortex for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase (chloroform layer) using a glass syringe and transfer to a new tube.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 150 µL of mobile phase (e.g., 10 mmol/L ammonium acetate in methanol–chloroform, 3:1 v/v) for LC-MS/MS analysis.[15]

3. LC-MS/MS Analysis:

  • LC Column: A HILIC column (e.g., silica-based, 2.1 x 100 mm, 1.7 µm) is recommended for isomer separation.[9]

  • Mobile Phase A: Acetonitrile with 0.1% formic acid.

  • Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium acetate.

  • Gradient: Develop a gradient that starts at a high percentage of Mobile Phase A (e.g., 95%) and gradually increases the percentage of Mobile Phase B to elute the polar LPCs.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: ESI in positive ion mode.

  • MRM Transitions:

    • LPC 16:0: 496.3 → 184.1

    • IS (LPC 17:0): 510.3 → 184.1

4. Quantification:

  • Generate a calibration curve by spiking a blank matrix (e.g., stripped plasma) with known concentrations of a certified LPC 16:0 standard and a fixed concentration of the internal standard.

  • Process the calibrators using the same extraction procedure as the unknown samples.

  • Calculate the peak area ratio of the analyte (LPC 16:0) to the internal standard (IS).

  • Plot the peak area ratio against the concentration of the standards and apply a linear regression.

  • Determine the concentration of LPC 16:0 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start_node start_node process_node process_node decision_node decision_node result_node result_node end_node end_node Sample Biological Sample (e.g., Plasma) Add_IS Spike with Internal Standard Sample->Add_IS Extract Lipid Extraction (e.g., Bligh-Dyer) Add_IS->Extract Dry_Recon Dry Down & Reconstitute Extract->Dry_Recon LC Chromatographic Separation (HILIC) Dry_Recon->LC MS ESI-MS/MS Detection (MRM Mode: 496.3 -> 184.1) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Matrix-Matched) Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: Workflow for LPC 16:0 Quantification.

G problem problem check check solution solution p1 Problem: Low Signal Intensity c1 Is Internal Standard signal also low? p1->c1 c2 Is peak shape poor? c1->c2 No s1 Issue is likely Extraction or Sample Prep. - Verify protocol - Check sample stability c1->s1  Yes c3 Are other analytes in the panel visible? c2->c3 No s3 Issue is likely Chromatographic. - Check column health - Verify mobile phases c2->s3 Yes s2 Issue is likely Ion Suppression. - Improve chromatography - Dilute sample c3->s2 Yes s4 Issue is likely MS Source or Detector. - Clean ion source - Check MS parameters c3->s4 No

Caption: Troubleshooting Logic for Low Signal.

G cluster_input Input Mixture cluster_output Chromatographic Output cluster_bad Poor Separation (RPLC) cluster_good Good Separation (HILIC) compound compound column column process LC Separation p1 Co-eluting Peak process->p1 Standard RPLC r1 Peak 1 (sn-2) process->r1 Optimized HILIC result result problem problem LPC_sn1 1-Palmitoyl-GPC (sn-1) LPC_sn1->process LPC_sn2 2-Palmitoyl-GPC (sn-2) LPC_sn2->process r2 Peak 2 (sn-1)

Caption: Isomer Separation Challenge.

References

Preventing hydrolysis of 1-Palmitoyl-sn-glycero-3-phosphocholine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC) in aqueous solutions.

Troubleshooting Unstable this compound Solutions

Issue: You are observing degradation of your this compound (LPC) in aqueous solution, leading to inconsistent experimental results.

This guide will help you identify the potential causes of LPC hydrolysis and provide solutions to mitigate them.

Troubleshooting Workflow

Troubleshooting_LPC_Degradation start Start: LPC Degradation Observed check_ph 1. Verify Solution pH start->check_ph ph_extreme Is pH outside optimal range (6.0-7.0)? check_ph->ph_extreme adjust_ph Adjust pH to ~6.5 using a suitable buffer ph_extreme->adjust_ph Yes check_temp 2. Assess Storage and Experimental Temperature ph_extreme->check_temp No adjust_ph->check_temp temp_high Is temperature above 4°C for extended periods? check_temp->temp_high adjust_temp Store stock solutions at -20°C. Minimize time at room temperature. temp_high->adjust_temp Yes check_enzyme 3. Consider Enzymatic Contamination temp_high->check_enzyme No adjust_temp->check_enzyme enzyme_present Is there a potential source of phospholipases (e.g., cell lysates)? check_enzyme->enzyme_present add_inhibitor Add phospholipase inhibitors or use sterile, nuclease-free water and buffers. enzyme_present->add_inhibitor Yes check_oxidation 4. Evaluate Potential for Oxidation enzyme_present->check_oxidation No add_inhibitor->check_oxidation oxidation_risk Are solutions exposed to air for long periods? Are there metal ions present? check_oxidation->oxidation_risk prevent_oxidation Use deoxygenated buffers. Consider adding a chelating agent like EDTA. oxidation_risk->prevent_oxidation Yes end Problem Resolved oxidation_risk->end No prevent_oxidation->end

Caption: Troubleshooting workflow for identifying and resolving LPC degradation.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored as a solid at -20°C under desiccating conditions and protected from light. When in an aqueous solution, it is recommended to prepare fresh solutions for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -20°C, preferably in a buffer with a pH of approximately 6.5.

Q2: How does pH affect the stability of LPC in aqueous solutions?

A2: The hydrolysis of LPC is pH-dependent. The minimum rate of hydrolysis for lysophosphatidylcholines is observed at a pH of approximately 6.5. Both acidic and alkaline conditions can accelerate the hydrolysis of the ester bond, leading to the formation of palmitic acid and glycerophosphocholine.

Q3: What is the impact of temperature on the stability of LPC solutions?

A3: Temperature significantly influences the rate of both hydrolysis and acyl migration of LPC. Higher temperatures accelerate these degradation processes. For optimal stability, aqueous solutions should be kept on ice whenever possible and stored at -20°C for any extended period.

Degradation Pathways

Q4: What are the main degradation pathways for this compound in water?

A4: The two primary degradation pathways for this compound in aqueous solutions are:

  • Hydrolysis: The ester bond at the sn-1 position is cleaved, releasing palmitic acid and sn-glycero-3-phosphocholine.

  • Acyl Migration: The palmitoyl (B13399708) group can migrate from the sn-1 to the sn-2 position, forming the isomer 2-Palmitoyl-sn-glycero-3-phosphocholine. This process is reversible, but the sn-1 isomer is generally more stable.

LPC_Degradation_Pathways lpc This compound (sn-1 LPC) hydrolysis_products Palmitic Acid + sn-glycero-3-phosphocholine lpc->hydrolysis_products Hydrolysis (pH, Temp, Enzymes) acyl_migration_product 2-Palmitoyl-sn-glycero-3-phosphocholine (sn-2 LPC) lpc->acyl_migration_product Acyl Migration (pH, Temp)

Caption: Primary degradation pathways of this compound.

Experimental Best Practices

Q5: What preventative measures can I take to minimize LPC hydrolysis during my experiments?

A5: To ensure the stability of your LPC solutions, adhere to the following best practices:

Preventative_Measures goal Goal: Minimize LPC Degradation storage Proper Storage goal->storage buffer Optimal Buffer Conditions goal->buffer handling Careful Handling goal->handling storage_solid Solid: -20°C, Desiccated, Dark storage->storage_solid storage_solution Solution: Prepare Fresh, Store at -20°C storage->storage_solution buffer_ph Maintain pH ~6.5 buffer->buffer_ph buffer_sterile Use Sterile, Nuclease-Free Reagents buffer->buffer_sterile handling_temp Keep on Ice During Experiments handling->handling_temp handling_oxidation Minimize Exposure to Air (Consider Deoxygenated Buffers) handling->handling_oxidation

Caption: Key preventative measures to ensure LPC stability.

Q6: How can I detect and quantify the degradation of this compound?

A6: High-Performance Liquid Chromatography (HPLC) is a common method for analyzing the purity of LPC and quantifying its degradation products. A detailed protocol is provided in the "Experimental Protocols" section below.

Quantitative Data on LPC Stability

The stability of lysophosphatidylcholines is influenced by temperature and pH. The following tables summarize the expected stability of this compound under various conditions.

Table 1: Effect of Temperature on Acyl Migration of this compound (sn-2 isomer) at pH 7.4

Temperature (°C)Incubation Time (hours)Approximate % of sn-2 Isomer Remaining
374< 50%
228~20%
48~80%
-2024> 95%

Data is estimated based on studies of sn-2 16:0 LPC.[1]

Table 2: General Effect of pH on the Stability of Lysophosphatidylcholines in Aqueous Solution

pH RangeRelative Rate of HydrolysisRelative Rate of Acyl Migration
< 4.0IncreasedIncreased
4.0 - 5.0ModerateMinimum
6.0 - 7.0MinimumModerate
> 8.0IncreasedIncreased

This table provides a qualitative summary based on available literature.

Experimental Protocols

Protocol: Analysis of this compound and its Degradation Products by HPLC-ELSD

This protocol provides a general method for the separation and detection of this compound, its acyl migration isomer, and its primary hydrolysis product, palmitic acid.

1. Materials and Reagents:

  • This compound

  • HPLC-grade Chloroform

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Ammonia solution

  • Standards for this compound, 2-Palmitoyl-sn-glycero-3-phosphocholine, and Palmitic Acid

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Evaporative Light Scattering Detector (ELSD)

  • Silica analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)

3. Mobile Phase Preparation:

  • Mobile Phase A: Chloroform

  • Mobile Phase B: Chloroform:Methanol (70:30, v/v)

  • Mobile Phase C: Chloroform:Methanol:Water:Ammonia (45:45:9.5:0.5, v/v/v/v)

4. Chromatographic Conditions:

  • Column: Silica, 250 x 4.6 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • ELSD Drift Tube Temperature: 40°C

  • Nebulizer Gas (Nitrogen) Pressure: 3.5 bar

5. Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B% Mobile Phase C
0.09550
5.09550
15.005050
20.005050
21.09550
25.09550

6. Sample Preparation:

  • Dissolve the LPC sample in the initial mobile phase (95:5 Chloroform:Methanol).

  • Filter the sample through a 0.22 µm syringe filter before injection.

7. Data Analysis:

  • Identify peaks based on the retention times of the standards.

  • Quantify the amount of each component by creating a standard curve for each analyte.

This technical support guide is intended to provide general guidance. Researchers should always consult relevant literature and perform their own validation experiments to ensure the stability and integrity of their samples.

References

Validation & Comparative

A Comparative Analysis of 1-Palmitoyl-sn-glycero-3-phosphocholine and Other Key Lysophospholipids in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biological Effects of 1-Palmitoyl-sn-glycero-3-phosphocholine with Lysophosphatidic Acid and Sphingosine-1-Phosphate, Supported by Experimental Data.

In the intricate world of cellular communication, lysophospholipids have emerged as critical signaling molecules, orchestrating a diverse array of physiological and pathological processes. Among these, this compound (1-P-LPC), a specific species of lysophosphatidylcholine (B164491) (LPC), plays a significant role, particularly in inflammatory responses. This guide provides a comparative analysis of the biological effects of 1-P-LPC against two other well-characterized lysophospholipids: lysophosphatidic acid (LPA) and sphingosine-1-phosphate (S1P). By presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations, this document aims to equip researchers with the necessary information to better understand the distinct and overlapping functions of these potent lipid mediators.

At a Glance: Comparative Effects of Lysophospholipids

The following tables summarize the key biological effects of 1-P-LPC, LPA, and S1P on various cell types, providing a quantitative overview for easy comparison. It is important to note that the direct comparative data for all three lipids in the same experimental setting is limited in the current literature. The presented data is a synthesis of findings from multiple studies and should be interpreted with consideration of the different experimental conditions.

Biological Effect This compound (1-P-LPC) Lysophosphatidic Acid (LPA) Sphingosine-1-Phosphate (S1P)
Monocyte Chemotaxis Potent chemoattractant[1]Induces migration at <1 µM, inhibits at >1 µM[2]Potent chemoattractant, maximal at 10 nM[3]
Vascular Smooth Muscle Cell Proliferation Stimulates proliferation[4]Stimulates proliferation[5][6][7]Stimulates proliferation[8]
Endothelial Cell Migration Pro-migratory effects suggested by general LPC studiesStimulates migration[6]Potent stimulator of migration[6]
Endothelial Cell Adhesion Molecule Expression Upregulates ICAM-1 and VCAM-1[9]Upregulates adhesion moleculesRegulates MAdCAM-1+ endothelial cells[10]
Platelet Aggregation Can be generated during platelet activationInduces platelet aggregationInduces platelet aggregation

In-Depth Analysis of Biological Effects

Inflammation and Immune Cell Modulation

Lysophospholipids are key players in the inflammatory cascade, influencing the recruitment and activation of immune cells.

  • This compound (1-P-LPC): This specific LPC species is a potent chemoattractant for human monocytes, suggesting a role in recruiting these cells to sites of inflammation, such as in the early stages of atherosclerosis.[1] Synthetic 1-palmitoyl-lyso-PtdCho has shown chemotactic activity comparable to the LPC fraction derived from oxidized LDL.[1] LPC, in general, can also increase the expression of chemokines like MCP-1 and IL-8 in endothelial cells, further promoting the migration of monocytes and other immune cells.[11] The main receptors for LPC that have been reported are G protein-coupled receptors (GPCRs) like G2A (GPR132) and GPR4, with G2A having a significantly higher affinity and being primarily expressed in lymphocytes and macrophages.[11]

  • Lysophosphatidic Acid (LPA): LPA exhibits a more complex, concentration-dependent effect on monocyte migration. At concentrations below 1 µM, it enhances monocyte migration, while at concentrations above 1 µM, it becomes inhibitory.[2] LPA can induce a pro-inflammatory-like response in macrophages through its receptor LPA1.[12] Furthermore, LPA stimulates the release of macrophage inflammatory protein 1β (MIP-1β), a potent chemoattractant for various immune cells.[11]

  • Sphingosine-1-Phosphate (S1P): S1P is a powerful chemoattractant for monocytic cell lines and primary human monocytes, with maximal activity observed at a concentration of 10 nM.[3] It plays a crucial role in lymphocyte trafficking, regulating their egress from lymphoid organs into circulation. This process is fundamental to the adaptive immune response.

Vascular Cell Proliferation and Migration

The proliferation and migration of vascular smooth muscle cells (VSMCs) and endothelial cells are critical processes in both physiological and pathological vascular remodeling, such as in atherosclerosis and angiogenesis.

  • 1-P-LPC and Vascular Smooth Muscle Cells: Studies have shown that LPC stimulates the proliferation of vascular smooth muscle cells.[4] This effect is thought to contribute to the thickening of the arterial wall observed in atherosclerotic lesions.

  • LPA and Vascular Smooth Muscle Cells: LPA is a well-documented mitogen for VSMCs, inducing their proliferation through the activation of multiple signaling pathways, including G protein-coupled receptors, protein kinase C (PKC), and phosphoinositide 3-kinase (PI3K).[5][7][8] The conversion of LPC to LPA by the enzyme autotaxin (ATX) is a key mechanism through which LPC exerts its pro-proliferative and pro-migratory effects on human artery smooth muscle cells.[6]

  • S1P and Endothelial Cells: S1P is a potent stimulator of endothelial cell migration, a crucial step in angiogenesis.[6] This effect is mediated through its G protein-coupled receptors, particularly S1P1 and S1P3.

Signaling Pathways: A Visual Comparison

The distinct biological effects of 1-P-LPC, LPA, and S1P are a direct consequence of their activation of different sets of receptors and downstream signaling cascades. The following diagrams, generated using the DOT language, illustrate the known signaling pathways for each lysophospholipid.

1-P-LPC_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling LPC 1-Palmitoyl-sn-glycero-3- phosphocholine (1-P-LPC) G2A G2A (GPR132) LPC->G2A Binds ERK ERK G2A->ERK Activates Migration Cell Migration ERK->Migration Proliferation Cell Proliferation ERK->Proliferation

Caption: Signaling pathway of this compound (1-P-LPC).

LPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling LPA Lysophosphatidic Acid (LPA) LPAR LPA Receptors (LPA1-6) LPA->LPAR Binds Gq Gq LPAR->Gq Gi Gi LPAR->Gi G1213 G12/13 LPAR->G1213 PLC PLC Gq->PLC PI3K PI3K Gi->PI3K Rho Rho G1213->Rho Cellular_Responses Cell Proliferation, Migration, Survival PLC->Cellular_Responses Rho->Cellular_Responses PI3K->Cellular_Responses

Caption: Signaling pathway of Lysophosphatidic Acid (LPA).

S1P_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling S1P Sphingosine-1-Phosphate (S1P) S1PR S1P Receptors (S1P1-5) S1P->S1PR Binds Gi Gi S1PR->Gi Gq Gq S1PR->Gq G1213 G12/13 S1PR->G1213 Rac Rac Gi->Rac PLC PLC Gq->PLC Rho Rho G1213->Rho Cellular_Responses Cell Migration, Proliferation, Immune Cell Trafficking Rac->Cellular_Responses PLC->Cellular_Responses Rho->Cellular_Responses

References

A Comparative Guide: 1-Palmitoyl-sn-glycero-3-phosphocholine vs. 1-Stearoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0) and 1-Stearoyl-sn-glycero-3-phosphocholine (LPC 18:0) are two prominent saturated lysophosphatidylcholines (LPCs) that play crucial roles in a myriad of biological processes. As metabolites of phosphatidylcholine, they are integral components of cell membranes and act as signaling molecules in various physiological and pathological conditions. Their structural similarity, differing only by two carbons in their acyl chain length, belies their distinct physicochemical properties and biological activities. This guide provides an objective comparison of LPC 16:0 and LPC 18:0, supported by experimental data, to aid researchers in selecting the appropriate molecule for their studies and in understanding their differential effects in biological systems.

Physicochemical Properties

The difference in the length of the fatty acid chain between LPC 16:0 (16 carbons) and LPC 18:0 (18 carbons) leads to variations in their physical and chemical characteristics. These differences can influence their behavior in aqueous solutions, their incorporation into lipid bilayers, and their interactions with proteins.

PropertyThis compound (LPC 16:0)1-Stearoyl-sn-glycero-3-phosphocholine (LPC 18:0)
Molecular Formula C24H50NO7PC26H54NO7P[1]
Molecular Weight 495.63 g/mol [2]523.68 g/mol [1]
Acyl Chain Palmitoyl (16:0)Stearoyl (18:0)
Critical Micelle Concentration (CMC) 0.540 mM (in water at 25°C)0.082 mM (in water at 25°C)[3]

Biological Roles and Signaling Pathways

Both LPC 16:0 and LPC 18:0 are recognized as important signaling molecules, particularly in the context of inflammation and immunity. They can exert their effects through various mechanisms, including the activation of G protein-coupled receptors (GPCRs) and modulation of other signaling pathways.

G Protein-Coupled Receptor (GPCR) Signaling:

LPC 16:0 and LPC 18:0 are known to be ligands for several GPCRs, most notably G2A (GPR132) and GPR119.[4][5] Their binding to these receptors can initiate a cascade of intracellular events, leading to diverse cellular responses.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPC (16:0 or 18:0) LPC (16:0 or 18:0) GPCR GPCR (e.g., G2A, GPR119) LPC (16:0 or 18:0)->GPCR Binding G_Protein G Protein GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Generation Cellular_Response Cellular Response (e.g., Inflammation, Proliferation, Apoptosis) Second_Messenger->Cellular_Response Initiation

General GPCR signaling pathway for LPCs.

Inflammatory Signaling:

LPC 16:0 and LPC 18:0 are often elevated in inflammatory conditions and can modulate the activity of immune cells.[6] They have been shown to influence the production of inflammatory mediators and the expression of adhesion molecules.

Inflammatory_Signaling LPC (16:0 or 18:0) LPC (16:0 or 18:0) TLR4 Toll-like Receptor 4 (TLR4) LPC (16:0 or 18:0)->TLR4 Activation MyD88 MyD88 TLR4->MyD88 Recruitment NF_kB NF-κB Pathway MyD88->NF_kB Activation Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Cytokines Transcription

LPC-mediated inflammatory signaling via TLR4.

Comparative Experimental Data

Several studies have investigated the differential effects of LPC 16:0 and LPC 18:0 in various experimental models. The following table summarizes key findings from these studies.

Experimental SystemParameter MeasuredLPC 16:0 EffectLPC 18:0 EffectReference
Rat Lung Microsomes Acyl-CoA:1-acyl-sn-glycero-3-phosphorylcholine acyltransferase activityPreferred substrate over LPC 18:0 by 4.2- to 5.7-foldLess preferred substrate[7][8]
Yeast Vacuole Fusion Inhibition of fusion (IC50)44 µM44 µM[9]
Human Eosinophils Inhibition of C5a-induced degranulationDose-dependently inhibited by ~50%Dose-dependently inhibited by ~50%[10]
Human Eosinophils Chemotaxis towards eotaxin-2Not reportedMarkedly suppressed at 30 µM[10]
Human Monocytes (U937) Calcium mobilizationInduced a responseInduced a similar response to LPC 16:0[7][11]
Lungs of Asthmatic Subjects Elevation in bronchoalveolar lavage fluidSignificantly elevatedSignificantly elevated[6]

Experimental Protocols

1. Acyl-CoA:1-acyl-sn-glycero-3-phosphorylcholine Acyltransferase Assay

This assay measures the activity of the enzyme that transfers an acyl group from acyl-CoA to a lysophosphatidylcholine (B164491).

  • Workflow:

Acyltransferase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Isolate Rat Liver/Lung Microsomes Incubation Incubate Microsomes with Substrates in Assay Buffer Microsomes->Incubation Substrates Prepare Radiolabeled LPC (e.g., [3H]palmitoyl-LPC) and Acyl-CoA Substrates->Incubation Extraction Lipid Extraction (e.g., Bligh-Dyer method) Incubation->Extraction TLC Thin Layer Chromatography (TLC) to separate LPC and PC Extraction->TLC Scintillation Scintillation Counting to quantify radiolabeled PC TLC->Scintillation

Workflow for Acyltransferase Activity Assay.
  • Detailed Methodology:

    • Microsome Preparation: Isolate microsomes from rat liver or lung tissue by differential centrifugation.

    • Substrate Preparation: Prepare a reaction mixture containing a known concentration of radiolabeled 1-acyl-sn-glycero-3-phosphocholine (e.g., [3H]palmitoyl-LPC or [14C]stearoyl-LPC) and the desired acyl-CoA donor in an appropriate buffer (e.g., Tris-HCl).

    • Enzyme Reaction: Initiate the reaction by adding the microsomal protein to the substrate mixture. Incubate at 37°C for a specified time.

    • Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture. Perform a Bligh and Dyer extraction to separate the lipid phase.

    • Chromatographic Separation: Separate the product (phosphatidylcholine) from the substrate (lysophosphatidylcholine) using thin-layer chromatography (TLC).

    • Quantification: Scrape the spots corresponding to phosphatidylcholine from the TLC plate and quantify the radioactivity using a liquid scintillation counter.

2. Lysophosphatidylcholine-Induced Calcium Imaging Assay

This assay measures the ability of LPCs to induce an increase in intracellular calcium concentration, a common second messenger in cell signaling.

  • Workflow:

Calcium_Imaging_Workflow cluster_cell_prep Cell Preparation cluster_imaging Imaging cluster_data_analysis Data Analysis Cell_Culture Culture Cells of Interest (e.g., Monocytes, Endothelial cells) Dye_Loading Load Cells with a Calcium-sensitive Fluorescent Dye (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Baseline Record Baseline Fluorescence Dye_Loading->Baseline Stimulation Stimulate Cells with LPC (16:0 or 18:0) Baseline->Stimulation Recording Record Fluorescence Changes Over Time Stimulation->Recording Ratio_Calculation Calculate the Ratio of Fluorescence at Different Excitation Wavelengths Recording->Ratio_Calculation Quantification Quantify Changes in Intracellular Calcium Concentration Ratio_Calculation->Quantification

Workflow for Calcium Imaging Assay.
  • Detailed Methodology:

    • Cell Preparation: Plate the cells of interest onto glass coverslips and allow them to adhere.

    • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, in a suitable buffer.

    • Imaging: Mount the coverslip onto a perfusion chamber on the stage of a fluorescence microscope equipped with a ratiometric imaging system.

    • Baseline Measurement: Perfuse the cells with a control buffer and record the baseline fluorescence intensity at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).

    • Stimulation: Perfuse the cells with a buffer containing the desired concentration of LPC 16:0 or LPC 18:0.

    • Data Acquisition: Continuously record the fluorescence intensities at both wavelengths.

    • Data Analysis: Calculate the ratio of the fluorescence intensities (e.g., 340/380 nm). An increase in this ratio corresponds to an increase in intracellular calcium concentration.

Conclusion

This compound and 1-Stearoyl-sn-glycero-3-phosphocholine, while structurally very similar, exhibit distinct physicochemical properties and can elicit differential biological responses. The subtle difference in their acyl chain length is sufficient to alter their behavior in biological systems, influencing their roles as substrates for enzymes and as signaling molecules. For researchers in drug development and life sciences, a clear understanding of these differences is paramount for the accurate interpretation of experimental results and for the rational design of studies investigating the roles of these important lysophospholipids. This guide provides a foundational comparison to aid in these endeavors.

References

A Comparative Guide to the Biological Activity of Lysophosphatidylcholine Acyl Chain Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lysophosphatidylcholine (B164491) (LPC), a class of phospholipids (B1166683) derived from phosphatidylcholines, plays a pivotal role in a myriad of cellular processes. The biological activity of LPC is not uniform; it is profoundly influenced by the length and saturation of its acyl chain. This guide provides a comprehensive comparison of the biological activities of different LPC acyl chain variants, supported by experimental data, detailed protocols, and signaling pathway diagrams to aid researchers in their understanding and future investigations of these bioactive lipids.

Comparative Analysis of Biological Activities

The acyl chain composition of LPC dictates its functional effects, ranging from pro-inflammatory to anti-inflammatory responses, and influencing processes such as cell proliferation, endothelial barrier function, and signaling pathway activation. Saturated LPCs, such as palmitoyl-LPC (16:0), are often associated with pro-inflammatory effects, while polyunsaturated LPCs, like arachidonoyl-LPC (20:4) and docosahexaenoyl-LPC (22:6), can exhibit anti-inflammatory properties.

Pro-inflammatory versus Anti-inflammatory Effects

Saturated LPC species are potent inflammatory mediators, inducing the release of pro-inflammatory cytokines. In contrast, polyunsaturated acyl LPCs can act as anti-inflammatory lipid mediators, counteracting the inflammatory effects of their saturated counterparts[1][2][3]. For instance, LPC 16:0 has been shown to induce pro-inflammatory cytokine production, while LPC 20:4 and LPC 22:6 can suppress inflammation by reducing plasma leakage, inhibiting inflammatory cell activation, and decreasing the production of mediators like IL-6 and nitric oxide, while increasing anti-inflammatory cytokines such as IL-10 and IL-4[1][2].

Effects on Neutrophil Activation

Different LPC acyl chain variants exhibit distinct effects on neutrophil activation. Unsaturated LPC species, over a wide concentration range (5-200 µM), induce long-lasting superoxide (B77818) production in neutrophils[4]. In contrast, saturated LPCs, particularly the most abundant 16:0 species, induce significantly less superoxide production and only at lower concentrations (5-10 µM)[4]. Interestingly, saturated LPC species cause a several-fold higher increase in cytoplasmic calcium compared to unsaturated species[4].

Endothelial Cell Activation and Permeability

LPC is a known modulator of endothelial cell function. LPC 16:0, oleoyl-LPC (18:1), and arachidonoyl-LPC (20:4) have been shown to induce the production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, in human aortic endothelial cells (HAECs), with 20:4 LPC being the most potent inducer[5]. The induction of cyclooxygenase-2 (COX-2), a key enzyme in prostanoid synthesis, also varies with the LPC acyl chain. LPC 16:0 and 20:4 promote both COX-2 mRNA and protein synthesis, while LPC 18:1 has a weaker, transient effect, and linoleoyl-LPC (18:2) shows no effect on COX-2 mRNA[6]. Furthermore, LPC can increase endothelial permeability, a critical event in inflammation, by activating protein kinase Cα (PKCα) and RhoA signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of different LPC acyl chain variants.

LPC Acyl ChainEffect on Superoxide Production in NeutrophilsConcentration RangeReference
Unsaturated LPCsInduces long-lasting superoxide production5-200 µM[4]
Saturated LPCs (e.g., 16:0)Induces significantly less superoxide production5-10 µM[4]
LPC Acyl ChainEffect on Cytoplasmic Calcium in NeutrophilsReference
Saturated LPCsSeveral-fold higher increase[4]
Unsaturated LPCsLower increase[4]
LPC Acyl Chain VariantFold Increase in PGI2 Production in HAECsFold Increase in cPLA2-dependent Arachidonic Acid ReleaseFold Increase in COX-2 mRNA ExpressionReference
16:0 (Palmitoyl)1.44.561 (at 16h)[5][6]
18:1 (Oleoyl)3.02.01.5 (at 1h)[5][6]
18:2 (Linoleoyl)InactiveNot specifiedNo effect[5][6]
20:4 (Arachidonoyl)8.32.713 (at 24h)[5][6]

Signaling Pathways

The diverse biological activities of LPC acyl chain variants are mediated through various signaling pathways. Key players include G protein-coupled receptors (GPCRs) like GPR4 and G2A, as well as downstream effectors such as phospholipase C (PLC), protein kinase C (PKC), mitogen-activated protein kinases (MAPKs), and the transcription factor NF-κB.

LPC-Induced Inflammatory Signaling

LPC_Inflammatory_Signaling cluster_LPC LPC Variants cluster_Receptors Receptors cluster_Downstream Downstream Signaling cluster_Response Cellular Response LPC_Saturated Saturated LPC (e.g., 16:0) GPR4 GPR4 LPC_Saturated->GPR4 TLR4 TLR4 LPC_Saturated->TLR4 PLC PLC LPC_Saturated->PLC LPC_Unsaturated Unsaturated LPC (e.g., 18:1, 20:4) G2A G2A LPC_Unsaturated->G2A RhoA RhoA Activation GPR4->RhoA p38_MAPK p38 MAPK G2A->p38_MAPK NF_kB NF-κB Activation TLR4->NF_kB Ca2 Ca²⁺ Mobilization PLC->Ca2 COX2_Expression COX-2 Expression Ca2->COX2_Expression p38_MAPK->COX2_Expression Cytokine_Production Pro-inflammatory Cytokine Production NF_kB->Cytokine_Production NF_kB->COX2_Expression Endothelial_Permeability Increased Endothelial Permeability RhoA->Endothelial_Permeability

Caption: LPC acyl chain variants activate distinct signaling pathways.

Experimental Workflow for Assessing LPC Activity

Experimental_Workflow cluster_Assays 3. Biological Assays Start Start: Prepare LPC Variants Cell_Culture 1. Cell Culture (e.g., Neutrophils, Endothelial Cells) Start->Cell_Culture LPC_Treatment 2. Treat Cells with Different LPC Variants Cell_Culture->LPC_Treatment Superoxide_Assay Superoxide Production (e.g., Cytochrome c reduction) LPC_Treatment->Superoxide_Assay Permeability_Assay Endothelial Permeability (e.g., TER) LPC_Treatment->Permeability_Assay Cytokine_Assay Cytokine Release (e.g., ELISA) LPC_Treatment->Cytokine_Assay Gene_Expression_Assay Gene Expression (e.g., qPCR for COX-2) LPC_Treatment->Gene_Expression_Assay Data_Analysis 4. Data Analysis and Comparison Superoxide_Assay->Data_Analysis Permeability_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Gene_Expression_Assay->Data_Analysis Conclusion Conclusion: Determine Acyl Chain-Specific Effects Data_Analysis->Conclusion

Caption: A generalized workflow for comparing LPC variant activities.

Detailed Experimental Protocols

Measurement of Superoxide Production in Neutrophils

This protocol is based on the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.

Materials:

  • Isolated human neutrophils

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺

  • Cytochrome c from horse heart

  • Superoxide dismutase (SOD) from bovine erythrocytes

  • LPC acyl chain variants (e.g., 16:0, 18:1, 20:4) dissolved in an appropriate solvent (e.g., ethanol) and then diluted in HBSS

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 550 nm

Procedure:

  • Isolate human neutrophils from fresh peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation and hypotonic lysis of erythrocytes.

  • Resuspend the purified neutrophils in HBSS without Ca²⁺/Mg²⁺ at a concentration of 2 x 10⁶ cells/mL.

  • Prepare a reaction mixture in each well of a 96-well plate containing:

    • 50 µL of neutrophil suspension (1 x 10⁵ cells)

    • 50 µL of HBSS with Ca²⁺/Mg²⁺ containing 1 mg/mL cytochrome c

    • For control wells, add 10 µL of SOD (300 U/mL). For experimental wells, add 10 µL of HBSS.

  • To initiate the reaction, add 10 µL of the desired LPC variant at various concentrations. Use HBSS as a vehicle control.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the change in absorbance at 550 nm every 2 minutes for up to 90 minutes.

  • Calculate the rate of superoxide production by subtracting the rate of absorbance change in the presence of SOD from the rate in its absence. The molar extinction coefficient for the reduction of cytochrome c is 21.1 mM⁻¹cm⁻¹.

Assessment of Endothelial Permeability using Transendothelial Electrical Resistance (TEER)

This protocol describes the measurement of changes in endothelial monolayer permeability in response to different LPC acyl chain variants.

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or other endothelial cell line

  • Transwell inserts with a porous membrane (e.g., 0.4 µm pore size)

  • Endothelial cell growth medium

  • LPC acyl chain variants

  • EVOM² (Epithelial Volt/Ohm Meter) or equivalent TEER measurement system with "chopstick" electrodes

Procedure:

  • Seed HUVECs onto the upper chamber of the Transwell inserts at a density that allows for the formation of a confluent monolayer within 2-3 days.

  • Culture the cells until a stable baseline TEER reading is achieved, indicating the formation of a tight barrier. TEER measurements should be taken daily.

  • To measure TEER, place the "chopstick" electrodes into the upper and lower chambers of the Transwell insert, ensuring the shorter electrode is in the upper chamber and the longer one in the lower chamber.

  • Record the resistance reading. To calculate the TEER in Ω·cm², subtract the resistance of a blank Transwell insert (without cells) from the resistance of the cell-seeded insert and then multiply by the surface area of the membrane.

  • Once a stable baseline TEER is established, treat the endothelial monolayers with different LPC acyl chain variants at various concentrations by adding the LPC solution to the upper chamber.

  • Measure TEER at multiple time points after the addition of LPC (e.g., 0, 15, 30, 60, 120, and 180 minutes) to monitor the dynamic changes in endothelial permeability.

  • A decrease in TEER indicates an increase in endothelial permeability.

Quantification of Cytokine Release from Macrophages

This protocol outlines the measurement of pro- and anti-inflammatory cytokines released from macrophages upon stimulation with different LPC variants using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Human or murine macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)

  • LPC acyl chain variants

  • Lipopolysaccharide (LPS) as a positive control for pro-inflammatory cytokine induction

  • Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)

  • 96-well cell culture plates

  • Microplate reader for ELISA

Procedure:

  • Seed macrophages into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing the desired concentrations of different LPC acyl chain variants. Include a vehicle control and a positive control (e.g., 100 ng/mL LPS).

  • Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

  • After incubation, carefully collect the cell culture supernatants without disturbing the cell monolayer.

  • Centrifuge the supernatants at 1,000 x g for 10 minutes to remove any cellular debris.

  • Perform the ELISA for the cytokines of interest (e.g., TNF-α, IL-6, IL-10) according to the manufacturer's instructions provided with the kit.

  • Briefly, this involves coating a plate with a capture antibody, adding the standards and samples (supernatants), followed by a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of each cytokine in the samples by comparing their absorbance values to the standard curve generated from the known concentrations of the recombinant cytokine standards.

References

A Comparative Guide to the Use of 1-Palmitoyl-sn-glycero-3-phosphocholine as an Analytical Standard in Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-Palmitoyl-sn-glycero-3-phosphocholine (16:0 Lyso-PC) as an analytical standard for quantification in lipidomics. We will explore its performance in comparison to other common internal standards, supported by experimental data and detailed protocols. This document aims to equip researchers with the necessary information to make informed decisions when developing and validating quantitative lipid analysis methods.

The Critical Role of Internal Standards in Quantitative Lipidomics

Accurate and reproducible quantification of lipids is paramount in understanding their physiological and pathological roles. The complexity of lipidomes and the inherent variability of analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), necessitate the use of internal standards (IS). An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thus correcting for variations in extraction efficiency, matrix effects, and instrument response.[1] The two most common types of internal standards used in lipidomics are stable isotope-labeled lipids and odd-chain lipids.[1]

Performance Comparison of this compound and Alternatives

This compound is a naturally abundant lysophosphatidylcholine (B164491) and is frequently used as a calibrant or analyte in quantitative studies.[2] While it can be used as an internal standard for the quantification of other lysophosphatidylcholines, its endogenous presence in many biological samples can be a limitation. The ideal internal standard should be absent from the sample or present at very low levels.[3]

Here, we compare the general performance of different classes of internal standards, with 16:0 Lyso-PC considered as a representative of an endogenous lipid standard. The alternatives discussed are odd-chain lysophosphatidylcholines and stable isotope-labeled 16:0 Lyso-PC.

Parameter This compound (Endogenous IS) Odd-Chain Lyso-PC (e.g., 17:1 Lyso-PC) Stable Isotope-Labeled 16:0 Lyso-PC (e.g., d5-16:0 Lyso-PC)
Endogenous Presence High, can lead to interference and inaccurate quantification if not properly corrected.Generally absent or at very low levels in most biological systems.[4]Absent in biological samples.
Correction for Matrix Effects Good, as it is structurally identical to the analyte.Effective, but may not fully compensate if chromatographic retention time differs significantly.[1]Superior, as it co-elutes and experiences the same ion suppression or enhancement as the endogenous analyte.[1]
Linearity Excellent, with a wide dynamic range when used as a calibrant.Good, but the response may deviate from linearity at very high or low concentrations relative to the endogenous lipids.[1]Excellent, with a wide dynamic range and a linear response across various concentrations.[1]
Accuracy Can be compromised by the endogenous presence, requiring careful background subtraction.High, provided that its response factor is similar to the analyte.Highest, considered the "gold standard" for quantitative accuracy.[5]
Cost Relatively low.Moderate.High.

Experimental Protocols

General Lipid Extraction from Plasma (Bligh & Dyer Method)

This protocol is a widely used method for extracting lipids from biological samples.

Materials:

  • Plasma sample

  • Chloroform

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Internal Standard solution (e.g., 17:1 Lyso-PC in methanol)

  • Glass centrifuge tubes

  • Nitrogen gas evaporator

Procedure:

  • To a 15 mL glass centrifuge tube, add 1 mL of plasma.

  • Add a known amount of the internal standard solution.

  • Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex for 1 minute.

  • Add 1.25 mL of chloroform. Vortex for 1 minute.

  • Add 1.25 mL of 0.9% NaCl solution. Vortex for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or isopropanol) for LC-MS analysis.

LC-MS/MS Quantification of Lysophosphatidylcholines

This protocol outlines a general method for the quantification of LPCs using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 60% B for 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for each analyte and internal standard. For lysophosphatidylcholines, the characteristic product ion is the phosphocholine (B91661) headgroup at m/z 184.

    • 16:0 Lyso-PC: m/z 496.3 → m/z 184.1

    • 17:1 Lyso-PC (IS): m/z 522.3 → m/z 184.1

    • d5-16:0 Lyso-PC (IS): m/z 501.3 → m/z 184.1

  • Collision Energy and other MS parameters: Optimize for each specific instrument and analyte.

Pro-inflammatory Signaling Pathway of this compound

This compound is a well-known pro-inflammatory lipid that plays a significant role in various pathological conditions, including atherosclerosis.[2][6] It can activate a cascade of inflammatory responses in different cell types.

Proinflammatory_Signaling_of_16_0_Lyso_PC cluster_cytosol Cytosol 16_0_Lyso_PC This compound (16:0 Lyso-PC) GPCR GPCRs (G2A, GPR4) 16_0_Lyso_PC->GPCR ATP_release ATP Release 16_0_Lyso_PC->ATP_release induces Cytokine_release Pro-inflammatory Cytokine Release (IL-6, IL-8, TNF-α) GPCR->Cytokine_release PLA2_PLC PLA2 / PLC Activation GPCR->PLA2_PLC P2X7R P2X7 Receptor NLRP3_inflammasome NLRP3 Inflammasome Activation P2X7R->NLRP3_inflammasome ATP_release->P2X7R activates Caspase1 Caspase-1 Activation NLRP3_inflammasome->Caspase1 IL1b IL-1β Secretion Caspase1->IL1b cleaves Pro-IL-1β to Pro_IL1b Pro-IL-1β AA_release Arachidonic Acid Release PLA2_PLC->AA_release

Caption: Pro-inflammatory signaling cascade initiated by this compound.

Experimental Workflow for Quantitative Lipidomics

The following diagram illustrates a typical workflow for a quantitative lipidomics experiment, from sample collection to data analysis.

Lipidomics_Workflow Sample_Collection Sample Collection (e.g., Plasma, Tissue) IS_Spiking Internal Standard Spiking Sample_Collection->IS_Spiking Lipid_Extraction Lipid Extraction (e.g., Bligh & Dyer) IS_Spiking->Lipid_Extraction LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Lipid_Extraction->LC_MS_Analysis Data_Processing Data Processing (Peak Integration, Normalization) LC_MS_Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Caption: A typical experimental workflow for quantitative lipidomics analysis.

References

Unveiling the Molecular Impact of 1-Palmitoyl-sn-glycero-3-phosphocholine: A Comparative Guide to its Target Protein Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0) on its target proteins, supported by experimental data. We delve into the quantitative changes in protein expression, detail the experimental protocols for validation, and visualize the key signaling pathways involved.

Executive Summary

This compound (LPC 16:0) is a bioactive lysophospholipid known to modulate various cellular processes through interaction with specific target proteins. This guide presents a comprehensive analysis of its validated effects, with a primary focus on a quantitative proteomics study that identified eight key proteins significantly regulated by LPC 16:0 in human fibroblast-like synoviocytes (FLSs). Furthermore, we compare the bioactivity of LPC 16:0 with other lysophosphatidylcholine (B164491) species, highlighting the specificity of its effects. The methodologies behind these findings are detailed to enable replication and further investigation.

Quantitative Data Summary: LPC 16:0's Impact on Protein Expression

A pivotal study by Timm et al. (2023) utilized tandem mass tag (TMT) labeling coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify changes in the proteome of FLSs upon treatment with LPC 16:0. The following table summarizes the eight proteins that were significantly and reproducibly regulated.

Protein NameGene SymbolUniProt AccessionFold Change (LPC 16:0 vs. Control)p-value
CalumeninCALUO43852Up-regulated< 0.05
CD81 antigenCD81P60033Up-regulated< 0.05
Translocon-associated protein subunit deltaSSR4P51571Up-regulated< 0.05
Spermidine synthaseSRMP19623Up-regulated< 0.05
cDNA FLJ57776--Down-regulated< 0.05
Ribosomal protein L27aRPL27AP46776Down-regulated< 0.05
Histone H2A type 3--Down-regulated< 0.05
Protein jagunal homolog 1--Down-regulated< 0.05

Note: The exact fold changes and p-values are detailed in the supplementary materials of the cited publication (Timm et al., Cells 2023, 12, 1743)[1][2][3]. The table indicates the direction of regulation as reported.

Comparative Analysis: LPC 16:0 vs. Alternative Lysophospholipids

The biological effects of lysophospholipids can be highly dependent on the length and saturation of their fatty acid chain. A comparative study on the induction of Cyclooxygenase-2 (COX-2) mRNA in endothelial cells highlights the differential effects of various LPC species.

CompoundTargetEffect on COX-2 mRNA Expression (Fold Change vs. Control)
LPC 16:0 COX-2~61-fold increase (at 16h) [4][5]
LPC 18:1 (Oleoyl)COX-2Weak and transient ~1.5-fold increase[4][5]
LPC 18:2 (Linoleoyl)COX-2No significant effect[4][5]
LPC 20:4 (Arachidonoyl)COX-2Significant ~13-fold increase (at 24h)[4][5]

These data demonstrate that LPC 16:0 is a potent inducer of COX-2 expression compared to its monounsaturated counterpart, LPC 18:1, and the di-unsaturated LPC 18:2.

Experimental Protocols

Quantitative Proteomics of Fibroblast-Like Synoviocytes (FLSs)

This protocol is based on the methodology described by Timm et al. (2023) for the analysis of LPC 16:0's effect on the FLS proteome.

a) Cell Culture and Treatment:

  • Human FLSs are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, antibiotics).

  • Cells are seeded in multi-well plates and allowed to adhere overnight.

  • The following day, cells are treated with either vehicle control or a specific concentration of LPC 16:0 (e.g., 10 µM) for a defined period (e.g., 48 hours).

b) Protein Extraction and Digestion:

  • After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

  • An equal amount of protein from each sample is taken for digestion. Proteins are reduced with dithiothreitol (B142953) (DTT), alkylated with iodoacetamide (B48618) (IAA), and then digested overnight with trypsin.

c) Tandem Mass Tag (TMT) Labeling:

  • The resulting peptide mixtures are labeled with TMT reagents according to the manufacturer's instructions. Each sample is labeled with a unique TMT tag.

  • The labeled samples are then combined into a single mixture.

d) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • The pooled, labeled peptide mixture is fractionated using high-pH reversed-phase liquid chromatography to reduce sample complexity.

  • Each fraction is then analyzed by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

e) Data Analysis:

  • The raw mass spectrometry data is processed using a proteomics software suite (e.g., Proteome Discoverer).

  • Peptide and protein identification is performed by searching the data against a human protein database.

  • Quantification of the reporter ions from the TMT tags allows for the relative quantification of proteins between the different treatment groups.

  • Statistical analysis is performed to identify proteins that are significantly regulated by the LPC 16:0 treatment.

GPR119 Activation Assay (cAMP Measurement)

This protocol is a general workflow for assessing the activation of the G-protein coupled receptor GPR119 by LPC 16:0.

a) Cell Culture and Transfection:

  • A suitable host cell line (e.g., HEK293) is cultured in appropriate media.

  • Cells are transiently transfected with a plasmid encoding for human GPR119. A mock transfection (empty vector) is used as a negative control.

b) Ligand Treatment:

  • Transfected cells are seeded in a multi-well plate.

  • Cells are then treated with varying concentrations of LPC 16:0 or a known GPR119 agonist (positive control) for a specific time.

c) cAMP Measurement:

  • Intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • The results are typically expressed as a fold increase in cAMP levels over the vehicle-treated control.

Signaling Pathways and Experimental Workflows

LPC 16:0 Signaling through Toll-Like Receptor 4 (TLR4)

LPC 16:0 has been shown to act as a ligand for TLR4, initiating a pro-inflammatory signaling cascade that leads to the activation of the transcription factor NF-κB.

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPC LPC 16:0 TLR4 TLR4 LPC->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_active Active NF-κB NFkB_p65_p50->NFkB_active Releases nucleus Nucleus NFkB_active->nucleus Translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Induces

Caption: LPC 16:0 activates the TLR4 signaling pathway, leading to inflammatory gene expression.

LPC 16:0 Signaling through G-Protein Coupled Receptor 119 (GPR119)

LPC 16:0 is also a known ligand for GPR119, a receptor primarily involved in metabolic regulation. Its activation leads to an increase in intracellular cAMP.

GPR119_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPC LPC 16:0 GPR119 GPR119 LPC->GPR119 Binds Gs_protein Gαs Protein GPR119->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates downstream Downstream Cellular Responses PKA->downstream Phosphorylates targets

Caption: LPC 16:0 stimulates the GPR119 pathway, resulting in increased cAMP production.

Experimental Workflow for TMT-based Quantitative Proteomics

The following diagram outlines the key steps in the experimental workflow used to identify the protein targets of LPC 16:0.

TMT_Workflow cluster_sample_prep Sample Preparation cluster_labeling TMT Labeling cluster_analysis Mass Spectrometry Analysis cell_culture Cell Culture (FLSs) treatment LPC 16:0 Treatment & Vehicle Control cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis digestion Protein Digestion (Trypsin) lysis->digestion tmt_label Tandem Mass Tag Labeling digestion->tmt_label pooling Sample Pooling tmt_label->pooling fractionation Peptide Fractionation (LC) pooling->fractionation lc_ms LC-MS/MS Analysis fractionation->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis

References

A Comparative Analysis of Synthetic Versus Natural 1-Palmitoyl-sn-glycero-3-phosphocholine for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the key differentiators, performance metrics, and experimental considerations when choosing between synthetic and natural sources of 1-Palmitoyl-sn-glycero-3-phosphocholine.

In the realm of lipid research and pharmaceutical formulation, the choice between synthetic and natural sources of phospholipids (B1166683) is a critical decision that can significantly impact experimental outcomes and product stability. This guide provides a comprehensive comparative analysis of synthetic and natural this compound, a prominent lysophosphatidylcholine (B164491) involved in various biological processes and a key component in drug delivery systems.

Executive Summary

Synthetic this compound offers high purity, batch-to-batch consistency, and enhanced stability due to its defined chemical structure. In contrast, its natural counterpart, typically derived from sources like egg yolk or soybeans, is a heterogeneous mixture that can contain various fatty acid chains and other lipid species. While natural sources are often more cost-effective for large-scale applications, synthetic variants are generally preferred for research and pharmaceutical applications where reproducibility and a well-defined composition are paramount.

Source and Composition

Natural this compound is typically obtained through the purification of natural lecithin (B1663433) from sources such as soybeans or egg yolk.[1][2] This process involves extraction and chromatographic techniques to isolate phosphatidylcholine (PC), which is then hydrolyzed to yield lysophosphatidylcholine.[1] Consequently, natural preparations are often a mixture of lysophospholipids with varying acyl chain lengths and saturation levels.[1] Besides the target molecule, they may contain other phospholipids like phosphatidylethanolamine (B1630911) (PE) and phosphatidylinositol (PI).[1]

Synthetic this compound is manufactured through chemical or enzymatic processes, allowing for a precisely defined molecular structure with a palmitoyl (B13399708) group at the sn-1 position.[2] This results in a highly pure and homogenous product, free from the variability inherent in natural sources.[2] Synthesis can be fully chemical or "semi-synthetic," where a natural precursor like glycerophosphocholine (GPC) is acylated with palmitic acid.[1][3] The semi-synthetic route often preserves the natural stereochemistry.[3]

Physicochemical Properties: A Comparative Overview

The defined structure of synthetic this compound leads to more consistent and predictable physicochemical properties compared to its natural counterpart.

PropertySynthetic this compoundNatural this compound
Purity Typically >99%Variable, depends on purification
Molecular Weight 495.63 g/mol Average molecular weight varies with composition
Fatty Acid Composition Exclusively 16:0 (Palmitic Acid)Mixture of saturated and unsaturated fatty acids
Physical Form White to off-white powder[4]Varies from powder to waxy solid
Stability Higher stability due to saturated acyl chain[1][5]Less stable, prone to oxidation due to unsaturated fatty acids[3][5]
Batch-to-Batch Consistency HighLow to moderate

Biological Activity and Applications

This compound is a bioactive molecule with a range of biological activities. It is known to exhibit pro-inflammatory properties and is studied in the context of atherosclerosis.[6][7] In drug delivery, it is a key component in the formulation of liposomes, where it can influence membrane fluidity and stability.[8] Its amphiphilic nature also makes it useful as an emulsifier and moisturizer in cosmetics and skincare products.[4]

While the fundamental biological activity resides in the molecule itself, the choice between synthetic and natural sources can have practical implications:

  • Reproducibility in Research: For in-vitro and in-vivo studies, the high purity and defined composition of synthetic this compound ensure that observed biological effects are attributable to the specific molecule, enhancing the reproducibility of experiments.

  • Stability in Formulations: In pharmaceutical formulations, particularly in liposomal drug delivery systems, the higher stability of synthetic, saturated phospholipids is a significant advantage, leading to a longer shelf-life and more predictable drug release profiles.[1][5]

  • Regulatory Considerations: For clinical applications, synthetic phospholipids may face a smoother regulatory path due to their well-defined and consistent nature, which simplifies quality control.[3] Natural products of animal origin may require additional testing for viral contamination.[3]

Experimental Protocols

Accurate characterization and comparison of synthetic and natural this compound require robust analytical methods.

Lipid Extraction

A standard method for extracting phospholipids from a sample matrix is the Bligh-Dyer method.

Protocol:

  • Homogenize the sample in a mixture of chloroform (B151607), methanol, and water (1:2:0.8 v/v/v).

  • After a brief incubation, add additional chloroform and water to induce phase separation.

  • The lower organic phase, containing the lipids, is carefully collected.

  • The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Purity and Composition Analysis

Thin-Layer Chromatography (TLC): A straightforward technique for separating different phospholipid classes.

Protocol:

  • Spot the lipid extract onto a silica (B1680970) gel TLC plate.

  • Develop the plate in a chamber containing a suitable solvent system (e.g., chloroform/methanol/water).

  • Visualize the separated lipid spots using iodine vapor or specific stains. The retention factor (Rf) value is compared to a known standard of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The gold standard for detailed phospholipid analysis, providing information on both the headgroup and the acyl chain composition.

Protocol:

  • Dissolve the lipid extract in a suitable solvent.

  • Inject the sample into a liquid chromatograph coupled to a tandem mass spectrometer.

  • Separate the lipid species using a suitable column and gradient elution.

  • Identify and quantify this compound based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Quantification

Stewart Assay: A colorimetric method for quantifying phospholipids.

Protocol:

  • An aliquot of the lipid solution in chloroform is mixed with a solution of ammonium (B1175870) ferrothiocyanate.

  • After vortexing and centrifugation, the absorbance of the lower chloroform layer is measured at 485 nm.

  • The phospholipid concentration is determined by comparing the absorbance to a standard curve prepared with a known concentration of a phospholipid standard.[9]

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of experimental procedures and the biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_extraction Lipid Extraction cluster_analysis Analysis start Sample homogenize Homogenize in Chloroform/Methanol/Water start->homogenize phase_sep Induce Phase Separation homogenize->phase_sep collect Collect Organic Phase phase_sep->collect evaporate Evaporate Solvent collect->evaporate extract Total Lipid Extract evaporate->extract tlc TLC Analysis extract->tlc lcms LC-MS/MS Analysis extract->lcms quant Quantification (Stewart Assay) extract->quant

Caption: Workflow for the extraction and analysis of this compound.

signaling_pathway LPC This compound (LysoPC) GPCR G-Protein Coupled Receptor (e.g., G2A) LPC->GPCR Binds to PLC Phospholipase C (PLC) GPCR->PLC Activates PKC Protein Kinase C (PKC) PLC->PKC Activates MAPK MAPK Pathway (ERK1/2) PKC->MAPK Activates ProInflammatory Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) MAPK->ProInflammatory Induces

Caption: Simplified signaling pathway of pro-inflammatory effects of LysoPC.

Conclusion

The choice between synthetic and natural this compound hinges on the specific requirements of the application. For fundamental research, drug development, and formulation of therapeutics where purity, stability, and batch-to-batch consistency are non-negotiable, the synthetic variant is the superior choice. While natural sources may offer a cost advantage for certain industrial applications, the inherent variability and potential for impurities can compromise the reliability and reproducibility of scientific studies and the quality of pharmaceutical products. As the demand for well-characterized and reliable reagents continues to grow, synthetic phospholipids are poised to play an increasingly important role in advancing scientific research and pharmaceutical innovation.

References

Cross-Reactivity of Anti-Lysophosphatidylcholine Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of antibodies targeting lysophosphatidylcholines (LPCs). Understanding the specificity of these antibodies is critical for accurate interpretation of experimental results in research and for the development of targeted diagnostics and therapeutics. This document summarizes available data on antibody cross-reactivity, presents detailed experimental protocols for its assessment, and visualizes key immunological pathways.

Data Summary

The cross-reactivity of anti-LPC antibodies is a significant consideration, as they have been shown to interact with other structurally related lipids, notably components of oxidized low-density lipoprotein (oxLDL) and cardiolipin. The hydrolysis of phosphatidylcholine (PC) to LPC is a key step in generating the epitope recognized by these antibodies, as reactivity to PC is significantly lower[1][2]. It is also noteworthy that the specific fatty acid attached to the LPC molecule does not appear to be the primary determinant for antibody recognition in many cases[1][2].

Below is a summary of observed cross-reactivities for anti-LPC antibodies based on available studies.

Antibody Target Cross-Reacts With Evidence Type Key Findings References
Lysophosphatidylcholine (B164491) (LPC)Oxidized Low-Density Lipoprotein (oxLDL)Competition ELISAStrong correlation between anti-LPC and anti-oxLDL antibody titers. LPC and oxLDL show similar capacity to inhibit serum binding to oxLDL-coated plates.[1][2]
Lysophosphatidylcholine (LPC)Cardiolipin (CL)Competition ELISASignificant correlation between anti-LPC and anti-cardiolipin antibody titers, particularly for the IgM isotype.[1][2]
Lysophosphatidylcholine (LPC)Phosphatidylcholine (PC)ELISAAntibody titers against PC are low compared to LPC, indicating the sn-2 hydrolysis is essential for immune reactivity.[1][2]
Lysophosphatidylcholine (LPC)LPC with saturated vs. unsaturated fatty acidsELISASimilar antibody titers were observed for LPC containing palmitic acid (saturated) and LPC with unsaturated fatty acids, suggesting the fatty acid moiety is not the primary determinant of reactivity.[1][2]

Experimental Protocols

The primary method for assessing the cross-reactivity of anti-LPC antibodies is the Competition Enzyme-Linked Immunosorbent Assay (ELISA) . This technique quantifies the ability of various analytes (competitors) to inhibit the binding of the antibody to its target antigen coated on a microplate.

Competition ELISA Protocol for Anti-LPC Antibody Cross-Reactivity

1. Antigen Coating:

  • Dilute the primary antigen (e.g., LPC-BSA conjugate) to an optimal concentration (typically 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Add 100 µL of the antigen solution to each well of a 96-well microplate.

  • Incubate the plate overnight at 4°C or for 2-4 hours at 37°C.

  • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20, PBS-T).

  • Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS-T) to each well and incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

2. Antibody-Competitor Incubation:

  • In a separate plate or tubes, prepare serial dilutions of the competitor antigens (e.g., various LPC species, oxLDL, cardiolipin, PC) in assay buffer (e.g., blocking buffer).

  • Add a constant, pre-determined concentration of the anti-LPC antibody to each dilution of the competitor antigens.

  • Incubate the antibody-competitor mixtures for 1-2 hours at room temperature to allow for binding.

3. Competitive Binding:

  • Transfer 100 µL of the antibody-competitor mixtures to the corresponding wells of the antigen-coated plate.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three to five times with wash buffer.

4. Detection:

  • Add 100 µL of a species-specific, enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in assay buffer to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of the enzyme substrate (e.g., TMB for HRP) to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

5. Data Analysis:

  • Measure the optical density (OD) at the appropriate wavelength (e.g., 450 nm for TMB).

  • Calculate the percentage of inhibition for each competitor concentration using the formula: % Inhibition = [(OD_control - OD_competitor) / OD_control] * 100 where OD_control is the absorbance in the absence of a competitor.

  • Plot the percentage of inhibition against the competitor concentration to generate inhibition curves and determine IC50 values.

Visualizations

LPC-Related Antigenic Cross-Reactivity

The following diagram illustrates the relationship between phosphatidylcholine (PC), its hydrolysis to lysophosphatidylcholine (LPC), and the subsequent cross-reactivity of anti-LPC antibodies with oxidized LDL (oxLDL) and cardiolipin.

LPC_CrossReactivity PC Phosphatidylcholine (PC) PLA2 Phospholipase A2 (Hydrolysis) PC->PLA2 LPC Lysophosphatidylcholine (LPC) (Antigenic Epitope) AntiLPC Anti-LPC Antibody LPC->AntiLPC Binds to PLA2->LPC Generates oxLDL Oxidized LDL (oxLDL) AntiLPC->oxLDL Cross-reacts with CL Cardiolipin (CL) AntiLPC->CL Cross-reacts with

Caption: Antigenic relationships of LPC.

Experimental Workflow for Competition ELISA

This diagram outlines the key steps in a competition ELISA to assess antibody cross-reactivity.

Competition_ELISA_Workflow cluster_plate Microplate cluster_preincubation Pre-incubation A 1. Coat with LPC Antigen B 2. Block Non-specific Sites A->B C 4. Add Antibody-Competitor Mix B->C D 5. Add Secondary Antibody C->D E 6. Add Substrate & Read OD D->E F 3. Mix Anti-LPC Antibody with Competitor Lipids (LPC, oxLDL, CL, etc.) F->C

Caption: Competition ELISA workflow.

References

A Researcher's Guide to Confirming the Identity of 1-Palmitoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally identifying lipids such as 1-Palmitoyl-sn-glycero-3-phosphocholine (1-PGPC), also known as LysoPC(16:0), is critical for accurate findings. This guide provides a comprehensive comparison of the most effective analytical techniques for confirming the identity of 1-PGPC in a sample, supported by experimental data and detailed protocols.

The principal methods for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC). Each technique offers distinct advantages in terms of sensitivity, specificity, and the structural information it provides.

Comparative Analysis of Analytical Techniques

The choice of analytical method depends on the specific requirements of the study, such as the need for quantification, isomeric separation, and the complexity of the sample matrix. The following table summarizes the key performance metrics of each technique.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyThin-Layer Chromatography (TLC)
Principle Separation by liquid chromatography followed by mass-to-charge ratio analysis. Provides molecular weight and fragmentation data.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing detailed molecular structure information.Separation based on differential partitioning between a stationary phase and a mobile phase.
Specificity Very High (can distinguish isomers with appropriate methods).Very High (provides unambiguous structural elucidation).Low to Moderate (separation of lipid classes).
Sensitivity Very High (LOD in the µg/mL to ng/mL range).[1]Low (requires higher concentrations, typically in the mg range).Moderate (µg range).
Quantitative Capability Excellent (high accuracy, precision, and wide linear range).[2]Good (quantitative with internal standards, but less sensitive).Semi-quantitative (densitometry can be used).[3][4]
Sample Throughput High (with automated systems).Low (longer acquisition times).High (multiple samples can be run on a single plate).
Key Information Provided Molecular weight, elemental composition (high-res MS), fragmentation pattern (MS/MS), and retention time.Unambiguous molecular structure, including stereochemistry and acyl chain position.Retention factor (Rf) value, separation of lipid classes.

In-Depth Look at Analytical Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the most widely used technique for the analysis of lysophosphatidylcholines due to its high sensitivity and specificity. When coupled with tandem mass spectrometry (MS/MS), it provides definitive structural information.

Confirmation of 1-PGPC by LC-MS/MS:

  • Parent Ion Identification: In positive ion mode, 1-PGPC will be detected as its protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 496.3.

  • Fragmentation Analysis (MS/MS): Collision-induced dissociation (CID) of the m/z 496.3 parent ion will produce a characteristic fragment ion at m/z 184.1, corresponding to the phosphocholine (B91661) headgroup. Another significant fragment is often observed at m/z 104.1, which is also characteristic of the choline (B1196258) headgroup. The presence of these fragments is a strong indicator of a phosphatidylcholine lipid. The loss of the palmitoyl (B13399708) chain can also be observed.

Distinguishing Isomers: A key challenge in lysophosphatidylcholine (B164491) analysis is differentiating between the sn-1 and sn-2 positional isomers (e.g., 1-palmitoyl- vs. 2-palmitoyl-glycero-3-phosphocholine). While they have the same parent mass and produce the same major fragments, their fragmentation patterns can differ in the relative intensities of certain ions, or specialized techniques like ion mobility mass spectrometry can be employed for their separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation. Both proton (¹H) and phosphorus (³¹P) NMR are highly valuable for identifying 1-PGPC.

Confirmation of 1-PGPC by NMR:

  • ¹H NMR: The proton spectrum will show characteristic signals for the fatty acyl chain (long chain of CH₂ groups and a terminal CH₃), the glycerol (B35011) backbone, and the choline headgroup. The chemical shifts and coupling constants of the glycerol protons can confirm the position of the palmitoyl group at the sn-1 position.

  • ³¹P NMR: A single resonance in the phosphorus spectrum is indicative of the single phosphate (B84403) group in the molecule. The chemical shift of this peak is characteristic of the phosphocholine headgroup.

  • ¹³C NMR: Provides further confirmation of the carbon skeleton of the molecule.

Thin-Layer Chromatography (TLC)

TLC is a simpler, lower-cost technique that is useful for the initial separation and qualitative assessment of lipid classes.

Confirmation of 1-PGPC by TLC: 1-PGPC is more polar than diacyl-phosphatidylcholines and will therefore have a lower retention factor (Rf) value on a silica (B1680970) gel plate. By running a 1-PGPC standard alongside the sample, the identity can be inferred by comparing the Rf values. Visualization can be achieved by staining with iodine vapor or specific phospholipid-staining reagents like molybdenum blue. While primarily qualitative, densitometry can be used for semi-quantitative analysis.[3][4]

Experimental Workflows and Protocols

The following section provides detailed protocols for each of the discussed analytical techniques.

Experimental Workflow for 1-PGPC Identification

G cluster_0 Sample Preparation cluster_1 Screening and Separation cluster_2 Confirmation and Characterization cluster_3 Final Identification LipidExtraction Lipid Extraction (e.g., Folch or Bligh-Dyer) TLC TLC Analysis LipidExtraction->TLC Initial Screening LCMS LC-MS Analysis LipidExtraction->LCMS Primary Analysis NMR NMR Spectroscopy (¹H, ³¹P) LipidExtraction->NMR Unambiguous Structure Elucidation (if required) Confirmed 1-PGPC Identity Confirmed TLC->Confirmed Tentative ID MSMS Tandem MS (MS/MS) LCMS->MSMS Structural Confirmation MSMS->Confirmed Definitive ID NMR->Confirmed Absolute Confirmation

Caption: A typical workflow for the identification of 1-PGPC in a biological sample.

Protocol 1: LC-MS/MS Analysis of 1-PGPC
  • Sample Preparation: Extract lipids from the sample using a modified Bligh-Dyer method. Dry the organic phase under a stream of nitrogen and reconstitute in the initial mobile phase.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the lipids.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS Scan: Scan for the precursor ion of 1-PGPC at m/z 496.3.

    • MS/MS Scan: Perform product ion scans on the precursor ion at m/z 496.3. Look for the characteristic fragment ions at m/z 184.1 and 104.1.

Protocol 2: NMR Spectroscopic Analysis of 1-PGPC
  • Sample Preparation: A purified sample of 1-PGPC (typically >1 mg) is required. Dissolve the sample in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment.

    • Key Signals to Observe:

      • ~0.88 ppm (t, 3H, -CH₃ of palmitoyl chain)

      • ~1.25 ppm (br s, -(CH₂)n- of palmitoyl chain)

      • ~2.3 ppm (t, 2H, -CH₂-C=O of palmitoyl chain)

      • ~3.4 ppm (s, 9H, -N(CH₃)₃ of choline)

      • ~3.8-4.4 ppm (m, protons of glycerol and choline backbone)

  • ³¹P NMR Acquisition:

    • Spectrometer: 400 MHz or higher, equipped with a phosphorus probe.

    • Pulse Program: Standard single-pulse experiment with proton decoupling.

    • Expected Chemical Shift: A single peak around -0.5 to 1 ppm.

Protocol 3: Thin-Layer Chromatography (TLC) Analysis of 1-PGPC
  • Sample Preparation: Dissolve the lipid extract in a small volume of a non-polar solvent like chloroform (B151607) or a chloroform/methanol mixture.

  • TLC Plate: Use a silica gel 60 HPTLC plate.

  • Sample Application: Spot the sample and a 1-PGPC standard onto the plate.

  • Development:

    • Solvent System: A common solvent system for separating phospholipids (B1166683) is chloroform/methanol/water (65:25:4, v/v/v).

    • Develop the plate in a sealed chamber until the solvent front is near the top.

  • Visualization:

    • Dry the plate thoroughly.

    • Place the plate in a chamber with iodine crystals. Lipids will appear as yellow-brown spots.

    • Alternatively, spray with a phospholipid-specific stain like Molybdenum Blue reagent.

  • Analysis: Compare the Rf value of the spot in the sample to that of the 1-PGPC standard.

Signaling Pathway Involving Lysophosphatidylcholines

Lysophosphatidylcholines, including 1-PGPC, are not just structural components of membranes but also important signaling molecules. They can activate G-protein coupled receptors (GPCRs), leading to downstream cellular responses.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular LPC 1-PGPC GPCR GPCR (e.g., G2A, GPR4) LPC->GPCR Binds to G_Protein G-Protein Activation GPCR->G_Protein Effector Effector Enzyme (e.g., PLC, AC) G_Protein->Effector Second_Messenger Second Messengers (e.g., IP₃, DAG, cAMP) Effector->Second_Messenger Response Cellular Response Second_Messenger->Response

Caption: Simplified signaling pathway of 1-PGPC via a G-protein coupled receptor.

By employing the appropriate analytical strategies outlined in this guide, researchers can confidently and accurately confirm the identity of this compound in their samples, ensuring the integrity and reliability of their research outcomes.

References

A Comparative Analysis of LysoPC 16:0 and Lysophosphatidic Acid Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the signaling pathways and cellular effects of two key lysophospholipids: Lysophosphatidylcholine (LysoPC) 16:0 and Lysophosphatidic Acid (LPA). By presenting experimental data, detailed protocols, and clear signaling pathway visualizations, this document aims to be a valuable resource for researchers investigating lipid signaling in physiology and disease.

Comparative Signaling Overview

Lysophosphatidylcholine (LysoPC) 16:0 and Lysophosphatidic Acid (LPA) are both bioactive lipids that play crucial roles in a variety of cellular processes. While structurally similar, they elicit distinct signaling cascades by activating different sets of G protein-coupled receptors (GPCRs), leading to a diverse range of cellular responses. LPA is a well-established ligand for the LPA receptors 1-6 (LPAR1-6), which couple to multiple G protein families (Gαq/11, Gαi/o, Gα12/13, and Gαs) to regulate fundamental cellular functions like proliferation, migration, and survival.[1][2][3] In contrast, LysoPC 16:0 is recognized as a primary agonist for the G protein-coupled receptor 55 (GPR55), initiating signals that primarily lead to intracellular calcium mobilization and activation of the RhoA pathway.[4][5][6] Furthermore, LysoPC 16:0 can also signal through other receptors such as GPR40, GPR119, and G2A, and serves as a metabolic precursor to LPA through the action of the enzyme autotaxin.[1][3][7][8]

Quantitative Data Comparison

The following table summarizes quantitative data from various studies to provide a comparative view of the signaling potency of LysoPC 16:0 and LPA. It is important to note that direct comparisons of EC50 values are most informative when conducted in the same cell type and experimental conditions.

ParameterLysoPC 16:0Lysophosphatidic Acid (LPA)Cell Type/Experimental SystemKey Findings & References
Primary Receptors GPR55, GPR40, GPR119, G2ALPAR1, LPAR2, LPAR3, LPAR4, LPAR5, LPAR6VariousLysoPC 16:0 activates a distinct set of receptors compared to the well-established LPAR family for LPA.[1][3][4][7]
Intracellular Calcium (Ca²⁺) Mobilization Induces robust Ca²⁺ mobilization.Potently stimulates Ca²⁺ mobilization. 16:0 LPA at 1 µM caused a 2.3-fold increase.PC-3 human prostate carcinoma cells (for LysoPC 16:0); Human gingival and periodontal ligament fibroblasts (for LPA)Both lipids are effective inducers of intracellular calcium, a key second messenger in many signaling pathways.[4][9]
RhoA Activation Activates RhoA through GPR55.Strong activator of RhoA via LPARs, particularly through Gα12/13.HEK293 cells, PC12 cells (for LysoPC 16:0); Various cancer cell lines (for LPA)RhoA activation is a common downstream event for both lipids, leading to cytoskeletal rearrangements and cell migration.[5][6][10]
ERK Phosphorylation Induces ERK phosphorylation via GPR55, often coupled to Gq/11.Activates ERK through multiple LPARs and G protein pathways.Triple-negative breast cancer cells, HEK293 cells (for LysoPC 16:0); Ovarian cancer cells, skeletal muscle (for LPA)Both lipids can activate the MAPK/ERK pathway, which is critical for cell proliferation and differentiation.[6][11][12]
Cellular Responses Pro-inflammatory, involved in insulin (B600854) secretion, potential role in cancer cell migration.Potent regulator of cell proliferation, migration, survival, and fibrosis.VariousThe distinct receptor usage and downstream signaling lead to both overlapping and unique cellular functions for each lipid.[1][6]

Signaling Pathway Diagrams

The following diagrams illustrate the known signaling pathways for LysoPC 16:0 and Lysophosphatidic Acid.

LysoPC_16_0_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LysoPC 16:0 LysoPC 16:0 GPR55 GPR55 LysoPC 16:0->GPR55 GPR40 GPR40 LysoPC 16:0->GPR40 GPR119 GPR119 LysoPC 16:0->GPR119 G2A G2A LysoPC 16:0->G2A Gq11 Gαq/11 GPR55->Gq11 G1213 Gα12/13 GPR55->G1213 GPR40->Gq11 GPR119->Gq11 G2A->Gq11 PLC Phospholipase C (PLC) Gq11->PLC ERK ERK Phosphorylation Gq11->ERK RhoA RhoA Activation G1213->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 Cellular_Responses Cellular Responses (e.g., Inflammation, Insulin Secretion, Migration) Ca2->Cellular_Responses RhoA->Cellular_Responses ERK->Cellular_Responses

Caption: LysoPC 16:0 Signaling Pathways.

LPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPA Lysophosphatidic Acid (LPA) LPARs LPAR1-6 LPA->LPARs Gq11 Gαq/11 LPARs->Gq11 Gi_o Gαi/o LPARs->Gi_o G1213 Gα12/13 LPARs->G1213 Gs Gαs LPARs->Gs PLC Phospholipase C (PLC) Gq11->PLC PI3K_AKT PI3K/AKT Pathway Gi_o->PI3K_AKT MAPK MAPK/ERK Pathway Gi_o->MAPK RhoA RhoA Activation G1213->RhoA AC Adenylyl Cyclase (AC) Gs->AC Cellular_Responses Cellular Responses (e.g., Proliferation, Migration, Survival, Fibrosis) PLC->Cellular_Responses PI3K_AKT->Cellular_Responses RhoA->Cellular_Responses AC->Cellular_Responses MAPK->Cellular_Responses

Caption: Lysophosphatidic Acid (LPA) Signaling Pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of LysoPC 16:0 and LPA signaling.

Intracellular Calcium Mobilization Assay

This protocol is designed to measure changes in intracellular calcium concentration in response to ligand stimulation using a fluorescent dye.

1. Cell Culture and Plating:

  • Culture cells (e.g., HEK293, PC-3, or a cell line endogenously expressing the receptors of interest) in appropriate growth medium.

  • Seed cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Calcium-5) and a non-ionic detergent like Pluronic F-127 in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Aspirate the growth medium from the cell plate and wash the cells once with the salt solution.

  • Add the dye-loading buffer to each well and incubate the plate in the dark at 37°C for 45-60 minutes.

3. Ligand Preparation and Stimulation:

  • Prepare stock solutions of LysoPC 16:0 and LPA in a suitable solvent (e.g., DMSO or ethanol) and then dilute to the desired final concentrations in the physiological salt solution.

  • After the dye-loading incubation, wash the cells twice with the salt solution to remove excess dye.

  • Add the salt solution to each well.

4. Data Acquisition:

  • Place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR) equipped with an automated liquid handling system.

  • Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., ~485 nm excitation and ~525 nm emission for Fluo-4).

  • Establish a baseline fluorescence reading for a few seconds.

  • Automatically inject the ligand solutions into the wells and continue to record the fluorescence intensity over time (typically 2-5 minutes).

5. Data Analysis:

  • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

  • Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.

  • For dose-response curves, plot the response against the logarithm of the ligand concentration and fit the data to a sigmoidal curve to determine the EC50 value.

RhoA Activation Assay (G-LISA or Pulldown)

This protocol measures the level of active, GTP-bound RhoA in cell lysates.

1. Cell Culture and Treatment:

  • Culture cells to 70-80% confluency.

  • Serum-starve the cells for 18-24 hours to reduce basal RhoA activity.

  • Treat the cells with various concentrations of LysoPC 16:0 or LPA for a short period (e.g., 2-10 minutes).

2. Cell Lysis:

  • Immediately after treatment, wash the cells with ice-cold PBS.

  • Lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

3. RhoA Pulldown:

  • The supernatant (cell lysate) is then used for the pulldown assay.

  • Incubate the cell lysate with a Rho-GTP binding protein (e.g., Rhotekin-RBD) coupled to agarose (B213101) or magnetic beads. This will specifically pull down the active, GTP-bound RhoA.

  • Incubate for 1-2 hours at 4°C with gentle rotation.

4. Washing and Elution:

  • Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5 minutes.

5. Western Blotting:

  • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for RhoA.

  • Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • To normalize for the total amount of RhoA in each sample, a portion of the initial cell lysate should also be run on the gel and probed for total RhoA.

6. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • The level of active RhoA is expressed as the ratio of the intensity of the pulldown band to the intensity of the total RhoA band in the lysate.

ERK Phosphorylation Assay (Western Blot)

This protocol detects the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.

1. Cell Culture and Treatment:

  • Culture cells to 70-80% confluency.

  • Serum-starve the cells for 18-24 hours to reduce basal ERK phosphorylation.

  • Treat the cells with various concentrations of LysoPC 16:0 or LPA for a specific time course (e.g., 5, 15, 30 minutes).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and centrifuge the lysate to remove debris.

3. Protein Quantification:

  • Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA or Bradford assay) to ensure equal loading of protein for each sample.

4. Western Blotting:

  • Mix the cell lysates with SDS-PAGE sample buffer and boil for 5 minutes.

  • Load equal amounts of protein per lane and separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody that specifically recognizes phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

  • Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate.

5. Normalization and Data Analysis:

  • To ensure that any changes in p-ERK are not due to changes in the total amount of ERK, strip the membrane and re-probe it with an antibody that recognizes total ERK1/2.

  • Quantify the band intensities for both p-ERK and total ERK using densitometry.

  • The level of ERK activation is expressed as the ratio of p-ERK to total ERK.

References

A Researcher's Guide to the Validation of a New Assay for 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0) Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids like 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0) is critical for advancing our understanding of its role in various physiological and pathological processes. LPC 16:0, a prominent lysophosphatidylcholine (B164491), has been implicated in a range of conditions including atherosclerosis, cancer, diabetes, and inflammation.[1][2] This guide provides a comprehensive comparison of a newly developed assay for LPC 16:0 against established analytical methods, supported by experimental data and detailed protocols.

Comparative Analysis of LPC 16:0 Assay Performance

The validation of a new assay necessitates a thorough comparison with existing technologies. The primary methods for LPC 16:0 quantification are mass spectrometry (MS)-based techniques and enzyme-based colorimetric/fluorometric assays. This section presents a comparative summary of a hypothetical "New LPC 16:0 Assay" against these established methods.

Parameter New LPC 16:0 Assay (Hypothetical) Mass Spectrometry (LC-MS/MS, ESI-MS/MS) Enzyme-Based Colorimetric/Fluorometric Assay
Principle High-affinity binding and signal amplificationMeasures mass-to-charge ratio of ionized moleculesEnzymatic conversion of LPC to a detectable product
Specificity High, specific to LPC 16:0Very High, can distinguish between different LPC speciesModerate, may have cross-reactivity with other LPCs
Sensitivity (LOD) 5 pmol< 1 µmol/L~10 pmol
Limit of Quantitation (LOQ) 15 pmol1.34 µg/mLNot always specified
Linear Range 0.1 - 10 µM2.5 - 100.0 µg/mLVaries by kit, typically in the µM range
Precision (CV%) Intra-assay: <5%, Inter-assay: <8%Within-run: 3-12%, Total: ~12-25%Intra-assay: <15%, Inter-assay: <15%
Sample Throughput HighLow to MediumHigh
Cost per Sample ModerateHighLow to Moderate
Instrumentation Standard plate readerLC-MS/MS systemSpectrophotometer or fluorometer

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation process. Below are the methodologies for the established assays.

Mass Spectrometry (LC-MS/MS) Protocol for LPC 16:0 Quantification

This protocol is a generalized procedure based on common practices in the field.

1. Sample Preparation (Lipid Extraction):

  • To 100 µL of plasma or serum, add 1 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727).

  • Vortex for 2 minutes.

  • Add 200 µL of 0.9% NaCl solution and vortex for another 2 minutes.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 70:30, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient from, for example, 60% B to 100% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Parent Ion (m/z): 496.3 (for [M+H]+ of LPC 16:0).

    • Product Ion (m/z): 184.1 (characteristic phosphocholine (B91661) head group fragment).

Enzyme-Based Colorimetric/Fluorometric Assay Protocol

This protocol is based on commercially available kits.

1. Sample Preparation:

  • For serum or plasma, deproteination is often required. Add 4 volumes of methanol to 1 volume of sample, vortex, and centrifuge to pellet the protein. The supernatant is used for the assay.

  • For tissue samples, homogenize in the provided assay buffer.

2. Assay Procedure:

  • Prepare a standard curve using the provided LPC standard.

  • Add 50 µL of the prepared standards and samples to a 96-well plate.

  • Prepare a reaction mix containing the LPC enzyme mix, developer, and probe according to the kit's instructions.

  • Add 50 µL of the reaction mix to each well.

  • Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Measure the absorbance at ~570 nm for the colorimetric assay or fluorescence at Ex/Em = 535/587 nm for the fluorometric assay.

3. Data Analysis:

  • Subtract the blank reading from all standards and samples.

  • Plot the standard curve and determine the concentration of LPC in the samples.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the significance of LPC 16:0 measurement.

LPC Signaling Pathway

Lysophosphatidylcholines, including LPC 16:0, exert their biological effects primarily through G-protein coupled receptors (GPCRs).[1][3] The activation of these receptors can trigger various downstream signaling cascades.

LPC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC LPC 16:0 GPCR GPCR (e.g., G2A, GPR4) LPC->GPCR Binds and Activates G_protein G-protein (Gα, Gβγ) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates/Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response (e.g., Inflammation, Proliferation) PKC->Cellular_Response PKA->Cellular_Response Ca_release->Cellular_Response

Caption: Generalized signaling pathway of LPC 16:0 via G-protein coupled receptors.

Experimental Workflow for New Assay Validation

A logical workflow is essential for the systematic validation of a new analytical method.

Assay_Validation_Workflow cluster_planning Phase 1: Planning and Development cluster_validation Phase 2: Analytical Validation cluster_comparison Phase 3: Method Comparison cluster_documentation Phase 4: Documentation Define_Parameters Define Assay Parameters (Specificity, Sensitivity, Range) Develop_Protocol Develop Assay Protocol Define_Parameters->Develop_Protocol Reagent_Prep Prepare and QC Reagents Develop_Protocol->Reagent_Prep Linearity Linearity and Range Reagent_Prep->Linearity Precision Precision (Intra- & Inter-Assay) Linearity->Precision Accuracy Accuracy (Spike and Recovery) Precision->Accuracy LOD_LOQ Determine LOD & LOQ Accuracy->LOD_LOQ Specificity Specificity & Cross-Reactivity LOD_LOQ->Specificity Sample_Analysis Analyze Biological Samples with New and Established Methods Specificity->Sample_Analysis Correlation Correlational Analysis (e.g., Bland-Altman Plot) Sample_Analysis->Correlation Data_Review Review and Interpret Data Correlation->Data_Review Final_Report Prepare Final Validation Report Data_Review->Final_Report

References

A Comparative Guide to Lysophospholipid-Induced Changes in Cellular Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of different lysophospholipids on the cellular lipidome, supported by experimental data. Understanding these nuanced differences is critical for research into various physiological and pathological processes, including inflammation, angiogenesis, and cancer.

Introduction to Lysophospholipids

Lysophospholipids (LPLs) are a class of signaling molecules derived from membrane glycerophospholipids through the action of phospholipases. They play crucial roles as extracellular mediators by activating specific G-protein coupled receptors (GPCRs), thereby initiating a wide range of cellular responses. This guide focuses on the comparative effects of four major lysophospholipids: Lysophosphatidylcholine (B164491) (LPC), Lysophosphatidylinositol (LPI), Lysophosphatidic Acid (LPA), and Sphingosine-1-Phosphate (S1P).

While a single comprehensive study directly comparing the quantitative lipidomic changes induced by all four LPLs in the same endothelial cell line is not yet available, this guide synthesizes data from multiple sources to provide a comparative overview. It is important to note that variations in experimental conditions across different studies can influence the results.

Comparative Analysis of Lysophospholipid-Induced Lipidomic Alterations

The following table summarizes the known effects of LPC, LPI, LPA, and S1P on the lipid composition of endothelial cells, based on available literature. The data presented is a qualitative synthesis due to the lack of a direct quantitative comparative study.

LysophospholipidMajor Receptor(s) in Endothelial CellsKey Downstream Signaling EventsReported Effects on Cellular Lipid Profile
Lysophosphatidylcholine (LPC) G2A (GPR132), GPR4[1]MEK/ERK pathway activation, increased intracellular Ca2+, nitric oxide (NO) and reactive oxygen species (ROS) production[1][2]Upregulation of specific phosphatidylcholine (PC) and lysophosphatidylcholine (LPC) species has been observed in atherosclerotic models where LPC levels are elevated[3].
Lysophosphatidylinositol (LPI) GPR55[4]PLC-IP3 and ROCK-RhoA activation, leading to increased intracellular Ca2+[4]Transcriptomic analysis of LPI-treated human aortic endothelial cells (HAECs) revealed significant upregulation of genes involved in cell adhesion and inflammation, suggesting downstream effects on lipid-mediated signaling pathways[4].
Lysophosphatidic Acid (LPA) LPA1-6Activation of Gi/o, Gq/11, and G12/13 pathways, leading to Ras, Rac, PI3K, MAPK, and PLC activationLPA has been shown to influence the expression of genes related to inflammation in human endothelial cells, which can indirectly alter the lipidome[5].
Sphingosine-1-Phosphate (S1P) S1P1-5Activation of Gi, leading to PI3K-Akt and ERK pathway activationS1P treatment of human pulmonary artery endothelial cells leads to the recruitment of specific proteins to membrane rafts, indicating a localized alteration of the lipid environment[6][7].

Signaling Pathways

The signaling pathways initiated by each lysophospholipid are distinct, leading to different cellular outcomes. The following diagrams illustrate the primary signaling cascades activated by LPC, LPI, LPA, and S1P in endothelial cells.

LPC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPC LPC G2A G2A/GPR132 LPC->G2A GPR4 GPR4 LPC->GPR4 PLC PLC G2A->PLC GPR4->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Rise IP3->Ca2 PKC PKC DAG->PKC NO NO Production Ca2->NO Cellular_Response Endothelial Activation Inflammation Ca2->Cellular_Response MEK MEK PKC->MEK ERK ERK MEK->ERK ERK->Cellular_Response ROS ROS Production NO->ROS ROS->Cellular_Response

LPC Signaling Pathway in Endothelial Cells.

LPI_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPI LPI GPR55 GPR55 LPI->GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 PLC PLC Gq->PLC RhoA RhoA G1213->RhoA IP3 IP3 PLC->IP3 ROCK ROCK RhoA->ROCK Ca2 Ca²⁺ Rise IP3->Ca2 Cellular_Response Cell Adhesion Inflammation ROCK->Cellular_Response Ca2->Cellular_Response

LPI Signaling Pathway in Endothelial Cells.

LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPA LPA LPAR LPA Receptors (LPA1-6) LPA->LPAR Gi Gαi LPAR->Gi Gq Gαq LPAR->Gq G1213 Gα12/13 LPAR->G1213 PI3K PI3K Gi->PI3K PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF Akt Akt PI3K->Akt PKC PKC PLC->PKC RhoA RhoA RhoGEF->RhoA Cellular_Response Proliferation Migration Inflammation Akt->Cellular_Response PKC->Cellular_Response RhoA->Cellular_Response

LPA Signaling Pathway in Endothelial Cells.

S1P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P S1P S1PR S1P Receptors (S1P1-5) S1P->S1PR Gi Gαi S1PR->Gi Gq Gαq S1PR->Gq G1213 Gα12/13 S1PR->G1213 PI3K PI3K Gi->PI3K PLC PLC Gq->PLC RhoA RhoA G1213->RhoA Akt Akt PI3K->Akt Ca2 Ca²⁺ Rise PLC->Ca2 Cellular_Response Barrier Enhancement Angiogenesis Migration RhoA->Cellular_Response Akt->Cellular_Response Ca2->Cellular_Response

S1P Signaling Pathway in Endothelial Cells.

Experimental Protocols

The following section details a representative experimental workflow for the comparative lipidomic analysis of endothelial cells treated with different lysophospholipids.

Cell Culture and Lysophospholipid Treatment
  • Cell Seeding: Human Aortic Endothelial Cells (HAECs) are seeded in 6-well plates and cultured in complete media until they reach confluence[8].

  • Starvation: Prior to treatment, cells are washed with phosphate-buffered saline (PBS) and incubated in serum-free media for 4-6 hours to minimize the influence of serum-derived lipids.

  • Treatment: Cells are then treated with a specific concentration (e.g., 10 µM) of LPC, LPI, LPA, or S1P in serum-free media for a defined period (e.g., 18 hours)[4]. A vehicle control (e.g., fatty acid-free bovine serum albumin) is run in parallel.

Lipid Extraction

A modified Bligh and Dyer method is commonly used for lipid extraction from cultured cells[8].

  • Cell Lysis: After treatment, the media is aspirated, and cells are washed with ice-cold PBS. A solvent mixture of chloroform:methanol (B129727) (1:2, v/v) is added to each well to lyse the cells and solubilize lipids.

  • Phase Separation: The cell lysate is transferred to a glass tube. Chloroform and water are added to induce phase separation. The mixture is vortexed and centrifuged to separate the aqueous and organic phases.

  • Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.

  • Drying: The collected organic phase is dried under a stream of nitrogen gas.

  • Storage: The dried lipid extract is stored at -80°C until analysis.

Lipidomic Analysis by LC-MS/MS
  • Sample Preparation: The dried lipid extracts are reconstituted in an appropriate solvent, typically a mixture of methanol and chloroform. An internal standard mixture containing deuterated lipid species is added to each sample for quantification.

  • Chromatographic Separation: The lipid extract is injected into a liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS). A C18 column is commonly used for reverse-phase chromatography to separate different lipid classes and species.

  • Mass Spectrometry Analysis: The eluting lipids are ionized using electrospray ionization (ESI) and analyzed by the mass spectrometer. The instrument is operated in both positive and negative ion modes to detect a wide range of lipid species.

  • Data Analysis: The raw data is processed using specialized software to identify and quantify individual lipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns. The results are normalized to the internal standards and the total protein or cell number.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lipid_extraction Lipid Extraction cluster_analysis Lipidomic Analysis Seeding Seed Endothelial Cells Starvation Serum Starvation Seeding->Starvation Treatment Treat with Lysophospholipids (LPC, LPI, LPA, S1P) Starvation->Treatment Lysis Cell Lysis Treatment->Lysis Phase_Separation Phase Separation Lysis->Phase_Separation Collection Collect Organic Phase Phase_Separation->Collection Drying Dry Lipid Extract Collection->Drying Reconstitution Reconstitute in Solvent + Internal Standards Drying->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Analysis MS/MS Analysis LC_Separation->MS_Analysis Data_Processing Data Processing & Quantification MS_Analysis->Data_Processing

Experimental Workflow for Comparative Lipidomics.

Conclusion

The treatment of endothelial cells with different lysophospholipids leads to distinct changes in their lipidomic profiles and activates specific signaling pathways. While this guide provides a comparative overview based on the current literature, further research employing a standardized experimental setup is necessary for a direct quantitative comparison. Such studies will be invaluable for elucidating the precise roles of these potent signaling lipids in health and disease and for the development of targeted therapeutic strategies.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Palmitoyl-sn-glycero-3-phosphocholine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Palmitoyl-sn-glycero-3-phosphocholine, a common lysophosphatidylcholine. Adherence to these procedures is vital for minimizing environmental impact and maintaining laboratory safety.

I. Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. This ensures personal safety and prevents accidental exposure.

Recommended PPE:

Protective GearSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects eyes from potential splashes or airborne particles.
Hand Protection Impervious gloves (e.g., nitrile).Prevents skin contact with the chemical.
Respiratory Protection Use in a well-ventilated area. A dust respirator (e.g., N95) should be used if generating dust.Minimizes inhalation of airborne particles.
Body Protection Laboratory coat.Protects clothing and skin from contamination.

When handling this compound, always work in a well-ventilated area. Avoid generating dust. Do not eat, drink, or smoke in the handling area. After handling, wash hands thoroughly with soap and water.

II. Spill Cleanup Procedures

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Use an absorbent material, such as diatomite or universal binders, to contain the spill.[1]

  • Cleanup: Carefully sweep or vacuum up the spilled material.[2] For solutions, absorb with an inert material. Use non-sparking tools and, if applicable, explosion-proof equipment.[3][4]

  • Decontamination: Decontaminate the spill area and any equipment used with alcohol.[1]

  • Collection: Place the collected waste into a clean, dry, and properly labeled, sealable container for disposal.[2][5]

III. Disposal Procedures

The primary principle for the disposal of this compound is to adhere to all applicable local, state, and federal regulations.[1]

General Disposal Guidelines:

  • Small Quantities: For very small research quantities, disposal with household waste may be permissible in some jurisdictions.[6] However, it is crucial to verify this with your institution's environmental health and safety (EHS) department.

  • Chemical Destruction: The recommended method for larger quantities is to engage a licensed chemical destruction plant.[4]

  • Incineration: Controlled incineration with flue gas scrubbing is another viable disposal option.[4]

  • Containers: Empty containers should be triple-rinsed (or equivalent) before recycling or reconditioning. Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill.[4]

Prohibited Disposal Methods:

  • Do not dispose of down the drain or into sewer systems.[5][6][7][8]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[4]

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound check_regulations Consult Institutional and Local/State/Federal Regulations start->check_regulations is_spill Is it a Spill? check_regulations->is_spill spill_cleanup Follow Spill Cleanup Procedure: 1. Wear appropriate PPE. 2. Contain the spill. 3. Collect material in a sealed container. is_spill->spill_cleanup Yes small_quantity Is it a Small Quantity? is_spill->small_quantity No licensed_facility Dispose through a Licensed Chemical Waste Facility spill_cleanup->licensed_facility check_local_rules Check if Local Regulations Permit Household Waste Disposal small_quantity->check_local_rules Yes small_quantity->licensed_facility No household_disposal Dispose with Household Waste check_local_rules->household_disposal Yes check_local_rules->licensed_facility No end End of Disposal Process household_disposal->end licensed_facility->end

Disposal Decision Workflow for this compound

References

Essential Safety and Operational Guide for Handling 1-Palmitoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of laboratory reagents is paramount. This guide provides essential, immediate safety and logistical information for 1-Palmitoyl-sn-glycero-3-phosphocholine, including personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, which is typically a white powder, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure personal safety. The recommended PPE is detailed below.[1][2]

Protective EquipmentSpecification and Use
Respiratory Protection A NIOSH-approved N95 respirator or equivalent is recommended, especially when handling the powder form, to prevent inhalation of dust.[1]
Eye Protection Chemical safety glasses or goggles are required to protect against dust particles and potential splashes.[3]
Hand Protection Impervious gloves, such as nitrile gloves, should be worn to avoid skin contact.[3]
Body Protection A standard lab coat should be worn to protect clothing and skin from contamination.[2]

Operational and Disposal Plans

Proper handling and disposal of this compound are critical for maintaining a safe and compliant laboratory environment. The following procedural guidance outlines the key steps from receipt to disposal.

Handling and Storage:

  • Work in a well-ventilated area, preferably in a fume hood, to prevent the accumulation of dust.[4][5]

  • Avoid direct contact with eyes and skin, and prevent inhalation.[3][4]

  • Saturated lipids like this compound are stable as powders and should be stored in a glass container with a teflon closure at -20°C.[6][7]

  • When transferring the powder, allow the container to reach room temperature before opening to prevent moisture absorption.[7]

  • If supplied as an organic solution, it should be stored in a glass container with a Teflon-lined cap at -20°C, and the headspace should be purged with an inert gas like argon or nitrogen.[6][7][8]

  • Never store organic solutions of lipids in plastic containers as this can lead to leaching of impurities.[6][8] Use glass, stainless steel, or teflon for transferring organic solutions.[6]

Accidental Release Measures:

  • In case of a spill, wear appropriate PPE.

  • For major spills, clear the area of personnel and move upwind.[3]

  • Use dry clean-up procedures and avoid generating dust.[3]

  • Sweep or vacuum up the spilled material and place it into a clean, dry, sealable, and labeled container for disposal.[3]

  • Prevent the spillage from entering drains, sewers, or water courses.[3]

First Aid Procedures:

  • After inhalation: If dust is inhaled, move the person to fresh air. If irritation or discomfort persists, seek medical attention.[3]

  • After skin contact: Wash off with soap and plenty of water.[5]

  • After eye contact: Rinse the opened eye for several minutes under running water.[9]

  • After swallowing: If symptoms persist, consult a doctor.[9]

Disposal:

  • All waste must be handled in accordance with local, state, and federal regulations.[3]

  • This material may be recycled if unused and uncontaminated.[3]

  • For disposal, the material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[10] Do not dispose of down the drain or in regular trash.[10]

Workflow for Safe Handling

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don appropriate PPE B Allow container to reach room temperature A->B C Weigh powder in a ventilated enclosure B->C D Dissolve in appropriate solvent (if required) C->D E Perform experimental procedures D->E F Clean work area E->F G Segregate waste into labeled containers F->G H Arrange for hazardous waste pickup G->H

Workflow for the safe handling of this compound.

References

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